Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYTWBKZNNEKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363882 | |
| Record name | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192130-34-0 | |
| Record name | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Building Block: A Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance in Modern Medicinal Chemistry
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate, a key bifunctional linker, has emerged as a critical component in the rational design of complex therapeutic agents.[1] Its unique structural architecture, featuring a mono-Boc-protected piperazine ring coupled to an ethylamine side chain, offers a versatile platform for synthetic elaboration. This guide provides an in-depth technical overview of its synthesis, characterization, and strategic applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
The piperazine moiety is a well-established pharmacophore, known to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[2] The presence of a primary amine provides a reactive handle for conjugation, while the tert-butoxycarbonyl (Boc) protecting group allows for selective, orthogonal functionalization of the piperazine nitrogens. This combination of features makes this compound an invaluable tool for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is fundamental for its effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 192130-34-0 | [3] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid or solid | [4] |
| Melting Point | 36-41 °C | [5] |
| Boiling Point | 319.4 °C at 760 mmHg | [6] |
| Density | 1.056 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in polar organic solvents. | [2] |
Safety Information:
This compound is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable two-carbon electrophile by N-Boc-piperazine. The choice of electrophile and reaction conditions can be tailored to optimize yield and purity. Below are two common synthetic strategies with detailed, self-validating protocols.
Method 1: Alkylation with a Protected Bromoethylamine Equivalent
This two-step approach involves the initial alkylation of N-Boc-piperazine with N-(2-bromoethyl)phthalimide, followed by the deprotection of the pthalimide group to liberate the primary amine. This method is robust and generally provides good yields.
Workflow Diagram:
Caption: Synthesis via N-(2-bromoethyl)phthalimide intermediate.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 4-(2-phthalimidoethyl)piperazine-1-carboxylate
-
Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Addition of Electrophile: Add N-(2-bromoethyl)phthalimide (1.0-1.2 eq) portion-wise to the stirred reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the desired intermediate.
Causality: The use of a base is crucial to deprotonate the secondary amine of N-Boc-piperazine, thereby increasing its nucleophilicity. Heating accelerates the rate of the SN2 reaction.
Step 2: Hydrazinolysis to Yield the Final Product
-
Reaction Setup: Dissolve the purified intermediate from Step 1 in a protic solvent such as ethanol or methanol.
-
Deprotection: Add hydrazine hydrate (excess, typically 5-10 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.
-
Work-up and Isolation: Cool the mixture to room temperature and filter to remove the precipitate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or distillation to afford this compound.[5]
Causality: Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide group and leading to its cleavage and the release of the primary amine.
Method 2: Direct Alkylation with 2-Chloroethylamine Hydrochloride
This method offers a more direct route, though it requires careful control of the reaction conditions to avoid side reactions.
Workflow Diagram:
Caption: Direct synthesis via alkylation with 2-chloroethylamine.
Experimental Protocol:
-
Reaction Setup: In a reaction flask, combine N-Boc-piperazine (1.0 eq), 2-chloroethylamine hydrochloride (1.0-1.2 eq), and a suitable base such as potassium carbonate or sodium carbonate (at least 3.0 eq to neutralize the hydrochloride salt and the HCl generated during the reaction) in a polar aprotic solvent like acetone or acetonitrile.[7]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.[7] The reaction may require 12-48 hours for completion.
-
Work-up and Isolation: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.
Causality: The use of a sufficient amount of base is critical to neutralize the hydrochloride salt of the alkylating agent and to facilitate the nucleophilic attack of the piperazine nitrogen. The choice of solvent is important to ensure the solubility of the reactants.
Characterization and Spectral Data
Unequivocal characterization of the synthesized compound is essential for its use in subsequent applications.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.40 | t | 4H | -CH₂-N(Boc)-CH₂- |
| ~2.75 | t | 2H | -CH₂-NH₂ |
| ~2.40 | m | 6H | -N(CH₂CH₂)- and -N-CH₂-CH₂-NH₂ |
| 1.45 | s | 9H | -C(CH₃)₃ |
| 1.30 (variable) | br s | 2H | -NH₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The amine protons are often broad and may exchange with D₂O.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~154.7 | C=O (Boc) |
| ~79.5 | -C(CH₃)₃ |
| ~58.0 | -N-CH₂-CH₂-NH₂ |
| ~53.0 | -N(CH₂CH₂)- |
| ~44.0 | -CH₂-N(Boc)-CH₂- |
| ~39.0 | -CH₂-NH₂ |
| ~28.4 | -C(CH₃)₃ |
Mass Spectrometry:
Mass spectrometry confirms the molecular weight of the compound.
-
Expected [M+H]⁺: 230.1914
Applications in Drug Discovery: The PROTAC Revolution
This compound is a highly sought-after building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.
The Role of the Piperazine Linker in PROTACs:
The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy of the molecule. The piperazine moiety in this building block offers several advantages:
-
Conformational Rigidity: The piperazine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable ternary complex between the target protein and the E3 ligase.
-
Solubility Enhancement: The non-Boc protected nitrogen of the piperazine ring can be protonated at physiological pH, which can significantly enhance the aqueous solubility of the PROTAC, a common challenge in PROTAC design.[8]
-
Vectorial Control: The defined geometry of the piperazine ring allows for precise control over the exit vector from the ligand it is attached to, enabling fine-tuning of the spatial orientation of the two ends of the PROTAC.
PROTAC Synthesis Workflow:
Caption: General workflow for PROTAC synthesis using the title compound.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its unique combination of a reactive primary amine, a protected secondary amine, and a conformationally restricted piperazine core provides chemists with a powerful tool for the synthesis of complex molecules with tailored properties. The detailed synthetic protocols and characterization data presented in this guide, along with an understanding of its strategic importance in applications such as PROTAC development, will empower researchers to leverage this versatile compound to its full potential in their drug discovery endeavors.
References
- PubChem. This compound.
- Supporting Information for a relevant scientific publication.
- MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- SpectraBase. tert-Butyl 4-(2-aminoquinolin-6-yl)piperazine-1-carboxylate.
- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Chemsrc. CAS#:192130-34-0 | this compound.
- White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
- ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
- Scientific Research Publishing. Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 192130-34-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. CAS#:192130-34-0 | this compound | Chemsrc [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate structure and properties
An In-Depth Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound is a key bifunctional molecule widely employed in medicinal chemistry and pharmaceutical development.[1][2] Its structure is characterized by a central piperazine ring, a six-membered heterocycle with two nitrogen atoms.[1] One nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group that allows for selective reactions, while the other is functionalized with a primary aminoethyl side chain.[1][3] This unique arrangement makes it an invaluable building block, enabling the controlled, stepwise synthesis of complex molecules.[3] The piperazine moiety itself is a "privileged scaffold," frequently found in approved drugs, where it often enhances critical physicochemical properties such as aqueous solubility and bioavailability.[3] This guide provides a detailed examination of its structure, properties, synthesis, and applications for researchers and drug development professionals.
Molecular Structure and Identifiers
The strategic placement of the Boc protecting group and the reactive primary amine defines the utility of this compound. The Boc group can be removed under acidic conditions, revealing a secondary amine for further functionalization, while the primary amine serves as a readily available nucleophile for reactions such as amidation.[3][4]
-
Chemical Structure:
-
IUPAC Name: this compound.[5]
-
InChI Key: QSYTWBKZNNEKPN-UHFFFAOYSA-N.[5]
-
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CCN.[5]
-
Synonyms: 1-Boc-4-(2-Aminoethyl)piperazine, 4-N-(2-Aminoethyl)-1-N-Boc-piperazine, 1-(2-Aminoethyl)-4-tert-butoxycarbonylpiperazine.[1][8]
Physicochemical and Spectral Properties
The physical properties of this compound are well-documented, although some sources describe it as an oil while others list a melting point, suggesting it can exist as a low-melting solid.[1][7] It is generally soluble in polar organic solvents.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to Light yellow clear liquid or Oil | [7][8] |
| Melting Point | 36-41°C | [7] |
| Boiling Point | 319.4 ± 32.0 °C (Predicted) | [7][] |
| Density | 1.056 ± 0.06 g/cm³ (Predicted) | [7][] |
| Refractive Index | 1.495 | [7] |
| Flash Point | >198°C | [7] |
| Purity (HPLC) | ≥ 95% | [6] |
Spectral Data
Structural confirmation is typically achieved using standard spectroscopic methods. Data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available from various chemical suppliers and databases, confirming the compound's identity and purity.[5][10][11]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound typically involves the nucleophilic addition of N-Boc-piperazine to a protected 2-aminoethyl halide, followed by deprotection of the terminal amine. A common and efficient laboratory-scale method utilizes a phthalimide group to protect the primary amine, which is later removed using hydrazine.
Causality in Experimental Design
-
N-Boc-piperazine as Starting Material: Using commercially available N-Boc-piperazine (CAS 57260-71-6) is the logical starting point.[12] The Boc group ensures that only one nitrogen of the piperazine ring is alkylated, preventing polysubstitution and ensuring regioselectivity.[3]
-
Phthalimide Protection: N-(2-Bromoethyl)phthalimide is used as the alkylating agent. The phthalimide group is a robust protecting group for the primary amine, stable to the reaction conditions but readily cleaved in a subsequent step.
-
Hydrazine Deprotection: Hydrazine hydrate is the classic reagent for cleaving a phthalimide group.[2] It reacts to form a stable phthalhydrazide precipitate, which can be easily removed by filtration, simplifying the purification process.[2]
Experimental Protocol: Synthesis via Phthalimide Intermediate
Step 1: Alkylation of N-Boc-piperazine
-
To a stirred solution of N-Boc-piperazine (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add N-(2-Bromoethyl)phthalimide (1.0 eq) to the mixture.
-
Heat the reaction mixture to 70-80°C and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected phthalimide intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Deprotection of the Phthalimide Group
-
Dissolve the crude intermediate from Step 1 in ethanol (20 mL per 2.0 mmol of starting material).[2]
-
Add hydrazine hydrate (80% in water, 2 mL per 2.0 mmol of starting material) to the solution.[2][7]
-
Stir the reaction mixture at 70°C for 20 hours.[2][7] A white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and remove the precipitate by filtration.[2]
-
Evaporate the solvent from the filtrate in vacuo to yield the crude product.[2][7]
-
Purify the residue by column chromatography (silica gel, typically with a gradient of dichloromethane/methanol with triethylamine) or via an acid-base extraction to afford the pure this compound.
Visualizing the Synthesis Workflow
Caption: A two-step synthesis workflow for this compound.
Applications in Drug Development
This compound is a cornerstone reagent for building compound libraries for high-throughput screening.[3] Its bifunctional nature allows it to act as a linker, connecting two or more pharmacophores or a pharmacophore to a solubilizing group.[6][13]
-
Amide Bond Formation: The primary amine is readily available for coupling reactions with carboxylic acids, acyl chlorides, or sulfonyl chlorides. This is a fundamental reaction in the synthesis of many drug candidates, including kinase inhibitors and receptor modulators.[7] Reagents like HATU, HOBT, and EDCI are commonly used to facilitate these amide couplings.[7]
-
Secondary Amine Functionalization: Following the coupling reaction at the primary amine, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). This unmasks the secondary amine of the piperazine ring, which can then be used for further modifications, such as reductive amination or another acylation, adding another layer of molecular diversity.[4]
-
Improving Pharmacokinetics: The piperazine ring is known to improve the aqueous solubility and overall pharmacokinetic profile of drug candidates.[1] By incorporating this linker, chemists can enhance the drug-like properties of a lead compound.
Visualizing its Role as a Linker
Caption: Role as a bifunctional linker in conjugating two distinct pharmacophores.
Safety, Handling, and Storage
This compound is classified as hazardous and requires careful handling in a laboratory setting.[5][14]
-
Hazard Identification:
-
Safe Handling Precautions:
-
First-Aid Measures:
-
Skin Contact (P302+P352): Wash with plenty of soap and water.[14]
-
Eye Contact (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Inhalation (P304+P340): Remove person to fresh air and keep comfortable for breathing.[14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting and call a physician.[14]
-
-
Storage Recommendations:
References
- This compound | C11H23N3O2. (n.d.). PubChem. [Link]
- CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester. (n.d.). AHH Chemical Co., Ltd. [Link]
- CAS#:192130-34-0 | tert-Butyl 4-(2-aminoethyl)
- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.).
- A kind of synthetic method of N-Boc piperazines. (2018).
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]
Sources
- 1. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 2. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 192130-34-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jgtps.com [jgtps.com]
- 5. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tenovapharma.com [tenovapharma.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 192130-34-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. 192130-34-0|this compound|BLD Pharm [bldpharm.com]
- 11. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(192130-34-0) 1H NMR spectrum [chemicalbook.com]
- 12. CAS#:192130-34-0 | this compound | Chemsrc [chemsrc.com]
- 13. tenovapharma.com [tenovapharma.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
CAS number 192130-34-0 chemical information
An In-Depth Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key bifunctional building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, analytical characterization, and strategic applications in drug discovery, with a focus on providing field-proven insights and actionable protocols.
Core Chemical Identity and Properties
This compound, registered under CAS number 192130-34-0, is a synthetic organic compound featuring a piperazine core.[1][2] This structure is strategically engineered with two key functionalities that enable its utility in multi-step synthesis:
-
A Boc-Protected Secondary Amine: The tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens serves as a robust protecting group. This allows for selective reactions at the other nitrogen centers without interference. The Boc group can be reliably removed under acidic conditions when desired.
-
A Primary Aminoethyl Group: The ethylamine side chain provides a nucleophilic primary amine, which is readily available for a variety of coupling reactions, most notably amide bond formation.[2]
This dual functionality makes it an invaluable linker and scaffold component for assembling more complex molecules.[2]
Nomenclature and Physicochemical Data
The compound is known by several synonyms, which are important to recognize when searching chemical databases and literature.[1][3][4]
| Parameter | Value | Source(s) |
| CAS Number | 192130-34-0 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Boc-4-(2-aminoethyl)piperazine; 4-N-(2-Aminoethyl)-1-N-Boc-piperazine | [1][3] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| Appearance | White to off-white solid or colorless to light yellow clear liquid | [2] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DCM, DMF) | [2] |
| Boiling Point | 319.4 ± 32.0 °C (Predicted) | [5] |
| Density | 1.056 ± 0.06 g/cm³ (Predicted) | [5] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the mono-N-alkylation of N-Boc-piperazine. The primary challenge in this synthesis is to achieve selective mono-alkylation and avoid the di-alkylation byproduct. A common and effective strategy involves the reaction of N-Boc-piperazine with a protected 2-haloethylamine equivalent, followed by deprotection of the ethylamine moiety.
Below is a representative, field-proven protocol for its synthesis.
Representative Synthesis Protocol: Alkylation of N-Boc-Piperazine
This two-step procedure involves the initial reaction with 2-chloroethylamine hydrochloride followed by in-situ or subsequent basification to yield the free primary amine.
Step 1: N-Alkylation
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-piperazine (1.0 eq) and 2-chloroethylamine hydrochloride (1.1 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq), to the mixture. The base is critical for scavenging the HCl generated and neutralizing the hydrochloride salt of the alkylating agent.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. The elevated temperature is necessary to drive the Sₙ2 reaction to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting N-Boc-piperazine.
Step 2: Work-up and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off.
-
Extraction: Dilute the filtrate with water and extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic salts and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to isolate the pure this compound.
Caption: Synthetic workflow for CAS 192130-34-0.
Chemical Reactivity and Applications in Drug Development
The primary value of this compound lies in its utility as a heterobifunctional linker. The primary amine serves as a reactive handle for covalent modification, while the Boc-protected amine allows for future deprotection and further functionalization.
Core Application: Amide Bond Formation
The most common reaction involving the primary amine of this molecule is amide bond formation with a carboxylic acid. This is a cornerstone reaction in the synthesis of pharmaceuticals and other complex organic molecules.
This protocol is widely used due to its efficiency, mild conditions, and the suppression of side reactions.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, typically DIPEA (2.5 eq), to the mixture.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise. The low temperature helps to control the reaction rate and minimize side reactions.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up as described in the synthesis section (Section 2.1, Step 2).
-
Purification: Purify the resulting amide product by silica gel chromatography.
Caption: General amide coupling reaction workflow.
Core Application: Boc-Deprotection
Once the primary amine has been functionalized, the Boc group can be removed to reveal the secondary piperazine amine for subsequent reactions.
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) or a solution of 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
For TFA: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The product is typically obtained as a TFA salt.
-
For HCl/dioxane: The product often precipitates as the hydrochloride salt. It can be isolated by filtration or by concentrating the solvent.
-
-
Neutralization (Optional): To obtain the free amine, dissolve the resulting salt in water, basify the solution with a base like sodium bicarbonate or sodium hydroxide, and extract the free amine into an organic solvent.
Advanced Application: Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] A PROTAC molecule consists of two ligands connected by a linker. One ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase.
The piperazine motif is frequently incorporated into PROTAC linkers to enhance solubility and provide a rigid, well-defined scaffold.[6] this compound is an ideal building block for this purpose. Its primary amine can be coupled to one of the ligands, and after Boc-deprotection, the secondary piperazine amine can be coupled to the other ligand, completing the PROTAC structure.
Caption: Role of the piperazine linker in a PROTAC.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), as well as multiplets for the methylene protons on the piperazine ring and the ethyl side chain. The exact chemical shifts and multiplicities can be found in spectral databases.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the unique carbon atoms in the molecule, including the quaternary carbon and methyl carbons of the Boc group, and the various methylene carbons of the piperazine and ethyl groups.[1]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 230.1.[1]
Biological Activity Context
This compound is not designed or intended to have intrinsic biological activity. Its role in drug development is that of a structural component or linker. The piperazine heterocycle itself is a common motif in many biologically active compounds, often contributing to favorable pharmacokinetic properties such as improved solubility and cell permeability. However, this specific, protected derivative is valued for its chemical reactivity and utility in synthesis rather than for any direct interaction with biological targets.
Safety and Handling
Based on aggregated GHS data, this compound should be handled with appropriate precautions.[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use in a well-ventilated area.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.
Conclusion
This compound (CAS 192130-34-0) is a highly versatile and valuable building block for researchers in drug discovery and medicinal chemistry. Its well-defined bifunctional nature, with an accessible primary amine and a protected secondary amine, provides a reliable platform for the systematic construction of complex molecules. Its demonstrated utility in forming stable amide bonds and its incorporation into advanced therapeutic modalities like PROTACs underscore its importance in the development of next-generation pharmaceuticals.
References
- PubChem. This compound.
- MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Google Patents. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection.
- PubMed. Piperazine derivatives for therapeutic use: a patent review (2010-present).
- Google Cloud. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester.
- PMC - NIH. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
- Google Patents. CN106543107A - A kind of synthetic method of 1 BOC piperazines.
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
- Fisher Scientific. 1-BOC-4-(2-aminoethyl)piperazine, 95%.
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
- Aapptec Peptides. Coupling Reagents.
- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 3. This compound | 192130-34-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. 1-BOC-4-(2-aminoethyl)piperazine, 95% | Fisher Scientific [fishersci.ca]
- 5. echemi.com [echemi.com]
- 6. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(192130-34-0) 1H NMR spectrum [chemicalbook.com]
- 7. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Boc-4-(2-aminoethyl)piperazine: Properties, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-Boc-4-(2-aminoethyl)piperazine, a versatile bifunctional building block crucial in modern medicinal chemistry and drug discovery. This document delves into the core physical and chemical properties, reactivity, and diverse applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold in Medicinal Chemistry
1-Boc-4-(2-aminoethyl)piperazine, also known as tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, has emerged as a cornerstone in the synthesis of complex bioactive molecules. Its structure uniquely combines a piperazine ring, a common motif in numerous approved drugs, with two distinct nitrogen functionalities: a primary amine on the ethyl side chain and a Boc-protected secondary amine within the piperazine ring. This differential protection allows for selective chemical transformations, making it an invaluable intermediate in multi-step syntheses. The piperazine moiety itself is considered a "privileged scaffold" due to its ability to modulate aqueous solubility, basicity, and conformational properties, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is this compound. It is commonly referred to by various synonyms, including 1-Boc-4-(2-aminoethyl)piperazine, 4-N-(2-Aminoethyl)-1-N-Boc-piperazine, and 1-(2-Aminoethyl)-4-tert-butoxycarbonylpiperazine.[2][3]
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; graph [bgcolor="#FFFFFF"];
} Caption: 2D structure of 1-Boc-4-(2-aminoethyl)piperazine.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of 1-Boc-4-(2-aminoethyl)piperazine is essential for its effective application in synthesis, purification, and formulation.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 192130-34-0 | [3][4] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [4] |
| Molecular Weight | 229.32 g/mol | [4] |
| Appearance | Low melting solid, light yellow to yellow | [5] |
| Melting Point | 36-41 °C | [5] |
| Boiling Point | 198 °C | [6] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; insoluble in water. | [7] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [5] |
Basicity and pKa
Spectral Data
Detailed spectral analysis is crucial for confirming the identity and purity of 1-Boc-4-(2-aminoethyl)piperazine. While access to full spectral data with professional interpretation is often behind paywalls, the expected spectral features are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector as a sharp singlet around 1.4 ppm. The protons on the piperazine ring will appear as multiplets in the region of 2.3-3.5 ppm. The methylene protons of the ethyl side chain will also be present in this region as triplets. The protons of the primary amine group will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm.[2][9] The methyl carbons of the tert-butyl group will resonate at approximately 28 ppm. The carbons of the piperazine ring and the ethyl side chain will appear in the 40-60 ppm range.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. A strong C=O stretching vibration for the carbamate group of the Boc protector is expected around 1690 cm⁻¹. N-H stretching vibrations for the primary amine should be visible in the region of 3300-3400 cm⁻¹. C-H stretching vibrations for the alkyl groups will be observed around 2800-3000 cm⁻¹.[12][13]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M+H]⁺ would be expected at m/z 230. The fragmentation pattern would likely involve the loss of the Boc group (100 Da) or the tert-butyl group (57 Da). Cleavage of the C-N bonds within the piperazine ring and the ethyl side chain would also produce characteristic fragment ions.[4][14][15]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-Boc-4-(2-aminoethyl)piperazine stems from the differential reactivity of its two nitrogen atoms. The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions, while the Boc-protected secondary amine is unreactive under most conditions. This allows for the selective functionalization of the primary amine, followed by the subsequent deprotection and reaction of the secondary amine if desired.
dot graph "reactivity_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; graph [bgcolor="#FFFFFF"];
} Caption: General workflow for the sequential functionalization of 1-Boc-4-(2-aminoethyl)piperazine.
Reactions of the Primary Amine
The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. It can also be alkylated with alkyl halides or undergo reductive amination with aldehydes and ketones. A particularly important reaction is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the formation of a C-N bond with aryl halides.[16]
Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions. Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol efficiently cleaves the Boc group to reveal the secondary amine of the piperazine ring.[17][18]
Experimental Protocols
The following protocols are provided as examples of common transformations involving 1-Boc-4-(2-aminoethyl)piperazine.
Protocol: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 1-Boc-4-(2-aminoethyl)piperazine with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
1-Boc-4-(2-aminoethyl)piperazine (1.2 equiv)
-
Pd₂(dba)₃ (Palladium catalyst, 0.02 equiv)
-
Xantphos (Ligand, 0.04 equiv)
-
Sodium tert-butoxide (Base, 1.4 equiv)
-
Anhydrous toluene (Solvent)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, 1-Boc-4-(2-aminoethyl)piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot graph "buchwald_hartwig_protocol" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; graph [bgcolor="#FFFFFF"];
} Caption: Flowchart of the Buchwald-Hartwig amination protocol.
Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group.
Materials:
-
Boc-protected compound (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to obtain the free amine.
Applications in Drug Discovery
1-Boc-4-(2-aminoethyl)piperazine is a key building block in the synthesis of a wide array of therapeutic agents, particularly in the fields of oncology and central nervous system disorders.
Synthesis of PARP Inhibitors
This compound is a crucial intermediate in some synthetic routes to Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers.[19][20][21] The synthesis involves the acylation of the primary amine with a substituted benzoic acid, followed by Boc deprotection and subsequent acylation of the piperazine nitrogen.
Linker in Proteolysis Targeting Chimeras (PROTACs)
The bifunctional nature of 1-Boc-4-(2-aminoethyl)piperazine makes it an ideal linker component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][22][23][24][25] PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The piperazine moiety in the linker can enhance solubility and provide a rigid scaffold, while the two amine functionalities allow for the covalent attachment of ligands for the target protein and an E3 ubiquitin ligase.
Safety and Handling
1-Boc-4-(2-aminoethyl)piperazine is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13][26] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
1-Boc-4-(2-aminoethyl)piperazine is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive primary amine and a protected secondary amine on a privileged piperazine scaffold, provide chemists with a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its physical properties, chemical reactivity, and handling requirements, as detailed in this guide, is paramount for its successful application in the discovery and development of novel therapeutics.
References
- The Royal Society of Chemistry. (2022). Supplemental Information.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
- RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- National Institutes of Health. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
- Semantic Scholar. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Reddit. (2023). Boc De-protection.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer...
- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
- Google Patents. (n.d.). US10100017B2 - Processes for preparing olaparib.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- New Drug Approvals. (n.d.). olaparib.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- An integrated flow and microwave approach to a broad spectrum kinase inhibitor. (2007).
- SpectraBase. (n.d.). 1-Boc-piperazine - Optional[FTIR] - Spectrum.
- National Institutes of Health. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum.
- National Institutes of Health. (n.d.). Aminoethylpiperazine.
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). IR, Raman and Computational study of 1-(2-aminoethyl) piperazine.
- SpectraBase. (n.d.). 1-(2-Aminoethyl)-4-(2-methylbutyl)piperazine - Optional[Vapor Phase IR] - Spectrum.
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. rsc.org [rsc.org]
- 3. 1-BOC-4-(2-aminoethyl)piperazine, 95% | Fisher Scientific [fishersci.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-BOC-4-(2-aminoethyl)piperazine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uregina.ca [uregina.ca]
- 9. mdpi.com [mdpi.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. spectrabase.com [spectrabase.com]
- 13. ultraphysicalsciences.org [ultraphysicalsciences.org]
- 14. researchgate.net [researchgate.net]
- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 20. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 21. a2bchem.com [a2bchem.com]
- 22. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. medchemexpress.com [medchemexpress.com]
- 26. 1-BOC-4-(2-aminoethyl)piperazine, 95% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
An In-Depth Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery
Introduction: The Versatility of a Bifunctional Linker
In the landscape of contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation, the strategic selection of molecular scaffolds and linkers is paramount to the successful design of novel therapeutics. Among the arsenal of bifunctional building blocks available to researchers, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate has emerged as a particularly valuable and versatile intermediate.[1] Its unique architecture, featuring a mono-Boc-protected piperazine ring coupled to a primary aminoethyl side chain, offers a distinct set of advantages for the construction of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[2][3]
The piperazine core, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery, known for its ability to improve the physicochemical properties of drug candidates, such as solubility and oral bioavailability.[4] The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens effectively deactivates it, allowing for selective functionalization of the second, unprotected nitrogen.[5] This, combined with the presence of a reactive primary amine at the terminus of the ethyl side chain, makes this compound an ideal bifunctional linker, enabling the covalent linkage of two distinct molecular entities.
This technical guide provides a comprehensive overview of the core characteristics of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis, explore its reactivity and stability, and showcase its critical application in the design of PROTACs. Furthermore, a thorough analytical characterization will be presented to aid in its identification and quality control.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis and drug design. The key characteristics of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [6] |
| Molecular Weight | 229.32 g/mol | [6] |
| CAS Number | 192130-34-0 | [6] |
| Appearance | Colorless to light yellow clear liquid or solid | [7] |
| Boiling Point | 319.4 °C at 760 mmHg (Predicted) | [8] |
| Density | 1.056 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [9] |
Safety and Handling:
This compound is classified as an irritant.[6] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, rinse immediately and thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[7]
Synthesis and Purification: A Robust and Reproducible Protocol
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable 2-haloethylamine derivative with N-Boc-piperazine. The following protocol details a reliable and scalable method for its preparation.
Reaction Principle:
The secondary amine of N-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbon of a 2-haloethylamine derivative. The Boc protecting group on one of the piperazine nitrogens prevents di-alkylation, ensuring the selective formation of the mono-alkylated product. A base is typically required to neutralize the hydrohalic acid formed during the reaction.
Sources
- 1. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate, a key bifunctional linker in modern medicinal chemistry, offers a versatile scaffold for the synthesis of complex molecular architectures.[1] Its unique structure, featuring a piperazine core with a primary amine shielded by a tert-butoxycarbonyl (Boc) protecting group, allows for sequential and site-selective reactions. This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, and practical applications, with a focus on enabling researchers to effectively utilize this compound in their synthetic endeavors.
Core Molecular and Physical Properties
Accurate characterization of a chemical entity is fundamental to its successful application. The core properties of this compound are summarized below.
Molecular and Chemical Identifiers
A consistent and accurate identification of this compound is crucial for sourcing and regulatory purposes.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [2][3][4][5][6][7][8] |
| Molecular Weight | 229.32 g/mol | [4][6][7][9] |
| CAS Number | 192130-34-0 | [1][2][3][4][5][6][8][10][11][12] |
| IUPAC Name | This compound | [4][10] |
| Synonyms | 1-Boc-4-(2-aminoethyl)piperazine, 4-N-(2-Aminoethyl)-1-N-Boc-piperazine | [1][3][11] |
Physicochemical Data
The physical state and solubility of the compound are critical parameters for reaction setup and purification.
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid or white to off-white solid | [3][11] |
| Boiling Point | 319.4 ± 32.0 °C at 760 mmHg | [2][9] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Melting Point | 36-41°C | [9] |
| Flash Point | >198 °C | [9] |
Molecular Structure Visualization
The structural arrangement of this compound dictates its reactivity. The Boc-protected nitrogen is significantly less nucleophilic than the terminal primary amine, allowing for selective functionalization.
Caption: 2D structure of this compound.
Synthesis and Reaction Principles
The synthesis of this compound typically involves the mono-N-Boc protection of a piperazine derivative. A common synthetic route involves the reaction of N-Boc-piperazine with a suitable 2-aminoethylating agent.
General Synthetic Workflow
The selective introduction of the Boc protecting group is a critical step, often achieved by reacting a diamine with di-tert-butyl dicarbonate (Boc₂O).[13] The stoichiometry is carefully controlled to favor mono-protection.
Caption: Simplified synthetic workflow.
Key Mechanistic Considerations
The nucleophilic nature of the unprotected nitrogen on the piperazine ring is key to its reactivity. The bulky tert-butyl group of the Boc protecting group sterically hinders the adjacent nitrogen, directing reactions to the more accessible primary amine of the aminoethyl side chain. This differential reactivity is the cornerstone of its utility as a building block.
Analytical Characterization Protocols
Robust analytical methods are essential to confirm the identity and purity of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expected signals include those for the tert-butyl protons (a singlet around 1.4 ppm), and the methylene protons of the piperazine ring and the ethyl chain (multiplets in the 2.3-3.5 ppm region).[14]
-
¹³C NMR: Reveals the carbon framework of the molecule.[4][15]
Mass Spectrometry (MS):
-
Confirms the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 230.186.[4]
Infrared (IR) Spectroscopy:
-
Identifies functional groups. Characteristic peaks include N-H stretching for the primary amine and C=O stretching for the carbamate.[4][10]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC):
-
A standard method for determining the purity of the compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.
Gas Chromatography (GC):
-
Can also be used for purity assessment, particularly for analyzing volatile impurities.[11]
Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it a valuable linker in the synthesis of pharmaceutical compounds.[3] The primary amine can be readily coupled with carboxylic acids, sulfonyl chlorides, and other electrophiles, while the Boc-protected amine can be deprotected under acidic conditions to reveal a secondary amine for further functionalization. This sequential reactivity is highly advantageous in the construction of complex molecules, including those with potential therapeutic applications.[16]
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Safety Precautions
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9]
-
Precautionary Statements: Wear protective gloves, clothing, and eye/face protection.[17][18] Use in a well-ventilated area.[17][18]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[17][18] If inhaled, move to fresh air.[17][18]
Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][17] It is stable under recommended storage conditions.[17]
-
Incompatibilities: Avoid strong acids, alkalis, and strong oxidizing/reducing agents.[17][18]
References
- Chemsrc. (2025, August 25). CAS#:192130-34-0 | this compound.
- PubChem. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5).
- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- SpectraBase. (n.d.). Tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate.
- NIST WebBook. (n.d.). t-Butyl 1-piperaziencarboxylate.
- SpectraBase. (n.d.). tert-Butyl 4-(2-aminoquinolin-6-yl)piperazine-1-carboxylate - Optional[MS (GC)] - Spectrum.
- PubChem. (n.d.). Tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
Sources
- 1. tenovapharma.com [tenovapharma.com]
- 2. CAS#:192130-34-0 | this compound | Chemsrc [chemsrc.com]
- 3. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 4. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 192130-34-0|this compound|BLD Pharm [bldpharm.com]
- 7. 192130-34-0 CAS MSDS (4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. 1-BOC-4-(2-aminoethyl)piperazine, 95% | Fisher Scientific [fishersci.ca]
- 11. This compound | 192130-34-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(192130-34-0) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. nbinno.com [nbinno.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. fishersci.com [fishersci.com]
Navigating the Crucial Terrain of Solubility: A Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Unveiling the Solubility Profile of a Key Synthetic Intermediate
In the landscape of modern pharmaceutical development and complex organic synthesis, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS: 192130-34-0) serves as a pivotal building block. Its unique structure, featuring a piperazine core, a primary amine, and a lipophilic tert-butyloxycarbonyl (Boc) protecting group, presents a distinct solubility profile that is critical to its handling, reactivity, and application. This in-depth technical guide provides a comprehensive analysis of the predicted solubility characteristics of this compound, underpinned by the principles of physical organic chemistry. In the absence of extensive publicly available quantitative data, this guide offers a robust framework for understanding its behavior in various solvent systems and provides detailed, field-proven experimental protocols for the empirical determination of both its thermodynamic and kinetic solubility.
Deconstructing the Molecule: A Structural Approach to Predicting Solubility
The solubility of this compound is dictated by the interplay of its distinct structural motifs. The piperazine ring and the primary amino group introduce polarity and the capacity for hydrogen bonding, suggesting a degree of aqueous solubility. Conversely, the bulky, nonpolar Boc group significantly increases the molecule's lipophilicity, which is known to enhance solubility in a wide array of common organic solvents.[1][2]
It is generally observed that Boc-protected amines exhibit good solubility in nonpolar solvents due to the tert-butyl group, while the polar carbamate moiety aids dissolution in polar aprotic solvents.[1] Thus, it is anticipated that this compound is soluble in polar organic solvents.[3] The presence of two basic nitrogen atoms—the secondary amine within the piperazine ring and the primary exocyclic amine—implies that the aqueous solubility of this compound will be highly dependent on the pH of the medium.
The Critical Influence of pH on Aqueous Solubility
A Tale of Two Solubilities: Thermodynamic vs. Kinetic
In the realm of drug discovery and development, it is crucial to distinguish between thermodynamic and kinetic solubility.[4]
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. This is a critical parameter for formulation and biopharmaceutical classification.[5]
-
Kinetic solubility , often determined in high-throughput screening, measures the concentration of a compound that remains in solution after being rapidly dissolved (typically from a DMSO stock) in an aqueous buffer over a shorter incubation period.[6] This value can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.
For a comprehensive understanding, both parameters should be experimentally determined.
Quantitative Solubility Profile: Predicted and Experimental
While specific quantitative solubility data for this compound is not widely published, a predicted profile can be inferred from its structure and the behavior of similar compounds. The following table summarizes the anticipated solubility and provides a template for recording experimentally determined values.
| Solvent System | Predicted Solubility | Experimentally Determined Thermodynamic Solubility (mg/mL) | Experimentally Determined Kinetic Solubility (µM) |
| Water (pH 7.4) | Low to Moderate | Data to be determined | Data to be determined |
| Acidic Buffer (pH 2) | High | Data to be determined | Data to be determined |
| Basic Buffer (pH 9) | Low | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | High | Data to be determined | Data to be determined |
| Ethanol | High | Data to be determined | Data to be determined |
| Methanol | High | Data to be determined | Data to be determined |
| Dichloromethane | High | Data to be determined | Data to be determined |
| Acetonitrile | Moderate to High | Data to be determined | Data to be determined |
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain accurate and reliable solubility data, rigorous experimental protocols are essential. The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8] For higher throughput, kinetic solubility assays are commonly employed in early drug discovery.[9][10]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to measure the equilibrium solubility of the compound.
Rationale: This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value.[8]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, organic solvents). A magnetic stir bar should be added to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or on a stir plate at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspensions for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the suspensions to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Dilute the clear supernatant with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Kinetic Solubility Determination
This high-throughput method is suitable for early-stage drug discovery.[10][11]
Rationale: This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which can be indicative of its behavior in in vitro biological assays.[6]
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).[11]
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation:
-
Shake the plate at a constant temperature (e.g., room temperature) for a defined period, typically 1 to 2 hours.[9]
-
-
Detection of Precipitation:
-
Precipitation can be detected by various methods:
-
Nephelometry: Measures the scattering of light by undissolved particles.[12]
-
UV Spectroscopy: After filtration or centrifugation to remove precipitated material, the concentration of the dissolved compound in the supernatant is measured by UV absorbance.[12]
-
LC-MS/MS: Provides a more sensitive and specific quantification of the compound in the supernatant.[11]
-
-
Logical Relationship of Solubility Determination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. evotec.com [evotec.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Introduction: A Versatile Moiety in Drug Discovery
tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry, presents both immense opportunity and significant handling challenges. Its structure, featuring a piperazine core, an aminoethyl side chain, and a tert-butyl ester functional group, makes it a versatile reagent in the synthesis of novel pharmaceutical agents[1][2]. The presence of a primary amine offers a reactive site for various chemical transformations, while the Boc-protecting group provides strategic advantages in multi-step syntheses. However, the very reactivity that makes this compound valuable necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to handle this compound with the highest degree of safety and efficacy.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [3]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [3][4]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. [3][4]
From a practical standpoint, these classifications are not mere labels but direct indicators of potential harm in a laboratory setting. The presence of the amine functional groups contributes to its irritant and corrosive properties. It is crucial to recognize that even seemingly minor exposure can lead to significant discomfort and injury.
Physical and Chemical Properties Summary
| Property | Value | Source |
| CAS Number | 192130-34-0 | [3] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [4] |
| Molecular Weight | 229.32 g/mol | [4] |
| Appearance | Solid at <36°C, Liquid at >41°C | [3] |
| Melting/Freezing Point | 36-41°C | [3] |
| Boiling Point | 319.4°C at 760 mmHg | [3] |
The low melting point of this compound is a critical handling consideration. Depending on the ambient temperature of the laboratory, it may exist as a solid, a liquid, or a semi-solid. This variability impacts how it is stored, weighed, and transferred, directly influencing the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment. This dual approach minimizes the risk of exposure at the source and protects the individual from any residual risk.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is non-negotiable to prevent inhalation of vapors or aerosols, which can cause respiratory irritation[3].
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood[3].
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled[3].
Personal Protective Equipment (PPE): The Last Line of Defense
The following PPE is required when handling this compound:
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes[3].
-
Gloves: Use chemically resistant gloves, such as nitrile or butyl rubber. It is crucial to double-glove when handling larger quantities or during procedures with a high risk of splashing.
-
Protective Clothing: A flame-resistant lab coat is essential. For larger-scale operations, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: In situations where engineering controls may not be sufficient, such as during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols: A Step-by-Step Approach
Adherence to meticulous handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.
Handling Workflow
The following workflow outlines the critical steps for safely handling this compound:
Caption: Safe Handling Workflow for this compound.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[3][5].
-
Incompatibilities: Store away from strong acids, strong alkalis, and strong oxidizing/reducing agents[3]. Accidental mixing can lead to vigorous and potentially hazardous reactions.
-
Security: Store in a locked cabinet or an area with restricted access to authorized personnel only[3].
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists.[3] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response
A well-defined spill response plan is essential. The following diagram illustrates the decision-making process for responding to a spill.
Caption: Spill Response Decision-Making Flowchart.
For small spills, trained laboratory personnel can use an appropriate absorbent material (e.g., vermiculite, dry sand) to contain and clean up the spill[3]. For large spills, evacuate the area and contact the institution's emergency response team.
Disposal Considerations: Environmental Responsibility
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways[3][6].
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a deeply ingrained culture of safety. This guide provides a comprehensive framework for handling this valuable but hazardous compound. By understanding the underlying risks, implementing robust engineering controls and PPE protocols, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors.
References
- This compound | C11H23N3O2 - PubChem.
- CAS#:192130-34-0 | tert-Butyl 4-(2-aminoethyl)
- CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester. AHH Chemical Co., Ltd. [Link]
- tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem.
- 0075 - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Sources
- 1. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 2. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 192130-34-0 [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Biological Potential of Piperazine Derivatives
Executive Summary
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its structural and physicochemical properties—including high polarity, structural rigidity, and hydrogen bond forming capabilities—often grant favorable pharmacokinetic profiles to drug candidates, such as improved water solubility and oral bioavailability.[1][2] This versatility has led to the integration of the piperazine moiety into a multitude of FDA-approved drugs.[3] This technical guide provides an in-depth exploration of the diverse biological activities of piperazine derivatives, with a focus on their anticancer, antipsychotic, antimicrobial, and antiviral potential. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
The Piperazine Scaffold: A Privileged Structure in Drug Discovery
The prevalence of the piperazine nucleus in biologically active compounds is not coincidental.[4] Its unique characteristics offer significant advantages in drug design:
-
Physicochemical Properties : As a diprotic base, piperazine's two pKa values can be modulated through substitution, allowing for fine-tuning of a molecule's solubility and permeability. This is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
-
Structural Versatility : The two nitrogen atoms provide reactive sites for a wide array of chemical modifications, enabling the synthesis of large and diverse compound libraries. This allows for extensive exploration of structure-activity relationships (SAR).[2]
-
Pharmacodynamic Impact : The piperazine ring often serves as a key pharmacophoric element or a versatile linker that correctly orients other functional groups for optimal interaction with biological targets.[3][5] This ability to interact with multiple targets has been leveraged to design multi-target ligands for complex diseases.[3]
Anticancer Activity of Piperazine Derivatives
Piperazine derivatives have emerged as a significant class of anticancer agents, with several approved drugs, such as Imatinib and Olaparib, featuring this scaffold.[6][7] Their cytotoxic effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[8][9]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism by which piperazine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling.[3]
-
Tyrosine Kinase Inhibition : Many piperazine-containing drugs, like Bosutinib and Dasatinib, function as potent tyrosine kinase inhibitors.[7] The piperazine ring often acts as a linker, positioning other pharmacophoric groups within the ATP-binding pocket of the kinase. Its basic nitrogen can form critical salt bridges with acidic residues, such as aspartate, in the hinge region of the enzyme, leading to potent inhibition.[3]
-
PI3K/Akt Pathway Inhibition : The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation that is frequently overactivated in cancer.[1] Several novel piperazine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[1]
-
Induction of Apoptosis : Direct induction of programmed cell death, or apoptosis, is a key feature of many piperazine-based anticancer compounds.[8][9] This can be initiated through various signaling cascades, often involving the activation of caspases, which are the executioner enzymes of apoptosis.
Signaling Pathway: PI3K/Akt Inhibition by Piperazine Derivatives
Caption: Inhibition of the PI3K/Akt pathway by piperazine derivatives.
Quantitative Data Summary: Cytotoxic Efficacy
The anticancer efficacy of piperazine derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). Lower values indicate higher potency.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Rhodanine-Piperazine Hybrids | MCF-7 (Breast) | 31 - 36 | [10] |
| Vindoline-Piperazine Conjugates | MDA-MB-468 (Breast) | 1.00 | [11] |
| Piperazine-substituted Pyranopyridines | Various | Antiproliferative Effect | [12] |
| Benzothiazole-Piperazine Derivatives | Neuroblastoma & Breast | <10 | [13] |
| Indoloquinoline-Piperazine Complexes | Various | 18.41 ± 2.22 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Causality: This protocol is chosen for its reliability, high-throughput capability, and its direct correlation of mitochondrial activity (an indicator of cell health) to cell viability. A decrease in the metabolic conversion of MTT to formazan by viable cells directly quantifies the cytotoxic effect of the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Central Nervous System (CNS) Activity
Piperazine derivatives are integral to the development of drugs for CNS disorders, particularly antipsychotics and antidepressants.[15][16] Their mechanism of action often involves the modulation of key neurotransmitter receptors, such as dopamine and serotonin receptors.[17][18]
Mechanism of Action: Receptor Modulation
-
Antipsychotic Activity : Many atypical antipsychotics, such as Olanzapine, feature a piperazine ring.[3] These compounds often act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[18][19] The piperazine scaffold correctly positions aryl groups and other pharmacophoric elements for optimal interaction with these G-protein coupled receptors, helping to alleviate the symptoms of schizophrenia.[16][20]
-
Antidepressant Activity : Some piperazine derivatives function as serotonin reuptake inhibitors or agonists at specific serotonin receptor subtypes, which is a common mechanism for antidepressant drugs.[17]
Logical Relationship: Antipsychotic Drug Action
Caption: Antipsychotic drug action via receptor antagonism.
Antimicrobial and Antiviral Activity
The rise of antimicrobial resistance has spurred the search for new therapeutic agents, and piperazine derivatives have shown considerable promise in this area.[4][21] They exhibit a broad spectrum of activity against bacteria, fungi, and viruses.[22][23]
Mechanism of Action
-
Antibacterial/Antifungal : The exact mechanisms are varied, but molecular docking studies suggest that piperazine derivatives can bind to and inhibit essential microbial enzymes.[21] Structural modifications, such as the addition of electron-withdrawing groups, have been shown to enhance antibacterial activity.[21]
-
Antiviral : Piperazine derivatives have been investigated as inhibitors for various viruses. For instance, some derivatives act as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[24] Others have shown activity against the Chikungunya virus by binding to a hydrophobic pocket in the viral capsid protein.[25]
Quantitative Data Summary: Antimicrobial Potency
The potency of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Substituted Piperazines | S. aureus, E. coli | Varies | [4] |
| Chalcone-Piperazine Hybrids | S. aureus, E. coli | Potentially Active | [4] |
| Pyrimidine-Piperazine Derivatives | Various Bacteria & Fungi | Significant Activity | [22] |
| 1,3,5-Triazine-Piperazine Derivatives | Potato Virus Y (PVY) | Potent Activity | [26] |
Experimental Protocol: Broth Microdilution for MIC Determination
Causality: This method is the gold standard for determining MIC values due to its quantitative nature, reproducibility, and efficiency in testing multiple compounds and concentrations simultaneously. It provides a clear endpoint (visible growth) to define the minimum concentration required for inhibition.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the piperazine derivative in the broth medium. The typical concentration range tested is 0.06 to 128 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or longer for slower-growing organisms or fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by measuring the optical density (OD) at 600 nm.
Conclusion and Future Directions
The piperazine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, contributing to a wide range of biological activities.[6][27] Its favorable physicochemical and pharmacokinetic properties make it an attractive nucleus for the design of novel therapeutics.[2][5] The continued exploration of piperazine derivatives, particularly in the fields of oncology, neuropharmacology, and infectious diseases, holds immense promise. Future research will likely focus on designing multi-target ligands for complex diseases and leveraging computational methods to rationally design derivatives with enhanced potency, selectivity, and improved drug-like properties.[3][21]
References
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences. [Link]
- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica. [Link]
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). De Gruyter. [Link]
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science. [Link]
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022).
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Ingenta Connect. [Link]
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020).
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022).
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2019).
- Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. (2017). PubMed. [Link]
- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central. [Link]
- Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. (2023).
- A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). JETIR. [Link]
- Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.).
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Bentham Science. [Link]
- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI. [Link]
- An insight into the therapeutic potential of piperazine-based anticancer agents. (2019).
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). CNS & Neurological Disorders - Drug Targets. [Link]
- Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed. [Link]
- Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.).
- Representative piperazine derivatives with CDKs inhibitory activity. (n.d.).
- An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). TÜBİTAK Academic Journals. [Link]
- Recent development of piperazine and piperidine derivatives as antipsychotic agents. (2021).
- Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). MDPI. [Link]
- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PubMed Central. [Link]
- Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). PubMed. [Link]
- Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017).
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). MDPI. [Link]
- Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]
- 16. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]
- 19. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benthamdirect.com [benthamdirect.com]
- 22. apjhs.com [apjhs.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
Introduction to bifunctional linkers in chemical biology
An In-depth Technical Guide to Bifunctional Linkers in Chemical Biology
Authored by: A Senior Application Scientist
Introduction: The Molecular Bridge Engineering a New Era of Therapeutics
In the landscape of chemical biology and drug development, progress is often defined by our ability to control and manipulate molecular interactions with precision. Bifunctional linkers have emerged as central architects in this endeavor, acting as more than just passive tethers. They are versatile and critical components that covalently connect two distinct molecular entities, enabling the creation of sophisticated constructs with novel functionalities.[1][2] These molecular bridges are the backbone of revolutionary therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), which leverage proximity-induced biology to achieve therapeutic effects unattainable by traditional small molecules.[1][3]
A bifunctional linker possesses two reactive functional groups, which can be identical (homobifunctional) or different (heterobifunctional), allowing for the controlled assembly of complex molecular architectures.[4] The linker's composition, length, rigidity, and cleavability are not trivial details; they are critical design parameters that profoundly influence the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire molecule.[5][6] This guide provides an in-depth exploration of the core principles governing bifunctional linkers, offering field-proven insights into their design, synthesis, and evaluation for researchers, scientists, and drug development professionals.
Part 1: The Foundational Dichotomy - Cleavable vs. Non-Cleavable Linkers
The most critical decision in the design of many bifunctional molecules, particularly in the context of ADCs, is the choice of the payload release strategy, which is dictated by the linker's chemistry.[7][8] This choice fundamentally alters the mechanism of action, safety profile, and therapeutic window of the conjugate.
Cleavable Linkers: Engineering for Conditional Release
Cleavable linkers are designed to be stable in systemic circulation but to undergo scission upon encountering specific triggers within the target cell or tumor microenvironment.[7][9] This strategy enables the controlled, localized release of a payload, a feature leveraged by the majority of clinically approved ADCs.[10] The primary advantage is the ability to release the payload in its most potent, unmodified form, which can then diffuse through the cell membrane to kill neighboring antigen-negative cancer cells—a phenomenon known as the "bystander effect".[11][12]
There are three predominant mechanisms for cleavage:
-
Enzymatically-Cleavable (Protease-Sensitive): These linkers incorporate a short peptide sequence that is a substrate for proteases, like Cathepsin B, which are highly expressed in the lysosomal compartments of tumor cells.[11] The most common motif is the valine-citrulline (Val-Cit) dipeptide, which exhibits excellent plasma stability while being efficiently cleaved intracellularly.[11][13]
-
pH-Sensitive (Acid-Labile): These linkers exploit the pH gradient between the bloodstream (pH 7.4) and the more acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8).[11] Linkages such as hydrazones are stable at neutral pH but hydrolyze rapidly under acidic conditions to release the payload.[14]
-
Redox-Sensitive (Disulfide Linkers): This strategy leverages the significant concentration difference of glutathione, a reducing agent, between the extracellular space (low μM) and the intracellular cytosol (high mM).[11] Disulfide bonds within the linker remain intact in circulation but are readily cleaved upon internalization, releasing the payload.[14]
Non-Cleavable Linkers: The Pinnacle of Stability
Non-cleavable linkers offer a contrasting strategy built on maximal stability.[12] These linkers form a permanent, stable bond between the payload and the antibody. The release of the active payload metabolite—which consists of the drug, the linker, and a connecting amino acid—occurs only after the entire ADC is internalized and the antibody backbone is completely degraded by lysosomal proteases.[11][12]
The primary advantage of this approach is superior plasma stability, which significantly reduces the risk of premature drug release and associated off-target toxicity.[9][12] This makes non-cleavable linkers an excellent choice when the bystander effect is not desired or when dealing with extremely potent payloads where minimizing systemic exposure is paramount.[10] A classic example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker used in Kadcyla® (T-DM1).[10][13]
Part 2: The Structural Blueprint - Designing for Function
Beyond cleavability, the physicochemical properties of the linker itself are pivotal. The interplay between linker length, flexibility, and polarity dictates the behavior of the entire bifunctional molecule.
The Role of Linker Composition: Alkyl, PEG, and Beyond
The chemical makeup of the linker backbone is a key determinant of the molecule's overall properties.
-
Alkyl Chains: Simple alkyl chains are a common starting point due to their synthetic accessibility.[6] They are generally hydrophobic and can be of varying lengths to modulate the distance between the two connected moieties.[5][15]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to impart hydrophilicity.[6][16] This increased water solubility can improve the pharmacokinetic profile of the conjugate, prevent aggregation, and reduce immunogenicity.[9][16] The ethylene glycol units offer flexibility and can be precisely controlled in length.[15]
The Flexibility vs. Rigidity Paradigm
The conformational freedom of the linker is a critical parameter, especially in the context of PROTACs.
-
Flexible Linkers (e.g., PEG, Alkyl Chains): These are the most common motifs, providing the necessary conformational adaptability for the PROTAC to induce a productive ternary complex between the target protein (POI) and the E3 ligase.[17][18] However, excessive flexibility can sometimes lead to an entropic penalty that destabilizes this crucial complex.[17]
-
Rigid Linkers (e.g., Alkynes, Triazoles, Piperazines): Incorporating rigid structural elements can pre-organize the molecule into a more favorable conformation for binding, potentially enhancing the stability and efficiency of the ternary complex.[5][6] These motifs can also improve metabolic stability.[6] The choice between flexible and rigid linkers is often determined empirically, as the optimal conformation is specific to each POI-E3 ligase pair.[17]
Part 3: Bifunctional Linkers in Action - Key Applications
The principles of linker design culminate in their application to create powerful new biological tools and therapeutics.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[17][18] They consist of a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[5][15] The linker is not merely a spacer; it is a critical driver of the PROTAC's mechanism. Its length and composition dictate the geometry of the POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of PROTAC activity.[18] An optimal linker facilitates favorable protein-protein interactions, leading to efficient polyubiquitination of the POI and its subsequent destruction by the proteasome.[18]
Caption: Intracellular trafficking and payload release of an ADC.
Bioorthogonal Chemistry & Bioconjugation
Bifunctional linkers are essential for bioorthogonal chemistry, which employs chemical reactions that can occur inside living systems without interfering with native biochemical processes. [19]Heterobifunctional linkers containing bioorthogonal reactive groups—such as an azide on one end and a strained alkyne (e.g., BCN) on the other—enable precise, site-specific conjugation of molecules. [20][21]This "click chemistry" approach is invaluable for creating synthetic glycoproteins, labeling proteins for imaging, and assembling complex bioconjugates with high efficiency and specificity. [19][20][22]
Part 4: From Theory to Practice - Experimental Evaluation
The rational design of a bifunctional linker must be validated by rigorous experimental testing. A self-validating system of protocols ensures that the observed biological activity is a direct result of the linker's intended function.
Quantitative Data Summary
The selection of a linker is a data-driven process. The following tables summarize key characteristics to guide experimental design.
Table 1: Comparison of Cleavable Linker Chemistries
| Cleavage Mechanism | Trigger | Common Motif | Key Considerations |
|---|---|---|---|
| Protease-Sensitive | Lysosomal Proteases (e.g., Cathepsin B) | Valine-Citrulline (VC) | High plasma stability; potent bystander effect. [11] |
| pH-Sensitive | Acidic pH (Endosome/Lysosome) | Hydrazone | Susceptible to hydrolysis; release kinetics can be tuned. [11][14] |
| Redox-Sensitive | High Intracellular Glutathione | Disulfide | Release kinetics can be modulated by steric hindrance. [11][14]|
Table 2: Impact of Linker Properties on Bifunctional Molecule Performance
| Property | Impact on Performance | Rationale |
|---|---|---|
| Length | Affects ternary complex formation (PROTACs) and steric hindrance (ADCs). | An optimal distance is required between the two linked moieties for productive biological activity. [5][15] |
| Flexibility | Influences conformational sampling and binding affinity. | Allows the molecule to adopt the optimal orientation for binding, but can have an entropic cost. [6][17] |
| Hydrophilicity | Improves solubility, reduces aggregation, and can enhance pharmacokinetic properties. | PEGylation is a common strategy to mitigate the hydrophobicity of many payloads and ligands. [6][9]|
Essential Experimental Protocols
The following protocols provide a framework for the synthesis and validation of bifunctional linker-containing molecules.
Protocol 1: General Workflow for Synthesis and Evaluation
This workflow represents a logical progression from chemical synthesis to biological validation.
Caption: A generalized workflow for bifunctional molecule development.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the rate of premature payload release in a biologically relevant matrix. [23]
-
Preparation: Thaw plasma (e.g., human, mouse) at 37°C. Prepare a stock solution of the test conjugate (e.g., ADC) in a suitable buffer (e.g., PBS).
-
Incubation: Spike the test conjugate into the plasma to a final concentration of ~100 µg/mL. Immediately take a T=0 time point. Incubate the remaining plasma sample at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours). Immediately quench the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the conjugate and any released payload.
-
Analysis: Analyze the supernatant by LC-MS (Liquid Chromatography-Mass Spectrometry). Quantify the amount of intact conjugate and the amount of released payload at each time point.
-
Data Interpretation: Plot the percentage of intact conjugate remaining over time to determine its half-life in plasma. A stable linker will show minimal degradation over the time course. [24][25]
Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
-
Cell Culture: Plate cells expressing the target protein of interest (POI) in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC molecule in cell culture media. Treat the cells with the different concentrations for a defined period (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with cold PBS. Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for all samples and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
Detection & Analysis: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software.
-
Data Interpretation: Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). [17]
Conclusion and Future Perspectives
Bifunctional linkers are far more than simple chemical spacers; they are the unseen architects that dictate the function, specificity, and therapeutic potential of complex molecular constructs. [2][26]From the strategic decision between cleavable and non-cleavable designs in ADCs to the meticulous optimization of length and rigidity in PROTACs, the linker is a central element of rational drug design. [5][26] The field continues to evolve rapidly, with ongoing research focused on developing "smart" linkers that respond to multiple stimuli, photo-switchable linkers for spatiotemporal control, and novel bioorthogonal chemistries for even more precise bioconjugation. [20][26][27]As our understanding of proximity-induced biology deepens, the sophisticated design and rigorous evaluation of bifunctional linkers will remain a cornerstone of innovation, paving the way for the next generation of precision therapeutics.
References
- A Comparative Guide to Bifunctional Linkers in PROTACs for Researchers - Benchchem. (URL: )
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. (URL: [Link])
- Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. (URL: [Link])
- The Core of Precision: An in-depth Technical Guide to Bifunctional Crosslinkers for Antibody-Drug Conjug
- Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins | JACS Au. (URL: [Link])
- Bifunctional Linkers: The Versatile Backbone of Molecular Design. (URL: [Link])
- Design and applications of bifunctional small molecules: Why two heads are better than one. (URL: [Link])
- (PDF) A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (URL: [Link])
- Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC - NIH. (URL: [Link])
- Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PubMed. (URL: [Link])
- Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides - Bio-Synthesis. (URL: [Link])
- Unifying principles of bifunctional, proximity-inducing small molecules - PMC - NIH. (URL: [Link])
- An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Studies - Benchchem. (URL: )
- A Comparative Guide to Bifunctional Linkers for Bioconjugation with a Focus on Alkyne-Containing Moieties - Benchchem. (URL: )
- Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers - PMC - NIH. (URL: [Link])
- The Unseen Architect: A Technical Guide to Bifunctional PEG Linkers in Modern Drug Development - Benchchem. (URL: )
- Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - White Rose Research Online. (URL: [Link])
- Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC - NIH. (URL: [Link])
- Rational design of the linkers in targeting chimeras - PMC - NIH. (URL: [Link])
- Linkers for ADCs - NJ Bio, Inc. (URL: [Link])
- Design of bifunctional molecules to accelerate post-translational modifications: achievements and challenges - PubMed. (URL: [Link])
- Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine - ACS Public
- Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC - PubMed Central. (URL: [Link])
- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjug
- Synthesis of Poly-Ubiquitin Chains Using a Bifunctional Ubiquitin Monomer - PMC - NIH. (URL: [Link])
- A Researcher's Guide to Validating Linker Stability in Plasma - Benchchem. (URL: )
- Synthesis of end-labeled multivalent ligands for exploring cell-surface-receptor—ligand interactions - Kiessling Lab. (URL: [Link])
- Synthesis and development of novel silicon linkers for solid phase synthesis - ePrints Soton. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Application of Linkers in Chemical Biology [bldpharm.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Protein Crosslinking | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. purepeg.com [purepeg.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. njbio.com [njbio.com]
- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 16. purepeg.com [purepeg.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chempep.com [chempep.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rational design of the linkers in targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design of bifunctional molecules to accelerate post-translational modifications: achievements and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Two-Step Synthesis Protocol for tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Abstract
This document provides a detailed, field-proven protocol for the synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, a critical bifunctional building block in modern medicinal chemistry and drug development.[1][2] The molecule's unique structure, featuring a protected piperazine nitrogen (Boc group) and a terminal primary amine, makes it an invaluable linker for conjugating molecules, modifying scaffolds, and preparing complex pharmaceutical intermediates.[2] This guide outlines a reliable and scalable two-step synthetic route commencing from commercially available N-Boc-piperazine. The protocol emphasizes experimental causality, safety, and rigorous characterization to ensure the synthesis of a high-purity final product.
Introduction and Scientific Rationale
The piperazine moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Its strategic introduction into a molecule can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a key interaction point with biological targets. This compound (CAS No. 192130-34-0) serves as an orthogonally protected diamine, allowing for selective functionalization at either nitrogen atom.[3][4]
The synthetic strategy detailed herein involves two sequential high-yielding steps:
-
Nucleophilic Alkylation: Selective alkylation of the more nucleophilic secondary amine of N-Boc-piperazine with chloroacetonitrile. The tert-butoxycarbonyl (Boc) protecting group deactivates the adjacent nitrogen (N-1) through resonance, directing the reaction exclusively to the N-4 position.
-
Nitrile Reduction: Conversion of the intermediate nitrile to the target primary amine via catalytic hydrogenation. This method is chosen over alternatives like lithium aluminum hydride (LiAlH4) for its operational simplicity, milder conditions, and significantly safer workup procedure.
This protocol is designed for researchers in synthetic chemistry and drug development, providing not just a procedure, but a foundational understanding of the reaction to facilitate troubleshooting and adaptation.
Synthetic Pathway Overview
The overall transformation from N-Boc-piperazine to the target compound is illustrated below.
Caption: Two-step synthesis of the target compound.
Materials, Reagents, and Safety
Reagent and Solvent Data
| Reagent/Solvent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Purity | Notes |
| tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 | ≥98% | Starting Material.[5] |
| Chloroacetonitrile | 107-14-2 | C₂H₂ClN | 75.51 | ≥99% | Highly Toxic & Lachrymator. Handle only in a fume hood. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | ≥99%, anhydrous | Used as a base. Ensure it is dry. |
| Acetonitrile (ACN) | 75-05-8 | C₂H₃N | 41.05 | Anhydrous | Reaction solvent for Step 1. |
| Raney® Nickel (50% slurry in water) | 7440-02-0 | Ni | 58.69 | - | Hydrogenation catalyst. Pyrophoric when dry. |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Anhydrous | Reaction solvent for Step 2. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Extraction solvent. |
| Saturated Sodium Bicarbonate (aq.) | - | NaHCO₃ | - | - | Used in aqueous workup. |
| Brine (Saturated NaCl aq.) | - | NaCl | - | - | Used in aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular | Drying agent. |
| Celite® (Diatomaceous earth) | 61790-53-2 | SiO₂ | - | - | Filtration aid for catalyst removal. |
Hazard Identification and Safety Precautions
This protocol involves hazardous materials and procedures. A thorough risk assessment must be performed before commencing any work.
-
Chemical Hazards:
-
This compound (Product): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][6]
-
Chloroacetonitrile: Acutely toxic if swallowed, in contact with skin, or if inhaled. It is a severe eye irritant and a lachrymator. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Raney® Nickel: The catalyst is pyrophoric and may ignite spontaneously in air when dry. Never allow the catalyst to dry completely during handling. Keep it wet with solvent (water or methanol) at all times. The hydrogenation reaction uses flammable hydrogen gas and should be conducted in a well-ventilated area, away from ignition sources.
-
-
Procedural Hazards:
-
Hydrogenation: The reaction vessel must be properly sealed and purged to handle hydrogen gas pressure. Ensure the absence of leaks.
-
Required PPE: Safety goggles, flame-resistant lab coat, and chemically resistant gloves (nitrile is suitable).
Detailed Experimental Protocol
Part A: Synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate (Intermediate)
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add N-Boc-piperazine (10.0 g, 53.7 mmol, 1.0 eq.) and anhydrous potassium carbonate (14.8 g, 107.4 mmol, 2.0 eq.).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension.
-
Reagent Addition: In the fume hood, carefully add chloroacetonitrile (4.05 g, 3.4 mL, 53.7 mmol, 1.0 eq.) dropwise to the stirred suspension at room temperature over 5 minutes.
-
Causality Note: Potassium carbonate acts as a heterogeneous base to neutralize the HCl formed during the Sₙ2 reaction, driving the equilibrium towards the product. Using two equivalents ensures the reaction goes to completion. Acetonitrile is an excellent polar aprotic solvent for this type of substitution reaction.
-
-
Reaction: Heat the reaction mixture to 80 °C (oil bath temperature) and maintain it under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. The starting material will have a lower Rf than the more polar product.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature and filter off the potassium carbonate solids. Wash the solids with a small amount of acetonitrile (2 x 15 mL). b. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oil. c. Dissolve the crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Causality Note: The water wash removes any remaining potassium salts and other water-soluble impurities. The brine wash helps to break any emulsions and begins the process of removing water from the organic layer. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, as a pale yellow oil. The product is often of sufficient purity (>95%) to be used directly in the next step without further purification.
-
Expected Yield: 11.0 - 12.0 g (86-94%).
-
Part B: Synthesis of this compound (Final Product)
-
Catalyst Preparation: In a fume hood, carefully weigh Raney® Nickel (approx. 1.2 g, ~10-12 wt% of the substrate). Decant the storage water and wash the catalyst with anhydrous methanol (3 x 10 mL). Crucial: Do not let the catalyst dry out.
-
Reaction Setup: In a hydrogenation vessel (e.g., a 500 mL Parr shaker bottle), dissolve the intermediate from Part A (11.5 g, 51.0 mmol) in 150 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add the methanol-washed Raney® Nickel catalyst to the reaction vessel.
-
Hydrogenation: a. Seal the vessel and connect it to a hydrogenation apparatus (e.g., Parr shaker). b. Purge the vessel by evacuating and refilling with nitrogen gas three times, then evacuating and refilling with hydrogen gas three times. c. Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 bar). d. Begin vigorous stirring/shaking and maintain the reaction at room temperature for 18-24 hours. The reaction is typically complete when hydrogen uptake ceases.
-
Workup and Isolation: a. Depressurize the vessel and carefully purge it with nitrogen gas three times. b. Safety First: Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst. Wash the pad thoroughly with methanol (3 x 25 mL).
-
Causality Note: Filtering through Celite® prevents the fine catalyst particles from passing through and ensures their safe removal. The pad must be kept wet to prevent the pyrophoric catalyst from igniting upon contact with air. The collected catalyst should be quenched by slowly adding it to a large volume of water. c. Combine the filtrates and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.
-
Expected Yield: 10.5 - 11.4 g (90-97%).
-
Purification and Characterization
While the crude product is often high in purity, it can be further purified by flash column chromatography on silica gel using a gradient elution of Dichloromethane (DCM) -> 95:5 DCM:Methanol -> 90:10 DCM:Methanol with 1% triethylamine to prevent the amine from streaking on the acidic silica.
Expected Characterization Data
| Property | Value |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C₁₁H₂₃N₃O₂ |
| Molecular Weight | 229.32 g/mol [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.45 (t, 4H), 2.75 (t, 2H), 2.50 (t, 2H), 2.42 (t, 4H), 1.46 (s, 9H), 1.35 (s, 2H, broad, -NH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 154.8, 79.5, 57.9, 53.4, 53.2, 39.5, 28.4 |
| Mass Spec (ESI+) | m/z: 230.1 [M+H]⁺ |
Note: NMR shifts are approximate and can vary slightly based on solvent and concentration. The broad singlet for the -NH₂ protons is exchangeable with D₂O.[7]
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- PubChem. (n.d.). This compound.
- Kainz, S., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Chemsrc. (2025). CAS#:192130-34-0 | tert-Butyl 4-(2-aminoethyl)
- Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023–7031. [Link]
- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
Sources
- 1. tenovapharma.com [tenovapharma.com]
- 2. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(192130-34-0) 1H NMR spectrum [chemicalbook.com]
Application Notes & Protocols: Strategic Incorporation of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate in Advanced Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond the Backbone
In the landscape of modern peptide science and drug discovery, the strategic modification of peptide structures is paramount to overcoming inherent limitations such as enzymatic instability and poor bioavailability. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate has emerged as a critical building block for this purpose. This bifunctional reagent, featuring a versatile piperazine core, a primary amine for conjugation, and an acid-labile Boc-protecting group, offers a robust platform for creating sophisticated peptidomimetics and complex molecular architectures.[1][2][3] The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic profiles of drug candidates.[4][5][6] Its rigid structure can enforce specific peptide conformations, crucial for optimizing interactions with biological targets.[7]
This guide provides an in-depth exploration of the reagent's application, moving beyond simple procedural lists to explain the causality behind experimental choices. We present validated protocols for its incorporation in both solid-phase and solution-phase synthesis, designed to ensure reproducibility and high-quality outcomes.
Reagent Profile and Handling
A thorough understanding of the reagent's properties is the foundation of successful synthesis.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-Boc-4-(2-aminoethyl)piperazine, 4-N-(2-Aminoethyl)-1-N-Boc-piperazine | [3] |
| CAS Number | 192130-34-0 | [8][9] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [3][] |
| Molecular Weight | 229.32 g/mol | [3][] |
| Appearance | Powder | |
| Storage | 2-8°C, under inert atmosphere | |
| Hazards | Causes skin, eye, and respiratory irritation. | [3][9] |
Handling Protocol: Due to its irritant nature, always handle this compound in a well-ventilated fume hood.[3] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory to prevent skin and eye contact.
Core Applications & Mechanistic Rationale
The unique structure of this reagent enables its use in several high-value applications.
A Scaffold for Peptidomimetics
Incorporating the piperazine ring directly into a peptide sequence fundamentally alters the amide backbone.[7] This modification serves two primary purposes:
-
Enhanced Proteolytic Stability: The non-natural piperazine structure is resistant to cleavage by endogenous proteases, significantly extending the in-vivo half-life of the peptide.[7]
-
Conformational Constraint: The cyclic nature of the piperazine ring reduces the conformational flexibility of the peptide chain, which can lock the molecule into a bioactive conformation and enhance binding affinity to its target receptor.[7]
A Versatile Linker in Bioconjugation
The reagent is an exemplary bifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] Its primary ethylamine provides a nucleophilic handle for covalent attachment to a molecule (e.g., the C-terminus of a peptide or an activated small molecule), while the Boc-protected secondary amine on the piperazine ring is masked for subsequent, orthogonal deprotection and further elongation or conjugation.[2][]
Improvement of Pharmacokinetic Properties
The piperazine core is a well-established pharmacophore known to improve the physicochemical properties of drug candidates.[6][12][13] Its two nitrogen atoms can be protonated at physiological pH, which can significantly increase the aqueous solubility and overall bioavailability of the parent peptide, facilitating its formulation and delivery.[6]
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating checkpoints and explaining the rationale for each critical step.
Protocol 1: Incorporation onto a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol details the attachment of the piperazine moiety to the C-terminus of a resin-bound peptide using the Boc/Bzl protection strategy.
Caption: Solution-phase workflow for peptide modification.
Methodology:
-
Peptide Solubilization:
-
Dissolve the purified peptide (1 eq.) with a free C-terminus in a suitable anhydrous solvent like DMF or DCM.
-
-
Activation and Coupling (2-6 hours):
-
Cool the peptide solution to 0°C in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.1 eq.) and a base (e.g., DIEA, 3 eq.). Stir for 10-15 minutes to pre-activate the C-terminal carboxyl group.
-
Add a solution of this compound (1.5 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir.
-
-
Reaction Monitoring and Workup:
-
Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting peptide is consumed.
-
Quench the reaction by adding water.
-
If applicable, remove the organic solvent under reduced pressure. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove organic-soluble impurities.
-
-
Purification and Characterization:
-
Purify the crude product using flash column chromatography or preparative HPLC.
-
Validation: Confirm the identity and purity of the final conjugate by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
References
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. Benchchem.
- Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science.
- Di Mola, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- Tenova Pharma. (n.d.). tert-butyl 4-(2-aminoethyl)
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-(2-aminoethyl)phenyl)
- Tenova Pharma. (n.d.). tert-butyl 4-{2-[4-(2-aminoethyl)
- MedChemExpress. (n.d.). tert-Butyl 4-(2-aminoethyl)
- PMC. (n.d.).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
- BOC Sciences. (n.d.). 4-(2-Aminoethyl)-1-boc-piperazine. BOC Sciences.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. BOC Sciences.
- ChemicalBook. (2025). tert-Butyl 4-(2-aminoethyl)
- PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)
- Fisher Scientific. (n.d.). 1-BOC-4-(2-aminoethyl)piperazine, 95%. Fisher Scientific.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin.
- TCI Chemicals. (n.d.). tert-Butyl 4-(2-Aminoethyl)
Sources
- 1. tenovapharma.com [tenovapharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. nbinno.com [nbinno.com]
- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS#:192130-34-0 | this compound | Chemsrc [chemsrc.com]
- 9. 1-BOC-4-(2-aminoethyl)piperazine, 95% | Fisher Scientific [fishersci.ca]
- 12. researchgate.net [researchgate.net]
- 13. connectjournals.com [connectjournals.com]
Application Note: Strategic Incorporation of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate for Robust PROTAC Development
Abstract
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-relevant proteins previously considered "undruggable".[1][2] A PROTAC molecule's success is critically dependent on the synergy between its three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker connecting them.[3][4][5] The linker is not a passive spacer but an active modulator of the PROTAC's physicochemical properties, cell permeability, and its ability to induce a productive ternary complex.[6][] This guide details the strategic use of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, a versatile building block, in the design and synthesis of next-generation PROTACs. We provide the scientific rationale for its use, detailed synthetic protocols, and methodologies for functional validation.
Introduction: The Central Role of the Linker in PROTAC Efficacy
PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] They form a ternary complex between a target protein (POI) and an E3 ubiquitin ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[8][9] This event-driven, catalytic mechanism distinguishes PROTACs from traditional small-molecule inhibitors.[1]
The linker's composition and structure are paramount.[5] While simple alkyl and polyethylene glycol (PEG) chains have been widely used, there is a growing shift towards more rigid and functionalized linkers to optimize PROTAC performance.[3][9] Saturated heterocyclic scaffolds, such as piperazine, are increasingly incorporated to confer conformational rigidity.[10][11] This rigidity can reduce the entropic penalty of forming the ternary complex, pre-organizing the warhead and E3 ligase ligand into a productive orientation.[1]
Figure 1: The PROTAC-mediated protein degradation pathway.
Rationale for Using this compound
This compound (CAS No. 192130-34-0) is a superior building block for PROTAC synthesis for several key reasons:
-
Structural Rigidity: The piperazine ring introduces a semi-rigid, conformationally constrained element into the linker.[11][12] This can improve the binding geometry and stability of the ternary complex, which is essential for efficient protein degradation.[10]
-
Enhanced Solubility: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH.[10][13] This increases the polarity and aqueous solubility of the resulting PROTAC, a common challenge for these large "beyond Rule-of-Five" molecules.[13][14]
-
Improved Metabolic Stability: Incorporation of heterocyclic motifs like piperazine can block potential sites of metabolism often seen with flexible alkyl chains, improving the pharmacokinetic profile.[12][15]
-
Orthogonal Synthetic Handles: The molecule provides two distinct, orthogonally protected amines.
-
The Primary Ethylamine: A reactive nucleophile ideal for initial coupling reactions, typically via amidation, to a carboxylic acid-functionalized warhead or E3 ligase ligand.
-
The Boc-Protected Secondary Amine: The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the second amine for subsequent conjugation.[16] This modularity allows for a controlled, stepwise PROTAC assembly.[]
-
Synthetic Protocol: Assembly of a BRD4-Degrader
This section provides a representative, three-part protocol for synthesizing a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-characterized cancer target. The synthesis joins a derivative of the CRBN E3 ligase ligand pomalidomide to the BRD4 inhibitor (+)-JQ1 using the piperazine linker.
Figure 2: Modular workflow for PROTAC synthesis.
Part 1: Coupling of Linker to E3 Ligase Ligand (Pomalidomide)
This step couples the primary amine of the piperazine linker to the carboxylic acid of a pomalidomide derivative.
Materials:
-
Pomalidomide-carboxylic acid derivative (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the pomalidomide-COOH derivative (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Intermediate 1) by flash column chromatography on silica gel to yield the Boc-protected Linker-E3 Ligase conjugate.
Part 2: Boc Deprotection to Expose the Piperazine Amine
This step removes the Boc protecting group to prepare for coupling with the warhead.
Materials:
-
Intermediate 1 (Boc-protected Linker-E3 Ligase conjugate) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Add an equal volume of TFA (e.g., 5 mL of DCM and 5 mL of TFA, creating a 1:1 v/v mixture).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by LC-MS. The product will have a mass corresponding to the loss of the Boc group (100.12 Da).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene if necessary to remove residual TFA).
-
The resulting TFA salt of the amine (Intermediate 2) is typically used in the next step without further purification.
Part 3: Final Coupling to Warhead ((+)-JQ1)
This final step forms the complete PROTAC molecule.
Materials:
-
Intermediate 2 (TFA salt) (1.0 eq)
-
(+)-JQ1-carboxylic acid derivative (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0-5.0 eq, to neutralize the TFA salt and for the coupling)
-
Anhydrous DMF
Procedure:
-
Dissolve the (+)-JQ1-COOH derivative (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15-20 minutes to activate the acid.
-
In a separate flask, dissolve Intermediate 2 (1.0 eq) in anhydrous DMF and add DIPEA (2.0-3.0 eq) to neutralize the TFA salt.
-
Add the neutralized Intermediate 2 solution to the activated JQ1 solution.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[18]
Protocols for Functional Validation
Synthesizing the PROTAC is the first step. Its biological activity must be rigorously validated through a series of functional assays.
Protocol 4.1: Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the PROTAC-induced proximity between the POI and the E3 ligase.
Principle: A cell line is engineered to express the POI fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (the energy acceptor). Upon PROTAC-mediated complex formation, BRET occurs, generating a quantifiable signal.
Procedure:
-
Seed engineered cells (e.g., HEK293 expressing BRD4-NanoLuc and HaloTag-CRBN) in a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and allow it to label the CRBN protein.
-
Add the synthesized PROTAC in a dose-response manner to the appropriate wells.
-
Add the Nano-Glo® Substrate (furimazine) to initiate the luciferase reaction.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates ternary complex formation. Plot the ratio against PROTAC concentration to determine the EC₅₀ for complex formation.
Protocol 4.2: Target Protein Degradation Assay (Western Blot)
This is the definitive assay to confirm the degradation of the target protein.
Procedure:
-
Seed a relevant cell line (e.g., a human acute myeloid leukemia line like MV4-11) in 6-well plates.
-
Treat the cells with the synthesized PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of total protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-BRD4).
-
Probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Data Presentation and Interpretation
The efficacy of PROTACs containing different linkers should be compared quantitatively. The piperazine-containing linker is expected to yield a potent degrader, but optimization is often required.[9]
| PROTAC Construct | Linker Motif | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex EC₅₀ (nM) |
| PROTAC-PIP-1 | Piperazine-Ethyl | 15 | >95 | 55 |
| PROTAC-PEG-4 | 4-unit PEG | 85 | >90 | 210 |
| PROTAC-ALK-6 | 6-carbon Alkyl | 250 | 75 | 800 |
| Table 1: Representative comparative data for hypothetical BRD4 PROTACs. Lower DC₅₀ and EC₅₀ values and a higher Dₘₐₓ value indicate a more potent and efficacious PROTAC. This data illustrates the potential advantages conferred by the piperazine-containing linker. |
Conclusion
This compound is a high-value chemical tool for the rational design of PROTACs. Its inherent rigidity, potential to enhance solubility, and orthogonal synthetic handles provide a robust platform for constructing potent and drug-like protein degraders.[10][11][] The protocols outlined in this guide offer a comprehensive framework for the synthesis and functional validation of PROTACs utilizing this versatile building block, empowering researchers to accelerate the development of novel therapeutics in the exciting field of targeted protein degradation.
References
- Schneekloth, A. R., & Crews, C. M. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- National Center for Biotechnology Information. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]
- MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
- Frontiers. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- National Center for Biotechnology Information. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
- CD ComputaBio. (2023).
- Royal Society of Chemistry. (2022).
- Royal Society of Chemistry. (2022).
- National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
- ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Cell Chemical Biology. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]
- ResearchGate. (2023). Experimental pKa values of piperazine-containing PROTACs.
- Royal Society of Chemistry. (2022).
- ResearchGate. (2021). Effect on degradation of the target protein by the combination of inhibitor warheads and the ligands for recruiting the E3 ligases.
- National Center for Biotechnology Information. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. PMC. [Link]
- WuXi Biology. (2023).
- Canberra IP. (2024). Broad Applications of PROTACS for Targeted Protein Degradation Employing a Molecular Glue-Linker-Warhead Approach. Canberra IP. [Link]
- bioRxiv. (2021).
- Chemsrc. (2025). CAS#:192130-34-0 | tert-Butyl 4-(2-aminoethyl)
- Mtoz Biolabs. (2023).
- National Center for Biotechnology Information. tert-Butyl 4-(2-aminoethyl)
- DiVA portal. (2023). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
- National Institutes of Health. (2021).
Sources
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 8. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Unraveling the Reactivity of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate in Modern Coupling Chemistry
An in-depth guide to the reaction mechanisms and applications of a key synthetic building block for researchers, scientists, and drug development professionals.
Executive Summary
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate stands as a cornerstone bifunctional linker in contemporary drug discovery and organic synthesis. Its structure, featuring a highly reactive primary amine and a sterically and electronically hindered Boc-protected piperazine moiety, offers a predictable platform for regioselective chemical modifications. This guide provides an in-depth analysis of the reaction mechanisms governing its use in pivotal coupling reactions, supported by field-tested protocols and expert insights. We will dissect the causality behind experimental choices to empower researchers to leverage this reagent's full potential, ensuring robust and reproducible outcomes.
The Principle of Orthogonal Reactivity
The synthetic utility of this compound is rooted in the pronounced difference in nucleophilicity between its three distinct nitrogen atoms.
-
The Primary Amine (–CH₂–NH₂): This is the primary center of reactivity. It is unhindered and possesses a lone pair of electrons that is readily available for nucleophilic attack on a wide array of electrophiles.
-
The Endocyclic Secondary Amine (piperazine N-H): While technically a nucleophile, its reactivity is significantly attenuated compared to the primary amine. In competitive reactions, the primary amine will react with overwhelming preference.
-
The Boc-Protected Amine (piperazine N-Boc): The tert-butyloxycarbonyl (Boc) group is a powerful electron-withdrawing group that delocalizes the lone pair of the nitrogen it is attached to, rendering it essentially non-nucleophilic under standard coupling conditions.
This hierarchy of reactivity allows for the selective functionalization of the primary amine, leaving the piperazine core intact for subsequent deprotection and further derivatization if desired.
Amide Bond Formation: The Cornerstone Coupling
The formation of an amide linkage is arguably the most common application for this reagent. This is typically achieved by coupling with a carboxylic acid using a dehydrating agent, most commonly a carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).
The EDC/HOBt Coupling Mechanism
While EDC can facilitate the coupling alone, the reaction is significantly improved by the addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt). This combination minimizes side reactions and reduces the risk of racemization at chiral centers.[1]
-
Carboxylic Acid Activation: The reaction initiates with the protonation of EDC, followed by nucleophilic attack from the carboxylate anion to form a highly reactive O-acylisourea intermediate.[2][3]
-
HOBt Interception: The O-acylisourea is prone to intramolecular rearrangement to form a stable N-acylurea byproduct. HOBt acts as a "scavenger," rapidly reacting with the O-acylisourea to form an HOBt-activated ester.[4][5] This new intermediate is more stable than the O-acylisourea but highly reactive towards amines.
-
Nucleophilic Acyl Substitution: The primary amine of this compound attacks the carbonyl carbon of the HOBt-ester.
-
Product Formation: A tetrahedral intermediate forms and subsequently collapses, eliminating HOBt (which is catalytic in the process) and yielding the desired amide product.
Diagram: EDC/HOBt Amide Coupling Pathway
Caption: EDC activates the acid, HOBt forms a reactive ester, which is then aminolyzed.
Protocol: General EDC/HOBt Amide Coupling
| Component | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Electrophile substrate |
| This compound | 1.05 | Nucleophile |
| EDC Hydrochloride | 1.2 | Coupling agent |
| HOBt Hydrate | 1.2 | Additive to improve efficiency and reduce side reactions[1] |
| Diisopropylethylamine (DIPEA) | 2.5 | Non-nucleophilic base to neutralize HCl salts and facilitate reaction |
| Anhydrous DMF or DCM | - | Solvent (approx. 0.1 M concentration) |
Methodology:
-
To a stirred solution of the carboxylic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DMF, add this compound (1.05 equiv.) followed by DIPEA (2.5 equiv.).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction to stir at ambient temperature for 12-18 hours.
-
Monitor reaction progress via LC-MS or TLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine, 1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by silica gel column chromatography.
Reductive Amination: Forging Alkyl-Amine Bonds
Reductive amination is a robust method for forming secondary amines from the reaction of the primary amine with an aldehyde or ketone. The process involves two key mechanistic steps that can be performed in a single pot.
Mechanism with Sodium Triacetoxyborohydride (STAB)
-
Iminium Ion Formation: The primary amine undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates, typically under mildly acidic conditions, to form a protonated imine, known as an iminium ion.
-
Hydride Reduction: A mild and selective reducing agent is required to reduce the iminium ion without significantly reducing the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[6][7] Its reduced reactivity, due to the electron-withdrawing acetate groups, makes it selective for the more electrophilic iminium ion. STAB delivers a hydride (H⁻) to the iminium carbon, quenching the positive charge and forming the final secondary amine product.[8][9]
Diagram: Reductive Amination Workflow
Caption: A streamlined workflow for synthesizing secondary amines using STAB.
Protocol: One-Pot Reductive Amination
| Component | Molar Equiv. | Purpose |
| Aldehyde or Ketone | 1.0 | Electrophile substrate |
| This compound | 1.1 | Nucleophile |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Selective reducing agent for iminium ions[6] |
| Acetic Acid (optional) | 0.1-0.5 | Catalyst for imine formation, especially with ketones |
| Anhydrous 1,2-Dichloroethane (DCE) or DCM | - | Aprotic solvent (approx. 0.1-0.2 M) |
Methodology:
-
Dissolve the aldehyde/ketone (1.0 equiv.) and this compound (1.1 equiv.) in anhydrous DCE.
-
(Optional) If the carbonyl substrate is a ketone, add glacial acetic acid (0.1-0.5 equiv.) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Add STAB (1.5 equiv.) portion-wise. Note: Gas evolution (hydrogen) may occur if the reagent or solvent contains moisture.
-
Continue stirring at room temperature for 4-16 hours until the reaction is complete as judged by LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography if necessary.
Urea and Thiourea Synthesis
The primary amine of the title compound reacts cleanly and efficiently with isocyanates and isothiocyanates to form the corresponding ureas and thioureas. These reactions are highly reliable and typically proceed to completion without the need for coupling agents or catalysts.
Mechanism: Direct Nucleophilic Addition
The mechanism is a direct and concerted nucleophilic addition. The lone pair of the primary amine attacks the highly electrophilic central carbon atom of the isocyanate (or isothiocyanate). This is followed by a proton transfer from the nitrogen to the isocyanate nitrogen, resulting in the final, stable urea product. The reaction is usually exothermic and rapid.
Diagram: Logical Relationship in Urea Synthesis
Caption: The direct reaction pathway for the formation of ureas from amines and isocyanates.
Protocol: Urea Formation
| Component | Molar Equiv. | Purpose |
| Isocyanate | 1.0 | Electrophile |
| This compound | 1.0 | Nucleophile |
| Anhydrous THF or DCM | - | Solvent (approx. 0.2 M concentration) |
Methodology:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF.
-
To this stirred solution, add a solution of the isocyanate (1.0 equiv.) in THF dropwise at room temperature.
-
Stir the reaction for 1-4 hours. The product often precipitates from the reaction mixture as it forms.
-
Monitor for the disappearance of starting materials by TLC or LC-MS.
-
If a precipitate has formed, collect the product by vacuum filtration, wash with cold THF or diethyl ether, and dry in vacuo.
-
If the product is soluble, concentrate the reaction mixture and purify by silica gel chromatography or recrystallization.
References
- Vertex AI Search. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
- Patil, P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Carlson, M. W., et al. (2017). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Tenova Pharma. (n.d.). This compound.
- Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.
Sources
- 1. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 2. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: The Role of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate in Modern Medicinal Chemistry
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate. We delve into its fundamental properties, its critical role as a versatile building block, and provide detailed, field-proven protocols for its application in the synthesis of advanced therapeutic modalities, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).
Compound Profile and Strategic Importance
This compound (CAS No. 192130-34-0) is a bifunctional synthetic building block of significant interest in medicinal chemistry.[1][2] Its structure is uniquely suited for introducing a piperazine motif into a target molecule. The molecule features two key reactive sites: a primary amine, which is highly nucleophilic and readily available for conjugation, and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is the cornerstone of its utility, allowing for sequential and controlled chemical modifications.
The piperazine core is a privileged scaffold in drug discovery, frequently incorporated to enhance physicochemical properties such as aqueous solubility and to modulate the pharmacokinetic profile of a drug candidate.[3] The presence of the Boc-protected amine allows for its initial incorporation into a molecular framework via the free primary amine, after which the Boc group can be removed under acidic conditions to reveal a new reactive handle for further diversification.[4]
Physicochemical Properties
A summary of the key properties of this reagent is presented below.
| Property | Value | Source |
| CAS Number | 192130-34-0 | [1][2] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [2][5] |
| Molecular Weight | 229.32 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid or solid | [1][6] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-Boc-4-(2-aminoethyl)piperazine, 4-N-(2-Aminoethyl)-1-N-Boc-piperazine | [1][6] |
| Solubility | Soluble in polar organic solvents | [1] |
Structural Features and Reactivity
The strategic value of this compound is best understood by visualizing its structure and reactive sites.
Caption: Structure of this compound.
Core Application: Linker Technology in PROTACs
A predominant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8]
A PROTAC molecule consists of three components: a "warhead" that binds the POI, an "anchor" that binds the E3 ligase, and a chemical linker connecting them.[4] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the efficacy of the resulting PROTAC, as they dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase).[9]
The piperazine moiety within this building block is particularly advantageous as it can increase the rigidity of the linker and improve the solubility of the often large and hydrophobic PROTAC molecule.[3]
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this linker typically follows a sequential coupling and deprotection strategy. The primary amine of the linker is first coupled to either the POI ligand or the E3 ligase ligand, followed by deprotection of the Boc group and subsequent coupling of the second ligand.
Caption: General workflow for PROTAC synthesis using the piperazine linker.
Experimental Protocols
The following protocols are provided as a guide. Researchers should optimize conditions based on the specific properties of their substrates.
Protocol 1: General Amide Bond Formation
This protocol describes the coupling of the primary amine of this compound to a carboxylic acid-functionalized molecule (e.g., a POI ligand).
Rationale: This is a standard peptide coupling reaction. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[9] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the reaction mixture. DMF is an excellent polar aprotic solvent for dissolving the reactants.
Materials:
-
Carboxylic acid-containing substrate (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid substrate (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a gradient of methanol in DCM) to yield the Boc-protected intermediate.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to reveal the secondary piperazine amine, making it available for the next coupling step.
Rationale: The Boc group is designed to be stable under many reaction conditions but is readily cleaved by strong acids.[4] A solution of Trifluoroacetic acid (TFA) in DCM is the standard method for this transformation. TFA is volatile, making its removal straightforward during work-up.
Materials:
-
Boc-protected intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise. A typical concentration is 20-50% TFA in DCM (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting amine is often used in the next step without further purification.
Alternative Applications: Building Block for Kinase Inhibitors
The piperazine ring is a common feature in many approved kinase inhibitors.[10][11] this compound can be used as a key building block to introduce this motif. For example, the primary amine can be used in nucleophilic aromatic substitution (SₙAr) reactions with electron-deficient aromatic rings, a common strategy in kinase inhibitor synthesis.[12]
Caption: Use of the linker in SₙAr reactions for scaffold functionalization.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]
-
Storage: Keep in a tightly sealed container in a cool, dry place under an inert atmosphere.
References
- Chem-Space. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester. [Link]
- MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- RSC Publishing. Current strategies for the design of PROTAC linkers: a critical review. [Link]
- PubChem. tert-Butyl 4-(2-aminoethyl)
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- PubMed Central (PMC).
- RSC Publishing.
- RSC Advances.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
- White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
- PubMed Central (PMC). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
Sources
- 1. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 2. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-BOC-4-(2-aminoethyl)piperazine, 95% | Fisher Scientific [fishersci.ca]
- 6. This compound | 192130-34-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amide Coupling of Carboxylic Acids with 1-Boc-4-(2-aminoethyl)piperazine
Introduction: The Strategic Importance of Amide Bond Formation
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. This robust linkage is a fundamental component of peptides, proteins, and a vast array of pharmaceuticals. The coupling of a carboxylic acid with an amine, such as 1-Boc-4-(2-aminoethyl)piperazine, is a critical transformation in the synthesis of complex molecules, including drug candidates. 1-Boc-4-(2-aminoethyl)piperazine is a valuable building block, incorporating a protected piperazine moiety that can be deprotected in later synthetic steps to allow for further functionalization. This guide provides an in-depth exploration of the protocols and underlying principles for the successful amide coupling of carboxylic acids with this versatile amine.
Understanding the Core Chemistry: The Mechanism of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved through the use of coupling reagents.
Carbodiimide-Mediated Coupling (e.g., EDC with HOBt)
One of the most common methods for amide bond formation involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[2][3][4]
The generally accepted mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6][7] This intermediate is prone to racemization and can rearrange to a stable N-acylurea, an undesired byproduct.[7][8]
-
Formation of the Active Ester: HOBt intercepts the O-acylisourea intermediate to form an active HOBt-ester.[2][3][9] This active ester is more stable than the O-acylisourea, less prone to racemization, and highly reactive towards the amine.[3][9]
-
Nucleophilic Attack by the Amine: The primary amine of 1-Boc-4-(2-aminoethyl)piperazine then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.
-
Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond.
The use of HOBt is crucial as it accelerates the coupling reaction, minimizes the risk of racemization at chiral centers adjacent to the carboxylic acid, and suppresses the formation of the N-acylurea byproduct.[3][9]
Uronium/Aminium Salt-Based Coupling (e.g., HATU)
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents known for their rapid reaction kinetics and low rates of racemization.[10]
The mechanism for HATU-mediated coupling involves:
-
Formation of an Active Ester: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[10][11]
-
Nucleophilic Attack: The amine then attacks the activated ester, leading to the formation of the amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[10] The HOAt moiety within HATU is key to its high reactivity and ability to suppress epimerization.[10]
General Experimental Workflow
The overall process for the coupling reaction can be visualized as a sequence of distinct stages, from preparation to the final purified product.
Caption: General workflow for amide bond formation.
Detailed Experimental Protocols
The selection of the coupling reagent and reaction conditions is critical and depends on factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and cost considerations.[12][13]
Table 1: Reagents and Materials
| Reagent/Material | Grade | Recommended Supplier |
| Carboxylic Acid | ≥95% | Various |
| 1-Boc-4-(2-aminoethyl)piperazine | ≥97% | Sigma-Aldrich, Combi-Blocks |
| EDC hydrochloride | ≥98% | Combi-Blocks, Sigma-Aldrich |
| HOBt hydrate | ≥97% | Combi-Blocks, Sigma-Aldrich |
| HATU | ≥98% | Combi-Blocks, Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | ≥99.5% (anhydrous) | Sigma-Aldrich, Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros Organics |
| Ethyl acetate | ACS grade or higher | Fisher Scientific, VWR |
| Saturated aq. NaHCO₃ | Fisher Scientific, VWR | |
| Brine | Fisher Scientific, VWR | |
| Anhydrous MgSO₄ or Na₂SO₄ | Fisher Scientific, VWR | |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies, VWR |
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.
Reaction Scheme:
Caption: EDC/HOBt mediated amide coupling reaction.
Step-by-Step Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.2 M), add 1-Boc-4-(2-aminoethyl)piperazine (1.1 eq).
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: HATU Mediated Coupling
This protocol is highly efficient, particularly for sterically hindered substrates, and minimizes racemization.[10][14]
Step-by-Step Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[12][15]
-
Add 1-Boc-4-(2-aminoethyl)piperazine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[14]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 2: Comparison of Coupling Protocols
| Parameter | EDC/HOBt Coupling | HATU Coupling |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |
| Additive | 1-Hydroxybenzotriazole (HOBt) | None (HOAt is part of the reagent) |
| Base | DIPEA, Triethylamine (TEA) | DIPEA |
| Typical Solvents | DCM, DMF | DMF, DCM, Acetonitrile |
| Reaction Time | 4 - 24 hours | 2 - 6 hours |
| Typical Yield | 75 - 90% | 85 - 98% |
| Key Advantages | Cost-effective, widely used. | Highly efficient, rapid, low racemization, good for hindered substrates.[10] |
| Potential Issues | Urea byproduct can complicate purification. | Higher cost, potential for guanidinylation of the amine if reagent is in excess.[8][14] |
Yields are illustrative and can vary based on the specific substrates, reaction scale, and purification method.[16]
Analysis and Troubleshooting
Successful amide coupling is contingent on careful execution and monitoring.
Reaction Monitoring
-
TLC: A simple and effective method to monitor the disappearance of the limiting starting material. A co-spot of the starting materials and the reaction mixture is recommended.
-
LC-MS: Provides more detailed information, allowing for the identification of the product mass and the detection of any side products.[17][18] This is particularly useful for confirming the progress of the reaction and identifying potential issues.
Troubleshooting Common Problems
Low yields or the presence of side products are common challenges in amide coupling reactions.[12]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. application.wiley-vch.de [application.wiley-vch.de]
Application Note & Protocols: Utilizing tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate for Solid-Phase Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of drug discovery and combinatorial chemistry, the piperazine moiety is a privileged scaffold, prized for its frequent appearance in bioactive compounds and its ability to impart favorable pharmacokinetic properties. The reagent tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is an elegantly designed building block for solid-phase organic synthesis (SPOS), offering a strategic entry point to complex molecular architectures.
Its utility stems from its orthogonal protecting group strategy:
-
A highly reactive primary amine serves as the initial anchor point for immobilization onto a solid support.
-
A Boc-protected secondary amine within the piperazine ring remains inert during the initial coupling, only to be revealed in a subsequent, controlled deprotection step for further diversification.
This bifunctional nature allows for the piperazine core to be seamlessly integrated into a growing compound, acting as a rigid spacer, a branching point, or a core scaffold upon which molecular diversity can be built. This guide provides the foundational principles and detailed, field-tested protocols for its effective utilization.
The Reagent in Focus: Structural Rationale
The power of this reagent lies in its chemical structure, which dictates its synthetic applications.
-
Structure:
-
Primary Amine (-CH₂-NH₂): Unhindered and nucleophilic, this group is ideal for efficient coupling to various resin linkers.
-
Piperazine Core: A six-membered heterocyclic ring that provides a semi-rigid, conformationally defined structure to the final compound.
-
Boc Protecting Group: The tert-butyloxycarbonyl group is a robust, acid-labile protecting group. It is stable to the basic and neutral conditions often used for peptide bond formation and other coupling reactions but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA).[1][2]
-
This orthogonal design is the cornerstone of its utility, enabling a multi-step, one-pot synthesis workflow on a solid support, which is the hallmark of efficient library synthesis.
Principle of Application: A Stepwise Synthetic Workflow
The use of this compound in SPOS follows a logical and powerful sequence. The workflow is designed to first attach the scaffold to the solid support, then expose the second reactive site for further chemical elaboration, and finally, release the desired product.
Caption: High-level workflow for solid-phase synthesis.
Core Experimental Protocols
These protocols are designed for a standard 0.1 mmol synthesis scale. Adjust volumes accordingly based on resin loading capacity.
Resin Selection and Preparation
The choice of resin is critical as it dictates the C-terminal functionality of the final product and the conditions required for its cleavage.[3][4]
| Resin Type | C-Terminal Group | Cleavage Condition | Recommended For |
| Rink Amide Resin | Amide (-CONH₂) | Strong Acid (e.g., 95% TFA)[5] | Peptidomimetics, library synthesis requiring a C-terminal amide. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (-COOH) | Very Mild Acid (e.g., 1-2% TFA)[3][6][7] | Fully protected fragments, acid-sensitive final compounds. |
Standard Resin Preparation:
-
Place 100 mg of the selected resin (e.g., Rink Amide, ~0.5-0.7 mmol/g loading) in a fritted solid-phase synthesis vessel.
-
Add 2 mL of N,N-Dimethylformamide (DMF).
-
Agitate gently (e.g., on a shaker or with nitrogen bubbling) for 30 minutes to swell the resin beads.
-
Drain the DMF.
-
For Rink Amide Resin Only: Perform Fmoc-deprotection of the linker by adding 2 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, add a fresh 2 mL of the piperidine solution, and agitate for an additional 15 minutes. Drain and proceed to washing.
-
Wash the resin beads thoroughly with DMF (3 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and finally DMF (3 x 2 mL).
Protocol 1: Immobilization of the Scaffold
This protocol details the coupling of the primary ethylamine group to the prepared resin.
Caption: Key chemical transformation during immobilization.
Reagents:
-
This compound (3 eq., 0.3 mmol, ~68.8 mg)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq., 0.3 mmol, ~47 µL)[8][9]
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3 eq., 0.3 mmol, ~42.6 mg)
-
DMF (to make a final volume of ~2 mL)
Procedure:
-
In a separate vial, dissolve the piperazine reagent and Oxyma Pure in 1.5 mL of DMF.
-
Add DIC to the solution and pre-activate for 5-10 minutes at room temperature. The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[8][10][11]
-
Drain the final DMF wash from the prepared resin.
-
Add the pre-activated solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Confirmation of Coupling: To confirm the reaction's completion, take a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.
-
Once complete, drain the reaction solution and wash the resin extensively with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
Protocol 2: Boc Deprotection and Diversification
This step unmasks the secondary amine of the piperazine ring, making it available for subsequent reactions.
Reagents:
-
Deprotection Cocktail: 20-50% Trifluoroacetic Acid (TFA) in DCM.
-
Diversification Reagents: e.g., a carboxylic acid (R-COOH, 3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.).
Procedure:
-
Boc Deprotection:
-
Wash the resin from the previous step with DCM (3 x 2 mL).
-
Add 2 mL of 20% TFA in DCM to the resin and agitate for 2 minutes. Drain.
-
Add a fresh 2 mL of 20% TFA in DCM and agitate for 20-30 minutes. The TFA protonates the tert-butyl group, causing it to leave as a stable cation.[12]
-
Drain the acid solution and wash the resin thoroughly with DCM (3 x 2 mL), 10% Diisopropylethylamine (DIPEA) in DMF (2 x 2 mL, to neutralize residual acid), and finally DMF (5 x 2 mL).
-
-
Diversification (Example: Acylation):
-
In a separate vial, dissolve the desired carboxylic acid (e.g., benzoic acid, 0.3 mmol) and HATU (0.29 mmol) in 1.5 mL of DMF.
-
Add DIPEA (0.6 mmol) and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated solution to the deprotected, washed resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Protocol 3: Final Cleavage and Product Isolation
This final step releases the synthesized molecule from the solid support. The choice of cleavage cocktail is critical and depends on the resin used and the amino acids in the sequence (if any).
Cleavage Cocktails:
-
For Rink Amide Resin (Standard Cleavage):
-
For 2-CTC Resin (Mild Cleavage for Protected Fragments):
Procedure (Using Reagent B for Rink Amide Resin):
-
Dry the washed resin from the final synthesis step under a vacuum for at least 1 hour.
-
Add 2 mL of the cleavage cocktail to the resin in the reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
Drain the solution, filtering it away from the resin beads into a clean collection tube (e.g., a 15 mL centrifuge tube).
-
Wash the resin beads with an additional 1 mL of neat TFA and combine the filtrates.
-
Reduce the volume of the TFA solution under a stream of nitrogen gas.
-
Precipitate the crude product by adding the concentrated solution dropwise into 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the solid product, decant the ether, and repeat the ether wash twice.
-
Dry the resulting crude solid under a vacuum.
-
Analyze the product by LC-MS and purify using preparative HPLC.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Initial Immobilization (Positive Kaiser Test) | Insufficient activation time; poor quality reagents; steric hindrance. | Double couple: repeat the coupling protocol with fresh reagents for another 2 hours. Ensure reagents are fresh and anhydrous. |
| Low Final Yield | Incomplete coupling at any stage; premature cleavage from the resin. | Use a small amount of resin to optimize coupling and deprotection times for your specific substrates. For 2-CTC resin, avoid excessive exposure to even mild acids. |
| Unexpected Side Products | Alkylation of sensitive residues (Trp, Met) by cations during cleavage. | Always use a scavenger cocktail (e.g., with TIS, water, or EDT) during strong TFA cleavage.[15][16] The use of Fmoc-Trp(Boc) can prevent sulfonation side-reactions. |
| Incomplete Boc Deprotection | Insufficient deprotection time or TFA concentration. | Increase deprotection time to 30 minutes or use a higher concentration of TFA (up to 50%). Confirm with a chloranil test if necessary. |
References
- Gurrath, M. Solid-Phase Synthesis of Libraries Generated from a 4-Phenyl-2-carboxy-piperazine Scaffold. ACS Publications.
- Aapptec Peptides. Cleavage from Rink Amide Resin. Aapptec.
- Aapptec Peptides. Carbodiimides and Additives. Aapptec.
- Gurrath, M. Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Vertex AI Search.
- Shreder, K., et al. Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Combinatorial Science.
- Aapptec Peptides. Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Aapptec.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Mild Cleavage: Utilizing 2-Chlorotrityl Chloride Resin in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Park, K., et al. Design, Solid-Phase Synthesis, and Evaluation of a Phenyl-Piperazine-Triazine Scaffold as α-Helix Mimetics. ACS Combinatorial Science.
- NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. NINGBO INNO PHARMCHEM CO.,LTD..
- Ferrazzano, L., et al. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry (RSC Publishing).
- Ferrazzano, L., et al. Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin. Moving Away from Dichloromethane. ResearchGate.
- Barlos, K., et al. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research.
- Lundt, B. F., et al. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research.
- Applied Polytech. Rink Amide Resin, MBHA Resin. Applied Polytech.
- Kumar, V., et al. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Pawlas, J., et al. Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
- Pearson, D. A., et al. Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. ResearchGate.
- Vale, N., et al. Mechanism of peptide bond formation through carbodiimide. ResearchGate.
- Wikipedia. Carbodiimide. Wikipedia.
- Sandomenico, A., et al. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry.
- Pevet, I., et al. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank.
- White, A. W., et al. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Catalysis Science & Technology.
- Riendeau, M. R., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Pevet, I., et al. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate.
- Tewari, K. How to Boc protect secondary amine on solid phase. ResearchGate.
- White, A. W., et al. Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chempep.com [chempep.com]
- 6. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. file.globalso.com [file.globalso.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. polypeptide.com [polypeptide.com]
Application Notes and Protocols: High-Purity Isolation of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate via Automated Flash Column Chromatography
Abstract
This comprehensive guide details a robust and efficient method for the purification of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, a key bifunctional linker in pharmaceutical research and development. The protocol leverages automated flash column chromatography on silica gel, a technique that offers a significant advantage in terms of speed, resolution, and scalability over traditional gravity chromatography.[1] We will delve into the underlying chemical principles that govern the separation, provide a meticulously detailed step-by-step protocol, and offer expert insights into potential challenges and their solutions. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for obtaining this critical building block in high purity.
Introduction: The Significance of High-Purity this compound
This compound (Boc-AEP) is a valuable heterocyclic building block widely employed in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2][3][4] Its structure incorporates a piperazine ring, a primary amine, and a tert-butyloxycarbonyl (Boc) protected secondary amine. This unique combination of functionalities allows for sequential and site-selective chemical modifications, making it an indispensable tool in the construction of novel therapeutic agents. The presence of the Boc protecting group is crucial, as it masks the reactivity of the piperazine nitrogen, enabling selective reactions at the primary amine.[5][6]
The purity of Boc-AEP is paramount for the success of subsequent synthetic steps. Impurities, such as unreacted starting materials or byproducts from the Boc-protection reaction, can lead to the formation of undesired side products, complicating downstream purification and potentially compromising the biological activity and safety of the final compound. Therefore, a reliable and efficient purification method is essential to ensure the quality and integrity of this critical reagent.
Pre-Chromatography Considerations: Setting the Stage for Successful Separation
Before embarking on the column chromatography purification, a thorough understanding of the compound's properties and the potential impurities is crucial.
Physicochemical Properties of Boc-AEP
| Property | Value | Source |
| Molecular Formula | C11H23N3O2 | [2][7][8] |
| Molecular Weight | 229.32 g/mol | [7] |
| Appearance | Colorless to light yellow clear liquid | [2][9] |
| Polarity | Boc-AEP is a moderately polar compound due to the presence of the primary amine and the carbamate group. The tert-butyl group imparts some lipophilicity.[2] | - |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. | [2] |
Understanding Potential Impurities
The primary impurities in a crude sample of Boc-AEP typically arise from the synthesis process, which commonly involves the reaction of a piperazine derivative with a Boc-protecting agent like di-tert-butyl dicarbonate (Boc₂O).[6][10] Potential impurities include:
-
Unreacted Starting Materials: Such as the parent piperazine derivative.
-
Di-Boc Protected Piperazine: Where both nitrogen atoms of the piperazine ring are protected.
-
Byproducts of Boc₂O: Such as tert-butanol and carbon dioxide.
These impurities exhibit different polarities compared to the desired product, which forms the basis for their separation by column chromatography.
The Purification Workflow: A Step-by-Step Guide
The following protocol outlines the purification of crude Boc-AEP using an automated flash chromatography system.
Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 3. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 192130-34-0 [chemicalbook.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 192130-34-0 CAS MSDS (4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | 192130-34-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Application Note & Protocol: Comprehensive NMR and LC-MS Analysis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Introduction
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a key bifunctional linker and building block in modern drug discovery and medicinal chemistry.[1][2] Its structure features a piperazine core, a primary amine for conjugation, and a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens.[2] This configuration makes it an invaluable intermediate for synthesizing a wide array of more complex molecules, including pharmaceutical candidates.[3]
Given its role as a foundational precursor, the unambiguous confirmation of its chemical identity, purity, and stability is a non-negotiable prerequisite for its use in pharmaceutical development and quality control workflows.[4][5] This document provides a detailed guide, grounded in established analytical principles, for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols herein are designed to be self-validating, explaining the scientific rationale behind each step to ensure robust and reproducible results.
Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the definitive structural confirmation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Analysis: Proton Environment Mapping
The ¹H NMR spectrum provides a precise map of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the Boc group, the piperazine ring protons, the ethyl chain protons, and the primary amine protons.
Causality of Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for many organic compounds. However, for molecules with exchangeable protons (like the -NH₂ group), deuterated dimethyl sulfoxide (DMSO-d₆) is often superior. It forms stronger hydrogen bonds, which can slow down the proton exchange rate and result in sharper -NH₂ signals.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a zero-point reference (0.00 ppm) for calibrating the chemical shifts accurately.
Protocol 1: ¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16
-
-
Acquisition Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Data Interpretation: Expected NMR Signals
The following tables summarize the anticipated chemical shifts for the compound. These values are predictive and may vary slightly based on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| (CH₃)₃C- | ~1.46 | Singlet (s) | 9H | tert-Butyl group |
| -N(Boc)-CH₂- | ~3.40 | Triplet (t) | 4H | Piperazine protons adjacent to Boc-N |
| -N(Et)-CH₂- | ~2.45 | Triplet (t) | 4H | Piperazine protons adjacent to Ethyl-N |
| -N-CH₂-CH₂-NH₂ | ~2.50 | Triplet (t) | 2H | Ethyl proton adjacent to Piperazine-N |
| -CH₂-CH₂-NH₂ | ~2.75 | Triplet (t) | 2H | Ethyl proton adjacent to -NH₂ |
| -NH₂ | Variable (~1.5-3.0, broad) | Singlet (s) | 2H | Primary amine |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C (CH₃)₃ | ~80.0 | Quaternary carbon of Boc group[6] |
| C(C H₃)₃ | ~28.5 | Methyl carbons of Boc group[6] |
| -N(Boc)-C H₂- | ~44.0 | Piperazine carbons adjacent to Boc-N |
| -N(Et)-C H₂- | ~53.0 | Piperazine carbons adjacent to Ethyl-N |
| -N-C H₂-CH₂-NH₂ | ~58.0 | Ethyl carbon adjacent to Piperazine-N |
| -CH₂-C H₂-NH₂ | ~39.0 | Ethyl carbon adjacent to -NH₂ |
| C =O | ~155.0 | Carbonyl carbon of Boc group[6] |
Part 2: Purity and Identity Confirmation by LC-MS
LC-MS is a powerful hybrid technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of Mass Spectrometry.[7] It is indispensable for verifying molecular weight, assessing sample purity, and identifying potential impurities.
Method Development: Rationale and Strategy
Chromatography:
-
Column Choice: The analyte is a polar, basic compound. A standard reversed-phase C18 column is a robust starting point for method development. The Boc group provides sufficient hydrophobicity for retention.[4] For very polar related impurities, Hydrophilic Interaction Chromatography (HILIC) could be an alternative approach.[8]
-
Mobile Phase: A gradient elution using acetonitrile or methanol and water is typical. The addition of an acidic modifier, such as 0.1% formic acid, to the mobile phase is critical. This serves a dual purpose: it protonates the amine functionalities on the analyte, ensuring sharp, symmetrical peak shapes by minimizing undesirable interactions with residual silanols on the silica-based column, and it facilitates efficient ionization in the MS source.
Mass Spectrometry:
-
Ionization: Due to the presence of multiple basic nitrogen atoms, the compound is readily protonated. Therefore, Electrospray Ionization (ESI) in the positive ion mode ([M+H]⁺) is the ideal choice.[9]
-
Expected Mass: The monoisotopic mass of the compound (C₁₁H₂₃N₃O₂) is 229.1790 Da.[10] The primary ion observed in the mass spectrum will be the protonated molecule [M+H]⁺ at m/z 230.1863.
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. Key expected fragmentation pathways for the [M+H]⁺ ion include:
-
Loss of the Boc group: A neutral loss of 100 Da (C₅H₈O₂) to yield a fragment at m/z 130.
-
Loss of isobutylene: A neutral loss of 56 Da (C₄H₈) from the Boc group to yield a fragment at m/z 174.
-
Cleavage of the ethylamine side chain: Alpha-cleavage next to the nitrogens can produce various characteristic fragments.[11]
-
Workflow for Analytical Characterization
Caption: Overall analytical workflow for characterization.
Protocol 2: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Perform a serial dilution from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.
-
-
LC Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: ESI Positive.
-
Drying Gas Temp: 350 °C.
-
Drying Gas Flow: 12 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 100-500.
-
Fragmentor Voltage: 70-140 V (use a higher value for in-source fragmentation if MS/MS is unavailable).
-
-
Data Analysis:
-
Integrate the peak area of the main component in the total ion chromatogram (TIC) to determine its purity (%).
-
Extract the mass spectrum for the main peak and confirm the presence of the [M+H]⁺ ion at m/z 230.2 ± 0.1.
-
If MS/MS data was acquired, analyze the fragmentation pattern to confirm it is consistent with the proposed structure.
-
Table 3: Summary of LC-MS Parameters and Expected Data
| Parameter | Value / Setting | Rationale |
| LC Column | C18 Reversed-Phase | Good retention for moderately polar compounds. |
| Mobile Phase | Water/Acetonitrile + 0.1% Formic Acid | Provides good peak shape and promotes ionization. |
| Ionization Mode | ESI Positive | Basic nitrogens are easily protonated. |
| Expected [M+H]⁺ | m/z 230.2 | Corresponds to the protonated molecular ion. |
| Key MS/MS Fragments | m/z 174.2, 130.1 | Loss of isobutylene and loss of the Boc group. |
| Purity Acceptance | >95% (typical) | Ensures suitability for subsequent synthetic steps. |
References
- Al-Ward, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
- Wojciak, M., & Kaczmarek, E. (2019). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 11(1), 32-40.
- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).
- Journal of Chemical and Pharmaceutical Research. (2019). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- PubChem. (n.d.). This compound.
- Supporting Information. (n.d.). Synthesis of tert-butyl carbamates.
- Spectrabase. (n.d.). tert-Butyl 4-(2-aminoquinolin-6-yl)piperazine-1-carboxylate - Optional[MS (GC)] - Spectrum.
- ResearchGate. (2015). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- LookChem. (n.d.). CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester.
- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemsrc. (n.d.). CAS#:192130-34-0 | this compound.
- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
- NIST. (n.d.). t-Butyl 1-piperaziencarboxylate.
Sources
- 1. tenovapharma.com [tenovapharma.com]
- 2. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. rsc.org [rsc.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
The Piperazine Scaffold: A Privileged Building Block in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of modern medicinal chemistry. Its designation as a "privileged scaffold" is empirically validated by its presence in a multitude of FDA-approved drugs spanning a wide array of therapeutic indications, from central nervous system (CNS) disorders to oncology and infectious diseases.[1] This guide provides an in-depth exploration of the experimental applications of functionalized piperazine building blocks, elucidating the chemical principles that underpin their utility and offering detailed protocols for their strategic deployment in drug discovery campaigns.
The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety
The prevalence of the piperazine core in drug molecules is not coincidental; it is a direct consequence of its advantageous physicochemical and pharmacokinetic properties, which can be finely tuned through strategic functionalization.[2][3]
Key Physicochemical Properties:
-
Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values. This characteristic is crucial for forming stable salts, which can significantly enhance aqueous solubility and improve the formulation of drug candidates.[1] The nitrogen atoms also act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating robust interactions with biological targets.[1]
-
Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often enhances the water solubility of parent molecules. This can lead to improved oral bioavailability and a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4]
-
Conformational Flexibility: The piperazine ring can adopt various conformations, which can be constrained by incorporating it into more complex polycyclic structures. This conformational adaptability can be leveraged to optimize binding to specific biological targets.[3]
Impact on Pharmacokinetics:
The piperazine moiety is a powerful tool for modulating the pharmacokinetic properties of drug candidates.[2] Its introduction can improve metabolic stability, and its basicity allows for the formation of salts that can enhance solubility and dissolution rates. However, the piperazine ring can also be a site of metabolism, a factor that medicinal chemists must consider during the design phase.[4] The exploration of bioisosteres—substituents or groups with similar physical or chemical properties—is a common strategy to mitigate metabolic liabilities while retaining desired pharmacological activity.[5][6][7]
Therapeutic Applications of Functionalized Piperazines
The versatility of the piperazine scaffold is evident in the broad spectrum of therapeutic areas where piperazine-containing drugs have made a significant impact.[8][9]
Central Nervous System (CNS) Disorders
Piperazine derivatives are particularly prominent in the development of drugs targeting the CNS.[4][10] Their ability to cross the blood-brain barrier (BBB) and interact with a variety of neurotransmitter receptors makes them invaluable scaffolds for treating conditions like anxiety, depression, and psychosis.[11][12]
-
Mechanism of Action: Many CNS-active piperazines function by modulating serotonin (5-HT) and dopamine (D2) receptors. The piperazine ring acts as a scaffold to correctly orient the pharmacophoric elements, such as aryl groups, for optimal receptor binding.[1] For example, the antipsychotic drug olanzapine features a piperazine ring integrated into a thienobenzodiazepine system.[1]
Experimental Workflow: Synthesis of a CNS-Targeted Piperazine Derivative
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. nbinno.com [nbinno.com]
- 11. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you optimize your synthesis and achieve higher yields.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Overall Yield of this compound
Question: My multi-step synthesis of this compound from N-Boc-piperazine is resulting in a low overall yield. What are the common pitfalls and how can I improve it?
Answer: A low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. The most common route involves the initial formation of an intermediate, tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, followed by its conversion to the final amino product. Let's break down the potential issues in this two-stage approach.
Stage 1: Synthesis of tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
-
Potential Cause 1: Inefficient Alkylation of N-Boc-piperazine. The initial alkylation of N-Boc-piperazine with 2-chloroethanol or ethylene oxide can be sluggish or lead to side products.
-
Solution:
-
Choice of Reagents: While 2-chloroethanol can be used, 2-bromoethanol or ethylene oxide are often more reactive.
-
Base Selection: A non-nucleophilic base like potassium carbonate or triethylamine is crucial to prevent side reactions.[1]
-
Solvent and Temperature: A polar aprotic solvent such as acetonitrile or DMF is generally effective. Heating the reaction to 60-80 °C can improve the reaction rate, but should be monitored to avoid decomposition.[2]
-
-
-
Potential Cause 2: Formation of Di-substituted Byproduct. Although less common with the Boc protecting group, harsh conditions can lead to the formation of the 1,4-disubstituted piperazine.[1][3]
-
Solution:
-
Stoichiometry Control: Use a slight excess of N-Boc-piperazine (1.1-1.2 equivalents) to ensure the complete consumption of the alkylating agent.
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help to control the reaction and minimize side products.[3]
-
-
Stage 2: Conversion of the Hydroxy Intermediate to the Amino Product
This conversion is a critical step where significant yield loss can occur. Common methods include conversion to a tosylate or mesylate followed by substitution with an amine source, or through a Mitsunobu reaction.
-
Potential Cause 1: Incomplete Conversion to the Tosylate/Mesylate Intermediate. The activation of the hydroxyl group is crucial for the subsequent nucleophilic substitution.
-
Solution:
-
Reagent Purity: Ensure the tosyl chloride or mesyl chloride is of high purity and handled under anhydrous conditions to prevent hydrolysis.
-
Reaction Conditions: Conduct the reaction at 0 °C to control exothermicity and use a non-nucleophilic base like triethylamine or pyridine in an anhydrous solvent like dichloromethane (DCM).
-
-
-
Potential Cause 2: Side Reactions During Nucleophilic Substitution. The tosylate/mesylate intermediate can undergo elimination reactions or react with other nucleophiles present.
-
Solution:
-
Choice of Amine Source: Using a protected amine equivalent like sodium azide followed by reduction is a highly effective method to avoid over-alkylation. The Gabriel synthesis, using potassium phthalimide, is another robust method for introducing a primary amine.[4][5] The subsequent deprotection with hydrazine hydrate or acid liberates the desired primary amine.[4]
-
Direct Amination: While direct amination with ammonia can be attempted, it often leads to a mixture of products due to the primary amine product being more nucleophilic than ammonia.[5]
-
-
Issue 2: My Reductive Amination Approach is Inefficient.
Question: I am attempting a one-pot synthesis via reductive amination of N-Boc-piperazine with 2-aminoacetaldehyde dimethyl acetal, but the yield is poor. What can I do?
Answer: Reductive amination is a powerful tool for C-N bond formation and can be an efficient route to the target molecule.[6][7] However, its success is highly dependent on the reaction conditions.
-
Potential Cause 1: Ineffective Imine Formation. The initial condensation between the piperazine and the aldehyde (or its equivalent) to form an iminium ion is a critical equilibrium step.
-
Solution:
-
pH Control: The reaction should be run under mildly acidic conditions (pH 4-6) to facilitate both the protonation of the carbonyl group and maintain the nucleophilicity of the amine. Acetic acid is a common additive.
-
Water Removal: The formation of the imine/iminium ion releases water. Using a dehydrating agent like sodium sulfate or magnesium sulfate can drive the equilibrium towards the product.
-
-
-
Potential Cause 2: Suboptimal Reducing Agent. The choice of reducing agent is critical for selectively reducing the iminium ion in the presence of the starting aldehyde.
-
Solution:
-
Mild Reducing Agents: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, selective for imines and aldehydes, and tolerant of mildly acidic conditions. Sodium cyanoborohydride is also effective but is highly toxic.[8]
-
Avoid Harsh Reagents: Stronger reducing agents like sodium borohydride can reduce the starting aldehyde, leading to undesired side products.
-
-
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: For reliability and scalability, a two-step process starting from N-Boc-piperazine is highly recommended. The first step involves the alkylation of N-Boc-piperazine with 2-bromoethanol or ethylene oxide to form tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. The subsequent step involves converting the hydroxyl group to a good leaving group (e.g., mesylate or tosylate) and then reacting it with sodium azide. The resulting azide is then reduced to the primary amine using a standard reducing agent like hydrogen with a palladium catalyst or lithium aluminum hydride. This route avoids the common pitfalls of over-alkylation associated with direct amination.
Q2: Can I directly alkylate N-Boc-piperazine with 2-chloroethylamine?
A2: Direct alkylation with 2-chloroethylamine hydrochloride is possible, but it can be problematic.[1] The freebase of 2-chloroethylamine is unstable and can cyclize to form aziridine. Using the hydrochloride salt requires careful control of the base to both neutralize the salt and act as a base for the alkylation. A more controlled approach is to use a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, followed by deprotection.
Q3: How do I best purify the final product?
A3: The final product, this compound, is a basic compound. Purification is typically achieved by silica gel column chromatography. A gradient elution system of dichloromethane and methanol is often effective. To prevent the product from streaking on the column, it is advisable to add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent. Alternatively, the crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to remove acidic impurities before chromatography.
Q4: What are the key analytical techniques to monitor the reaction progress?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Staining with ninhydrin is particularly useful for visualizing the primary amine product. For more detailed analysis and to confirm the identity of intermediates and the final product, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the final product.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Hydroxy Intermediate
Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
-
To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add 2-bromoethanol (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
Step 2: Conversion to this compound
-
Dissolve the hydroxy intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with cold water and brine, then dry the organic layer over sodium sulfate.
-
Concentrate the solution carefully at low temperature to obtain the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq).
-
Heat the reaction to 80 °C and stir for 4-6 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash extensively with water to remove DMF and excess azide.
-
Dry the organic layer and concentrate to get the crude azide intermediate.
-
Dissolve the crude azide in methanol or ethanol, and add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography (DCM/MeOH with 1% Et3N) to yield the final product.
Data Summary Table
| Synthetic Route | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Two-Step (via Azide) | N-Boc-piperazine, 2-bromoethanol, MsCl, NaN3, Pd/C, H2 | 60-75% (overall) | High purity, reliable, avoids over-alkylation. | Multi-step, use of hazardous azide. |
| Reductive Amination | N-Boc-piperazine, 2-aminoacetaldehyde dimethyl acetal, NaBH(OAc)3 | 50-65% | Fewer steps, one-pot potential. | Requires careful pH control, expensive aldehyde. |
| Direct Alkylation | N-Boc-piperazine, N-(2-bromoethyl)phthalimide, Hydrazine | 55-70% | Good control, utilizes Gabriel synthesis principles. | Requires an additional deprotection step. |
Workflow Diagram
Caption: Common synthetic routes to the target compound.
References
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - MDPI.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF - ResearchGate.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
- The Gabriel Synthesis - Master Organic Chemistry.
- Gabriel Synthesis - YouTube.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions in piperazine synthesis
Welcome to the technical support center for piperazine synthesis. As the third most common N-heterocycle in pharmaceuticals, the piperazine ring is a critical scaffold for drug development professionals.[1] However, its synthesis is often plagued by side reactions that can drastically reduce yields and complicate purification.
This guide provides field-proven insights and troubleshooting protocols in a direct Q&A format to help you identify, understand, and minimize these common side reactions, ensuring the integrity and efficiency of your synthetic workflow.
Part 1: Frequently Asked Questions - Identifying Core Issues
Q1: What are the primary industrial methods for synthesizing the piperazine ring, and what are their common pitfalls?
The main industrial routes involve the cyclization of ethanolamines or ethylenediamine derivatives under high temperature and pressure, often with a catalyst.[2][3][4][5] While effective for large-scale production, these methods can generate a complex mixture of side products.
| Synthesis Method | Typical Starting Materials | Common Side Products | Causality Behind Side Reactions |
| Ammoniation of Ethanolamine | Monoethanolamine (MEA), Ammonia | Diethylenetriamine (DETA), Aminoethylpiperazine (AEP), other linear and cyclic polyamines[2] | Intermolecular condensation competes with the desired intramolecular cyclization, leading to oligomerization.[6] High temperatures can promote various condensation and elimination reactions. |
| Cyclization of Ethylenediamine (EDA) | Ethylenediamine (EDA) | N-aminoethylpiperazine (AEP), Triethylenediamine (TEDA) | Similar to ethanolamine routes, intermolecular reactions between EDA molecules or with the piperazine product can occur.[6] |
| Reductive Amination of Diethanolamine (DEA) | Diethanolamine (DEA), Ammonia | Aminoethylethanolamine (AEEA), EDA, Ethanolamine (EA)[7] | Incomplete amination or competing reaction pathways can lead to these acyclic intermediates and starting material reversion. |
Q2: My reaction to form a mono-N-substituted piperazine is giving a significant amount of the 1,4-di-substituted byproduct. How can I improve selectivity?
This is the most frequent challenge in piperazine derivatization, arising from the comparable reactivity of both nitrogen atoms.[8][9] The mono-substituted product is often basic enough to react again with the electrophile.[10]
Primary Cause: The second nitrogen atom (N4) of the mono-substituted piperazine remains sufficiently nucleophilic to compete with the starting piperazine for the electrophile.
Troubleshooting Workflow for Low Mono-substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Part 2: Troubleshooting Specific Side Reactions
Q3: My piperazine synthesis from ethanolamine is producing a viscous, polymeric sludge with very low yield of the desired product. What is happening and how can I fix it?
This strongly indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization, leading to the formation of linear and cyclic oligomers and polymers.[11]
Causality: In concentrated solutions, an activated intermediate (e.g., an amino alcohol) is more likely to react with a neighboring molecule rather than cyclizing with itself. This chain reaction leads to a mixture of higher molecular weight polyamines.
Strategies for Minimization:
-
High Dilution: While counterintuitive, running the reaction at high dilution can statistically favor the intramolecular cyclization. This increases the probability that the two ends of a single molecule will react before encountering another reactive molecule.
-
Catalyst Choice: Certain catalysts, like specific nickel-magnesium oxide formulations, have been shown to inhibit side reactions and favor piperazine formation at high conversion rates.[5]
-
Temperature Control: High temperatures can favor the formation of condensation products.[5] Operating at the lower end of the effective temperature range for your catalyst system can improve selectivity.
Mechanism: Intramolecular vs. Intermolecular Reactions
Caption: Competing pathways in piperazine synthesis from AEEA.
Q4: I'm performing a Buchwald-Hartwig amination to create an N-aryl piperazine and my yields are consistently low. What should I troubleshoot?
Low yields in Buchwald-Hartwig couplings with piperazine can stem from catalyst deactivation, suboptimal ligand/base combination, or steric hindrance.[9][12] The second nitrogen atom in piperazine can sometimes interfere with the catalytic cycle.[13]
Troubleshooting Checklist:
-
Catalyst/Ligand Choice: The combination of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical.[9] For electron-deficient aryl halides, standard ligands may suffice. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands (e.g., RuPhos, XPhos) are often required to promote reductive elimination.
-
Base Selection: The base is crucial for regenerating the active Pd(0) catalyst. Weak bases may lead to slow or incomplete reactions. Stronger bases like NaOt-Bu or LHMDS are common, but weaker bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly for sensitive substrates. The choice must be empirically determined.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, and THF are common. The reaction temperature (typically 80-110 °C) must be carefully controlled to balance reaction rate with catalyst stability.[9]
-
Starting Material Purity: Ensure the aryl halide and piperazine are pure and dry. Water and oxygen can deactivate the catalyst.
Part 3: Key Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of Piperazine Using Excess Reagent
This protocol leverages stoichiometry to statistically favor mono-alkylation. It is a straightforward method when the cost of piperazine is not prohibitive.[10]
Objective: To minimize di-substitution by ensuring the electrophile is more likely to encounter an unreacted piperazine molecule.
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl Halide (e.g., Benzyl Bromide) (1 mmol, 1 eq.)
-
Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)
-
Acetonitrile (ACN) (20 mL)
Procedure:
-
To a round-bottom flask, add piperazine (10 eq.) and potassium carbonate (2 eq.).
-
Add acetonitrile and stir to create a suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly, add the alkyl halide (1 eq.) dropwise to the stirred mixture over 30 minutes.[10]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS, observing the consumption of the alkyl halide and the appearance of the mono-substituted product.
-
Workup: Filter the mixture to remove K₂CO₃ and excess piperazine salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or acid/base extraction to separate the more basic di-substituted product from the mono-substituted product.
Protocol 2: Purification of Crude Piperazine via Diacetate Salt Formation
This protocol is highly effective for removing common amine by-products from a crude piperazine synthesis by selectively precipitating the desired product as a crystalline salt.[14][15]
Objective: To isolate high-purity piperazine from a complex mixture of related amines.
Materials:
-
Crude Piperazine mixture
-
Acetone
-
Glacial Acetic Acid
Procedure:
-
Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C. The target concentration should be approximately 0.5 to 20 weight percent piperazine.[15]
-
While stirring, slowly add glacial acetic acid. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount required to form piperazine diacetate.[14]
-
The crystalline piperazine diacetate will begin to precipitate almost immediately.
-
Cool the mixture to a temperature between 10-30°C to maximize precipitation.[15]
-
Separate the precipitated salt from the liquid by suction filtration.
-
Wash the collected precipitate thoroughly with cold acetone to remove entrained impurities.[14]
-
Dry the purified piperazine diacetate under vacuum.
-
(Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the diacetate salt by dissolving it in water and adding a strong base (e.g., NaOH) followed by extraction with a suitable organic solvent.
References
- Dinsmore, C. J., & Beshore, D. C. (2020). Recent Advances in Piperazine Synthesis. Synthesis, 52(01), 1-15.
- Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine.
- Das, S., et al. (2023). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review.
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Large-Scale Piperazine Synthesis. BenchChem.
- MDPI. (2021).
- D'hooghe, M., & De Kimpe, N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5489.
- Wikipedia. (n.d.). Piperazine. Wikipedia.
- The Chemistry of Piperazine: Synthesis, Reactions, and Applic
- BenchChem. (2025).
- van Putten, R., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
- Bond, G. R. (1959). U.S. Patent No. 2,919,275. U.S.
- BenchChem. (2025). Managing side-products in the synthesis of oxane-piperazines. BenchChem.
- Yeakey, E. L. (1986). U.S. Patent No. 4,602,091. U.S.
- Brennan, J. P. (1969). U.S. Patent No. 3,481,933. U.S.
- ChemicalBook. (n.d.). Piperazine synthesis. ChemicalBook.
- ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?.
- Pollard, C. B., et al. (1966). U.S. Patent No. 6,603,003 B2. U.S.
- Ambeed. (n.d.). Reactions of Piperazines. Ambeed.com.
- Christensen, J. B., et al. (2003). A Simple Synthesis of N-Alkylpiperazines.
- Kehl, C., et al. (2018). CO2 Capture with Silylated Ethanolamines and Piperazines. ChemistryOpen, 7(11), 894–904.
- BASF. (1972). U.S. Patent No. 3,682,919. U.S.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Anandan, S., et al. (2003). A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
- Krchnak, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.
- Valles, D. A., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Organic Letters, 24(1), 238–242.
- Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. Organic Syntheses.
- ResearchGate. (2010). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production.
- Krchnak, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed.
- Musacchio, C., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Amide Coupling Reactions with tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you overcome common challenges and optimize your amide coupling reactions. As a key building block in medicinal chemistry, particularly for constructing linkers in novel therapeutics, mastering its use is essential.[1][2][3][4]
Core Concepts: Understanding the Reagent
This compound is a bifunctional molecule featuring a primary aliphatic amine and a Boc-protected secondary amine within a piperazine ring.[3][5][6] The primary amine is the intended nucleophile for amide bond formation. The Boc (tert-butoxycarbonyl) group serves two purposes: it deactivates the adjacent ring nitrogen, preventing it from competing in the reaction, and it enhances solubility in common organic solvents.[2] The key to a successful coupling is activating a carboxylic acid to make it susceptible to nucleophilic attack by the primary amine of this reagent.[7][8]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues encountered during coupling reactions in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My reaction yield is very low, or I see no product formation. What are the likely causes?
Answer: Low or no yield is a common but solvable issue. A systematic check of your reagents and conditions is the best approach.
-
Cause A: Inactive Coupling Reagent. Carbodiimide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are highly effective but are also moisture-sensitive.[9] Hydrolysis renders them inactive.[9][10][11]
-
Solution: Always use fresh, high-quality EDC from a properly stored container (desiccated, sealed). If you suspect your EDC has degraded, use a fresh bottle. Phosphonium (e.g., PyBOP) and uronium/aminium (e.g., HATU, HBTU) reagents are also sensitive to moisture and should be handled under an inert atmosphere.[7][12][13]
-
-
Cause B: Suboptimal Reaction pH/Base. Amide coupling requires the primary amine to be in its free-base, nucleophilic form. If the reaction medium is too acidic, the amine will be protonated and unreactive.
-
Solution: Add a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to the reaction mixture.[12][13][14] Typically, 1.5–2.0 equivalents are sufficient to neutralize any hydrochloride salts (e.g., from EDC·HCl or an amine starting material) and maintain a slightly basic environment (pH 8-9) optimal for the coupling.[12]
-
-
Cause C: Inappropriate Solvent. The solvent must fully dissolve all reactants to ensure an efficient reaction.
-
Solution: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common and effective solvents for these reactions due to their ability to dissolve a wide range of substrates.[15][16] If solubility is still an issue, DMF is generally the superior choice.[17] Acetonitrile can also be an effective solvent.[18]
-
Question 2: My TLC/LC-MS analysis shows multiple spots, including a major byproduct. What is happening?
Answer: Side product formation is often related to the specific coupling chemistry employed. Identifying the likely byproduct is the first step to mitigation.
-
Side Product A: N-acylurea. This is a classic byproduct of carbodiimide (EDC, DCC) couplings.[13] It occurs when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the amine.[9]
-
Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[9][19][20] These additives react with the O-acylisourea to form a more stable active ester intermediate, which is less prone to rearrangement but still highly reactive towards the amine. This significantly improves coupling efficiency and minimizes N-acylurea formation.[19][20]
-
-
Side Product B: Double Acylation. Although the Boc group deactivates the secondary piperazine nitrogen, under harsh conditions or with highly reactive electrophiles, double acylation can occur.
-
Solution: Ensure the reaction temperature is controlled, typically starting at 0 °C and allowing it to warm to room temperature.[17] Avoid using a large excess of the carboxylic acid and coupling reagent. Stick to a stoichiometry of approximately 1.1 to 1.2 equivalents of the acid and coupling reagents relative to the amine.
-
Question 3: The reaction seems to work, but I'm having trouble purifying the final product. What are the best practices?
Answer: The basic nitrogen atoms and overall polarity of piperazine-containing compounds can make purification challenging.[21]
-
Challenge A: Removing Urea Byproducts. The urea byproduct from EDC is water-soluble, while the byproduct from DCC is not.[19]
-
Solution (for EDC): A standard aqueous workup is highly effective. Dilute the reaction mixture with an organic solvent (like EtOAc or DCM) and wash sequentially with a mild acid (e.g., 5% citric acid or dilute HCl), water, a mild base (e.g., saturated NaHCO₃ solution), and finally brine.[22] This removes the water-soluble EDU (1-ethyl-3-(3-dimethylaminopropyl)urea) and any unreacted starting materials.[23]
-
Solution (for DCC): The dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration before the workup.[24]
-
-
Challenge B: Chromatographic Issues. The high polarity and basicity of the product can cause it to streak or tail on silica gel columns (normal phase) or show poor retention on C18 columns (reverse phase).[21]
-
Solution (Normal Phase): Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent system (e.g., DCM/Methanol or Hexanes/Ethyl Acetate). This deactivates the acidic silanol groups on the silica surface, leading to better peak shapes.
-
Solution (Reverse Phase): Use a mobile phase additive. Adding 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the basic nitrogens, improving peak shape and retention.[21]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal order of reagent addition? A: For EDC/HOBt couplings, a common and effective procedure is to dissolve the carboxylic acid, HOBt, and your amine (this compound) in DMF or DCM. Cool the mixture to 0 °C, then add the base (DIPEA), followed by the solid EDC.[17] Allow the reaction to slowly warm to room temperature and stir overnight.[17]
Q: Should I be concerned about racemization if my carboxylic acid is chiral? A: Yes. Carbodiimide activation can lead to racemization at the alpha-carbon of a chiral carboxylic acid. To minimize this, always use an additive like HOBt or HOAt.[13][19] Uronium/aminium reagents like HATU are also known for low racemization rates.[12][13] Additionally, keeping the reaction temperature low (0 °C) is crucial.[13]
Q: Can I use DMAP in my EDC coupling? A: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst, but it should be used with caution.[23][25] While it can significantly speed up the reaction, it can also increase the risk of racemization if your acid is chiral.[19] If used, it should be in catalytic amounts (e.g., 0.1 equivalents).[18][19]
Data Presentation & Protocols
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective; water-soluble urea byproduct is easily removed with an aqueous workup.[1][19] |
| HATU | None | DIPEA | DMF | 1 - 6 | 85 - 95 | Highly efficient, fast reaction times, low racemization risk; ideal for hindered substrates.[7][12] |
| PyBOP | None | DIPEA | DMF or DCM | 2 - 12 | 80 - 95 | Phosphonium salt; avoids guanidinylation side reactions possible with HATU/HBTU.[12][13] |
Experimental Protocols
Standard Protocol for EDC/HOBt Coupling
This protocol describes a general procedure for coupling a generic carboxylic acid with this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.05 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or DCM (to make a 0.1 M solution)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid, this compound, and HOBt.
-
Add anhydrous DMF (or DCM) to dissolve the solids.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the mixture.
-
Add solid EDC·HCl in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer with 5% aqueous citric acid (2x), followed by saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism: EDC/HOBt Coupling
The following diagram illustrates the activation of a carboxylic acid and subsequent amide bond formation.
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Troubleshooting Workflow for Low Yield
Use this flowchart to diagnose and solve issues related to low-yielding reactions.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). ACS Publications.
- Thermodiffusion and Hydrolysis of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). (2019, September 6). SpringerLink.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions | ACS Sustainable Chemistry & Engineering. (2022, April 7). ACS Publications.
- A new mechanism involving cyclic tautomers for the reaction with nucleophiles of the water-soluble peptide coupling reagent 1-et. (n.d.). American Chemical Society.
- Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2025, August 7). ResearchGate.
- A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery.
- Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. (2008, January 9). PubMed.
- FIG. 4. pH dependence of the rate of EDC hydrolysis: Own data obtained.... (n.d.). ResearchGate.
- Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. (n.d.). ResearchGate.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2012, December 19). Green Chemistry (RSC Publishing).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging EDC HCl for Efficient Ester Synthesis.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). ResearchGate.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives.
- How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. (2015, March 22). ResearchGate.
- US3481933A - Recovery and purification of piperazine. (n.d.). Google Patents.
- This compound | C11H23N3O2. (n.d.). PubChem.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.gov.
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). MDPI.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). White Rose Research Online.
- CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester. (n.d.).
- Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (n.d.). PMC - NIH.
- Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). (n.d.). ResearchGate.
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 4. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 192130-34-0 [chemicalbook.com]
- 5. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 192130-34-0 CAS MSDS (4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. jpt.com [jpt.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. Thermodiffusion and hydrolysis of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. nbinno.com [nbinno.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. rtong.people.ust.hk [rtong.people.ust.hk]
- 23. nbinno.com [nbinno.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Issues in the Boc Deprotection of Piperazine
Welcome to our dedicated technical support center for resolving common challenges encountered during the Boc deprotection of piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure the success of your chemical syntheses. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection and what are the key reagents?
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to release the free amine and carbon dioxide gas.[2][3]
The most common reagents for Boc deprotection are strong acids, typically:
-
Trifluoroacetic acid (TFA): Often used in a solution with a co-solvent like dichloromethane (DCM).[1][4]
-
Hydrochloric acid (HCl): Commonly used as a solution in an organic solvent such as 1,4-dioxane or methanol.[1][4]
The choice between these reagents often depends on the presence of other acid-sensitive functional groups in the molecule and the desired work-up procedure.[1]
Q2: My Boc deprotection reaction is incomplete. What are the likely causes and how can I resolve this?
Incomplete deprotection is a frequent issue that can significantly impact your yield. Several factors can contribute to a sluggish or stalled reaction:
-
Insufficient Acid: The stoichiometry or concentration of the acid may be too low to drive the reaction to completion.[4]
-
Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.[4] Deprotection times can vary based on the substrate.
-
Low Temperature: Most Boc deprotections are conducted at room temperature. If the reaction is slow, gentle warming can be beneficial, though it may also increase the risk of side reactions.[4]
-
Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid, slowing down the cleavage rate.[4][5]
To address incomplete deprotection, consider the systematic approach outlined in the troubleshooting workflow below.
Q3: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?
The most common side reaction during Boc deprotection is t-butylation .[4] This occurs when the highly reactive tert-butyl cation intermediate, generated upon cleavage of the Boc group, alkylates other nucleophilic sites in your molecule.[4] This can include the newly deprotected piperazine nitrogen or other sensitive functional groups.
The key to preventing this unwanted side reaction is the use of scavengers . These are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with your desired product.[4]
Visualizing the Reaction: Mechanism and Side Reactions
The following diagram illustrates the desired deprotection pathway and the competing t-butylation side reaction.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of t-Butylated Side Products
The presence of unexpected peaks in your analytical data (e.g., LC-MS, NMR) often indicates the formation of t-butylated side products.
Solution: Employ Scavengers
The most effective method to mitigate t-butylation is the addition of scavengers to your reaction mixture. [4]These compounds are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.
| Scavenger | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | A general-purpose scavenger. |
| Water | 2.5 - 5% | Often used in combination with TIS. |
| Thioanisole | 2.5 - 5% | Effective for sulfur-containing amino acids. |
| Anisole | 2.5 - 5% | An alternative aromatic scavenger. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol provides a general starting point for TFA-mediated deprotection in DCM.
Materials:
-
N-Boc-piperazine substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., TIS, water), if necessary
Procedure:
-
Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM). A typical concentration is 0.1-0.5 M. [1]2. Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. [4]If your substrate is susceptible to t-butylation, add the appropriate scavenger(s) (e.g., 2.5% TIS and 2.5% water). [4]3. Reaction: Add the deprotection cocktail to the substrate solution at room temperature.
-
Monitoring: Stir the mixture and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This typically takes 1-4 hours. [4]5. Work-up:
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is an excellent alternative to TFA and yields the hydrochloride salt of the deprotected piperazine.
Materials:
-
N-Boc-piperazine substrate
-
Suitable solvent (e.g., methanol, ethyl acetate)
-
4M HCl in 1,4-dioxane
Procedure:
-
Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used. [4]3. Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. [4]A precipitate of the hydrochloride salt may form.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. [4]
-
Protocol 3: Conversion to Free Base Piperazine
This protocol outlines the steps to obtain the neutral (free base) piperazine after deprotection.
Materials:
-
Crude piperazine salt (from Protocol 1 or 2)
-
Water
-
Strong base (e.g., solid KOH or concentrated NaOH solution)
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
-
Anhydrous drying agent (e.g., Na₂SO₄)
Procedure:
-
Deprotection: Follow either Protocol 1 or 2 to remove the Boc group.
-
Dissolution: After removing the reaction solvent, dissolve the resulting crude salt in water.
-
Washing: Wash the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any organic-soluble impurities or scavengers.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a strong base until the pH is greater than 11.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or DCM.
-
Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine free base.
References
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]
- ResearchGate. (2025, August 6). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. [Link]
- Orjales et al. (1996). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases.
- ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
- ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. [Link]
- Google Patents.
Sources
Technical Support Center: Strategies to Prevent Dimer Formation During Peptide Coupling Reactions
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dimer formation during peptide coupling reactions. Dimerization is a common side reaction that can significantly reduce the yield of the desired peptide and complicate purification. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you minimize or eliminate this unwanted by-product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is dimer formation in peptide synthesis, and why is it a problem?
A peptide dimer consists of two identical peptide chains that have been unintentionally coupled together. This typically occurs when a deprotected N-terminal amine of one peptide chain attacks the activated C-terminal carboxyl group of another, instead of the intended incoming protected amino acid. Dimerization is problematic because it consumes the starting material, reduces the yield of the target peptide, and the resulting dimer often has similar chromatographic properties to the desired product, making purification challenging.[1][2]
Q2: I'm observing a significant amount of a higher molecular weight impurity that I suspect is a dimer. How can I confirm this?
Several analytical techniques can be used to identify a suspected dimer by-product.[3]
-
Mass Spectrometry (MS): This is the most direct method. The molecular weight of the dimer will be approximately double that of the target peptide. High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Dimer by-products will typically have a different retention time than the monomeric peptide. However, depending on the sequence and modifications, the separation can be difficult.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For larger peptides, SDS-PAGE can be used to visualize the difference in molecular weight between the monomer and the dimer.[3]
Q3: What are the primary causes of dimer formation during peptide coupling?
Dimer formation is often a consequence of slow coupling kinetics for the incoming amino acid, allowing for the competing reaction of intermolecular coupling between peptide chains on the solid support. Key contributing factors include:
-
Steric Hindrance: Coupling sterically hindered amino acids (e.g., Val, Ile, Aib, or N-methylated amino acids) is often slow, providing an opportunity for dimerization.[5][6][7]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, leading to aggregation.[8] This can shield the N-terminus, making it less accessible to the incoming activated amino acid and promoting intermolecular reactions between adjacent peptide chains.
-
Incomplete Deprotection: If the N-terminal protecting group (e.g., Fmoc) is not completely removed, the subsequent coupling reaction will be inefficient, increasing the chance of side reactions.
-
Suboptimal Coupling Reagents or Conditions: The choice of coupling reagent, solvent, and temperature can significantly impact the rate of the desired coupling reaction versus side reactions like dimerization.[9][10][11]
Strategic Solutions to Minimize Dimer Formation
Q4: How can I optimize my choice of coupling reagents and additives to prevent dimer formation?
The selection of an appropriate coupling reagent and additive is critical for driving the desired coupling reaction to completion and minimizing side reactions.
Key Recommendations:
-
Switch to High-Efficiency Reagents: For difficult couplings, standard carbodiimide reagents like DCC or DIC may not be sufficient.[5] More potent uronium/aminium salts (e.g., HBTU, HATU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are generally more effective as they form highly reactive intermediates.[5][6]
-
Utilize Additives: Additives such as HOBt, HOAt, or OxymaPure are strongly recommended when using carbodiimides to enhance reactivity and suppress racemization.[10][12] For particularly challenging couplings, HOAt and OxymaPure are often superior to HOBt.
-
Consider Pre-activation: Pre-activating the amino acid with the coupling reagent in a separate vessel before adding it to the resin can improve coupling efficiency.[5]
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Considerations |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective, good for standard couplings. | Can be insufficient for sterically hindered residues; risk of N-acylurea formation.[10] |
| HBTU/HCTU | Uronium Salt | High | Faster reaction rates than carbodiimides. | Can cause guanidinylation of the N-terminus if used in excess.[8] |
| HATU | Uronium Salt | Very High | Excellent for sterically hindered amino acids due to the reactivity of the HOAt-derived active ester.[5][6] | More expensive; can still lead to racemization with sensitive residues. |
| PyBOP/PyAOP | Phosphonium Salt | Very High | High reactivity, particularly for hindered couplings. | By-products can be difficult to remove. |
| COMU | Uronium Salt | Very High | Highly efficient, good solubility, and by-products are water-soluble, aiding in purification.[9] | More recent and may be more expensive. |
Q5: Can adjusting the reaction conditions like solvent and temperature help reduce dimerization?
Yes, optimizing the reaction environment is a crucial strategy.
-
Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation.[8]
-
N-Methyl-2-pyrrolidone (NMP): Often superior to Dimethylformamide (DMF) in its solvating properties and can help disrupt secondary structures.[5][8]
-
Solvent Mixtures: For particularly aggregation-prone sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[5]
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the solvent can help break up hydrogen bonds that lead to aggregation.
-
-
Temperature:
-
Increased Temperature: For slow, sterically hindered couplings, increasing the temperature can provide the necessary activation energy to drive the reaction to completion.[5]
-
Microwave-Assisted Peptide Synthesis (MAPS): This technique uses microwave energy to rapidly heat the reaction, which can significantly improve coupling efficiency for difficult sequences.[5][6] Caution: Elevated temperatures can increase the risk of racemization for certain amino acids, particularly Cys and His.[6][8]
-
Q6: Are there specific strategies for preventing dimerization when working with known "difficult" or sterically hindered amino acids?
Absolutely. Sterically hindered amino acids require special attention.
-
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can help drive the reaction to completion.[5]
-
Extended Reaction Times: Increasing the coupling time from the standard 1-2 hours to several hours or even overnight can be effective.[5]
-
Acyl Fluoride Formation: For extremely hindered residues where other methods fail, converting the carboxylic acid to a highly reactive acyl fluoride can be a powerful strategy.[5]
Workflow for Troubleshooting Dimer Formation
Caption: A flowchart for troubleshooting dimer formation.
Q7: How can I use protecting groups to proactively prevent dimer formation?
Protecting groups are essential for preventing unwanted side reactions.[13][14][15] In the context of dimerization, which is often linked to aggregation, specific backbone-protecting groups can be highly effective.[8]
-
2-Hydroxy-4-methoxybenzyl (Hmb) and 2,4-Dimethoxybenzyl (Dmb) Groups: These groups are introduced on the backbone amide nitrogen of an amino acid. They act as "hump" structures that disrupt the inter-chain hydrogen bonding responsible for aggregation.[8] By keeping the peptide chains separated and well-solvated, the N-terminus remains accessible for the incoming activated amino acid, thus preventing dimerization.
-
Pseudoproline Dipeptides: These are dipeptides containing Ser or Thr that have been cyclized to form an oxazolidine ring, which is a proline-like structure. Incorporating pseudoproline dipeptides into a sequence disrupts the formation of regular secondary structures, thereby reducing aggregation.[8]
Caption: Disruption of aggregation by backbone protection.
Experimental Protocols
Protocol 1: Double Coupling for a Sterically Hindered Amino Acid
This protocol is recommended when coupling a sterically hindered amino acid (e.g., Fmoc-Aib-OH) where dimerization is a concern.
-
Initial Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[5]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat steps 1.2 through 1.5 with a fresh solution of the activated amino acid. This second coupling helps to drive the reaction to completion on any remaining free amines.
-
-
Monitoring:
-
After the second coupling and washing, perform a Kaiser test or other qualitative test to check for the presence of free amines. A negative result indicates a complete reaction.
-
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol is a proactive strategy to prevent aggregation in sequences known to be difficult.
-
Selection: Identify a Ser or Thr residue in your sequence that can be incorporated as part of a pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ΨPro)-OH).
-
Coupling:
-
Following N-terminal Fmoc deprotection and washing of the resin, dissolve the Fmoc-pseudoproline dipeptide (2 equivalents) and a suitable coupling reagent like HATU (1.95 equivalents) and DIPEA (4 equivalents) in DMF.
-
Add the activated solution to the resin.
-
Allow the coupling to proceed for 1-2 hours. Pseudoproline dipeptides generally couple efficiently.
-
-
Continuation: After coupling and washing, proceed with the standard deprotection and coupling of the next amino acid in your sequence.
References
- Vertex AI Search. (n.d.). How Can a Protein Be Identified as a Homodimer (a Dimer With Identical Subunits). Retrieved January 7, 2026.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (n.d.).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- ElectronicsAndBooks. (n.d.). Solid phase synthesis of peptide dimers and trimers linked through an N-terminal lysine residue.
- Google Patents. (2013).
- ACS Publications. (2023). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- RSC Publishing. (2009). Solid-phase synthesis of homodimeric peptides: preparation of covalently-linked dimers of amyloid b peptidew.
- AAPPTec. (n.d.).
- BenchChem. (2025).
- PubMed Central (PMC). (n.d.).
- ACS Publications. (n.d.). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- PubMed Central (PMC). (n.d.). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PubMed Central (PMC). (2025). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5.
- (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis.
- (n.d.). Formation and detection of oxidant-generated tryptophan dimers in peptides and proteins.
- ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings.
- CD Formulation. (n.d.). Peptide Dimer - Therapeutic Proteins & Peptides.
- (n.d.).
- LCGC International. (2023). New Method Developed for Comprehensive Analysis of Dipeptides.
- (n.d.). The Crucial Role of Coupling Reagents in Modern Peptide Synthesis.
- PubMed. (2023).
- ResearchGate. (2025). (PDF) Solid-phase synthesis of homodimeric peptides: Preparation of covalently-linked dimers of amyloid β peptide.
- MDPI. (n.d.).
Sources
- 1. US20130336999A1 - Peptide with reduced dimer formation - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. How Can a Protein Be Identified as a Homodimer (a Dimer With Identical Subunits) | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. nbinno.com [nbinno.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
Technical Support Center: Overcoming Challenges in the Purification of Piperazine-Containing Compounds
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of piperazine-containing compounds. The unique physicochemical properties of the piperazine moiety present a distinct set of challenges that require a nuanced and well-understood approach to achieve high purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities effectively.
The Piperazine Predicament: Understanding the Core Challenges
The purification of piperazine derivatives is often complicated by the inherent properties of the piperazine ring. A thorough understanding of these characteristics is fundamental to developing effective purification strategies.
The two nitrogen atoms within the piperazine ring bestow a high degree of polarity and basicity, with typical pKa values around 5.3 and 9.7.[1] This basicity can lead to strong interactions with stationary phases in chromatography and dictates the compound's solubility based on pH. Furthermore, many piperazine compounds are hygroscopic, readily absorbing moisture from the atmosphere, which can complicate accurate measurements and handling.[1] The propensity of piperazines to form salts and hydrates can be both a powerful tool for purification and a source of inconsistency if not properly controlled.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude piperazine-containing compounds?
A1: Impurities are often structurally related to the target molecule and can stem from unreacted starting materials, side reactions, or degradation. Common contaminants include:
-
Starting materials and byproducts: Unreacted ethylene diamine, diethylene triamine, and other polyethylene polyamines are frequently present.[1]
-
Side-reaction products: During synthesis, impurities such as pyrazines, diazabicyclo-octane, and various N-alkyl or N-hydroxyalkyl piperazines can form.[1]
-
Degradation products: Improper storage or exposure to high temperatures can lead to the formation of compounds like N-formylpiperazine and ammonia.[1]
-
Structurally similar impurities: Alkylated piperazines or related pyrazines can co-precipitate with the desired product, making purification by simple crystallization challenging.[1]
Q2: How do I choose the most suitable purification method for my piperazine derivative?
A2: The optimal method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. A decision-making workflow can be visualized as follows:
Caption: Decision workflow for selecting a purification method.
Q3: My piperazine compound shows significant peak tailing in reverse-phase HPLC. How can I improve the peak shape?
A3: Peak tailing for basic compounds like piperazines in reverse-phase HPLC is a common issue, typically caused by strong interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase. Here are some effective strategies to mitigate this:
-
Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), or an ion-pairing agent can mask the active silanol sites. A common and effective approach is to add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the piperazine, leading to improved peak symmetry.[1]
-
Adjust the pH: Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated, which minimizes interactions with the stationary phase and improves peak shape.[1]
-
Consider an Alternative Stationary Phase: Columns with different stationary phases, such as phenyl or cyano-based columns, may offer different selectivity and better performance for basic compounds.[1]
Troubleshooting Guides
Problem 1: Low Yield After Crystallization
Symptoms: A significant portion of your product remains in the mother liquor after cooling and filtration, resulting in a lower than expected isolated yield.[1]
Possible Causes & Solutions:
| Possible Cause | Underlying Principle | Suggested Solution |
| Product is too soluble in the chosen solvent. | The solvent system does not allow for sufficient supersaturation upon cooling. | - Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Change the solvent system: Introduce an anti-solvent in which your compound is insoluble to induce precipitation. - Cool the solution further: Lower the temperature of the crystallization mixture using an ice bath or refrigerator to decrease solubility.[1] |
| Incomplete Salt Formation. | If performing a salt crystallization (e.g., diacetate), an insufficient amount of acid will result in unreacted free base remaining in solution. | - Ensure stoichiometric or slight excess of acid: Make sure at least a stoichiometric amount of the acid has been added.[1] - Verify the pH: Check the pH of the solution to confirm it is in the optimal range for salt precipitation. |
| Formation of a Stable Hydrate. | Piperazine and its derivatives can form stable hydrates, which may have different solubility profiles. | - Utilize hydrate formation for purification: In some cases, the formation of a specific hydrate (e.g., piperazine hexahydrate) can be leveraged for selective precipitation due to its insolubility in certain aqueous-alcohol mixtures.[1] |
Problem 2: Co-elution of Impurities in Column Chromatography
Symptoms: The desired product co-elutes with impurities, leading to impure collected fractions.
Possible Causes & Solutions:
Caption: Troubleshooting workflow for co-elution in chromatography.
-
Optimize the Mobile Phase: A systematic evaluation of different solvent systems with varying polarities is crucial. For normal-phase chromatography on silica gel, consider solvent systems like dichloromethane/methanol or ethyl acetate/heptane. For reverse-phase, acetonitrile/water or methanol/water gradients are common starting points.
-
Add a Basic Modifier: The basicity of piperazines can cause streaking and strong adsorption to silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and separation.[2]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina can be a good alternative to silica for basic compounds.[2] In reverse-phase, switching from a C18 to a phenyl or cyano column can alter selectivity.[1]
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column to improve resolution.[1]
Detailed Experimental Protocols
Protocol 1: Purification of Piperazine via Diacetate Salt Formation
This method is highly effective for achieving high purity by selectively precipitating the piperazine as its diacetate salt, leaving many impurities behind in the solvent.[2][3]
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial acetic acid
Procedure:
-
Dissolution: Dissolve the crude mixture in acetone at 20-40°C to achieve a concentration of approximately 0.5 to 20 weight percent piperazine.[3]
-
Acidification: While stirring, slowly add glacial acetic acid. The amount of acid should be at least stoichiometric and can be up to 5 times the stoichiometric amount required to form piperazine diacetate.[3]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. Continue stirring and cool the mixture to 10-30°C to ensure complete precipitation.[3]
-
Isolation: Separate the precipitated piperazine diacetate from the mother liquor by filtration.[1]
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any residual impurities.[1]
-
Drying: Dry the purified piperazine diacetate precipitate under vacuum at room temperature.[1]
-
(Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a suitable base.[1]
Protocol 2: Purification of Piperazine as its Hexahydrate
This protocol leverages the formation of the piperazine hexahydrate to selectively precipitate it from a mixture of other nitrogenous compounds.[1][4]
Materials:
-
Crude piperazine mixture
-
Water
-
Water-insoluble alcohol (e.g., isooctanol)
-
(Optional) Benzene or pentane for washing
Procedure:
-
Water Adjustment: Add water to the crude mixture to ensure the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[1]
-
Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol such as isooctanol. The weight of the alcohol should be at least equal to the weight of the piperazine in the mixture.[1][4]
-
Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[1]
-
Isolation: Filter the precipitate from the solution.[1]
-
(Optional) Washing: The precipitate can be washed with a non-polar solvent like hot benzene or pentane to remove non-polar impurities.[1]
-
Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[1]
Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | Suitable for large-scale purification; effective for removing impurities with significantly different boiling points.[1] | Not effective for azeotropes or impurities with similar boiling points; high temperatures can cause degradation.[5] |
| Column Chromatography | Separation based on differential partitioning between a mobile and stationary phase. | High resolution for separating structurally similar impurities.[1] | Can be challenging due to the polarity and basicity of piperazines, potentially requiring method optimization with additives.[1][2] |
| Recrystallization via Salt Formation | Selective precipitation of the target compound as a salt. | Can achieve very high purity; effective for removing a wide range of impurities.[1][2] | Requires an additional step to regenerate the free base if needed; yield can be sensitive to solvent choice and conditions.[1] |
| Acid-Base Extraction | Separation based on the differential solubility of the basic compound and its salt in immiscible aqueous and organic phases. | Good for removing non-basic impurities; can be used for initial cleanup before other methods.[2][6] | Can be labor-intensive with multiple extractions; may require large volumes of solvents. |
Conclusion
The successful purification of piperazine-containing compounds hinges on a solid understanding of their fundamental chemical properties and a systematic approach to troubleshooting. By carefully selecting the appropriate purification method and optimizing the experimental conditions, researchers can effectively overcome the challenges posed by this important class of molecules. This guide provides a foundation of expertise and practical protocols to aid in achieving the desired purity for your research and development endeavors.
References
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).
- Technical Support Center: Large-Scale Piperazine Synthesis - Benchchem. (n.d.).
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem. (n.d.).
- Purification of piperazine. (1959). Google Patents.
- How to extract/isolate piperazine from water without distillation? (2013). ResearchGate.
- Piperazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
- piperazine-impurities. (n.d.). Pharmaffiliates.
- Method for the preparation of piperazine salts. (1960). Google Patents.
- Acid-Base Extraction. (n.d.).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
- Recovery and purification of piperazine. (1969). Google Patents.
- piperazines | Science topic. (n.d.). ResearchGate.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025). ResearchGate.
- A Review on Analytical Methods for Piperazine Determination. (2024).
- How do I remove piperazine from the solid compound? (2015). ResearchGate.
- Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. (2007). Google Patents.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
- p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2025). ResearchGate.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina.
- Piperazine. (n.d.). Wikipedia.
- Piperazine. (n.d.). chemeurope.com.
- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 5. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Addressing stability and degradation issues of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Welcome to the technical support hub for tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional linker in their work. My goal is to provide you with not just troubleshooting steps, but a deeper mechanistic understanding of the stability and degradation challenges associated with this molecule. By understanding the why, you can proactively design more robust experiments and avoid common pitfalls.
This molecule, which we'll refer to as "Boc-AEP," contains two key features that dictate its reactivity and stability: a primary ethylamine, which is nucleophilic and basic, and a Boc-protected piperazine nitrogen, which is acid-labile.[1][2] The interplay between these groups, and their susceptibility to environmental factors, is central to its proper handling and use.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the storage, handling, and stability of Boc-AEP.
Question 1: What are the optimal storage and handling conditions for Boc-AEP?
Answer: Proper storage is the single most critical factor in maintaining the long-term integrity of Boc-AEP. The compound is sensitive to acid, moisture, and atmospheric carbon dioxide.
-
Mechanism of Degradation: The primary degradation route is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group.[3][4] Even weak acids, including carbonic acid formed from the reaction of atmospheric CO₂ with moisture, can initiate this process over time. The primary amine can also absorb CO₂ to form a carbamate salt.
-
Authoritative Recommendation: Based on its chemical properties and supplier safety data sheets (SDS), the following conditions are mandated.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. | Slows down all potential degradation pathways. Short-term shipping at ambient temperature (less than 2 weeks) is generally acceptable.[5] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents reaction with atmospheric CO₂ and moisture, which can form acids and lead to Boc deprotection or carbamate salt formation. |
| Container | Tightly sealed, amber glass vial. | Prevents exposure to air and light. The primary amine functionality can be susceptible to oxidation. |
| Handling | Use only in a well-ventilated area or fume hood. Avoid inhalation and contact with skin and eyes.[5] | The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][5] |
Question 2: I'm observing a new, more polar spot on my TLC plate after storing a solution of Boc-AEP. What is it?
Answer: The most likely culprit is the partial or complete deprotection of the Boc group, yielding 1-(2-aminoethyl)piperazine.
-
Causality: This occurs if the compound has been exposed to acidic conditions. This could be from an un-neutralized solvent (e.g., residual acid in dichloromethane), degradation of the solvent (e.g., chloroform can generate HCl), or improper storage as mentioned above. The resulting free amine is significantly more polar and will have a lower Rf value on a typical silica gel TLC plate.[6]
-
Verification: To confirm this, you can co-spot your stored sample with a small amount of the original, fresh material. The appearance of a new, lower Rf spot is a strong indicator of degradation. Further confirmation can be achieved via LC-MS, where you would expect to see a new peak with a mass corresponding to the deprotected product (m/z = 129.22).
Question 3: My NMR spectrum shows a complex mixture, not the clean product I expected. What are the key signals to look for?
Answer: Besides the expected signals for Boc-AEP, you should specifically look for the disappearance of the characteristic Boc group signal and the appearance of signals corresponding to the deprotected piperazine.
| Group | Boc-AEP (Expected) | Deprotected Impurity |
| tert-Butyl (¹H NMR) | A sharp, large singlet at ~1.45 ppm (9H).[6] | Absent. |
| tert-Butyl (¹³C NMR) | Signals around 28.4 ppm (methyls) and 79.5 ppm (quaternary carbon). | Absent. |
| Piperazine Protons (¹H NMR) | Protons adjacent to the Boc group are shifted downfield compared to those adjacent to the ethylamine substituent. | Protons adjacent to the newly formed N-H will shift, and the N-H itself may appear as a broad singlet. |
The absence or diminished integration of the tert-butyl peak at 1.45 ppm is the most direct evidence of Boc group loss.
Troubleshooting Guide: Reaction Failures & Impurities
This section provides a structured approach to diagnosing issues when using Boc-AEP in a synthetic protocol.
Scenario 1: Low Yield or Incomplete Reaction in a Subsequent Step
You are using Boc-AEP as a nucleophile in a coupling reaction (e.g., amidation, reductive amination) and the reaction is failing.
Troubleshooting Workflow
Caption: Workflow for troubleshooting a failing reaction.
-
Expertise & Causality: The primary amine of Boc-AEP is the intended nucleophile. If the Boc group has degraded, you now have a molecule with two nucleophilic secondary amines and one primary amine. This di-amino piperazine can react twice, leading to complex side products and consumption of your electrophile, ultimately causing your desired reaction to fail. Verifying the integrity of the starting material is the most logical and critical first step.
Scenario 2: Formation of an Unexpected Side Product During Boc Deprotection
You are intentionally removing the Boc group with a strong acid like trifluoroacetic acid (TFA) and observe a new, less polar side product in your LC-MS analysis.
-
Mechanism of Side Reaction: During acid-mediated deprotection, a stable tert-butyl cation is generated as a co-product.[4][7] This cation is a potent electrophile and can alkylate any available nucleophile in the reaction mixture. This process, known as tert-butylation, can occur on the desired product or other sensitive functional groups.[7][8]
Boc Deprotection and Side Reaction Pathway
Caption: Mechanism of Boc deprotection and t-butylation side reaction.
-
Trustworthy Solution: To prevent this side reaction, a "scavenger" must be added to the reaction mixture. Scavengers are nucleophilic compounds that are designed to react with and neutralize the tert-butyl cation before it can alkylate your product.[7]
| Scavenger | Typical Concentration | Use Case |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | General purpose, highly effective. |
| Anisole | 5% (v/v) | Useful for protecting electron-rich aromatic systems. |
| Water | 2.5 - 5% (v/v) | Can act as a scavenger but may reduce the effective acidity of the medium. |
Experimental Protocols
These protocols are provided as a self-validating baseline for assessing material quality and performing key transformations.
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Rationale: This is a rapid and inexpensive method to qualitatively assess the presence of the more polar deprotected impurity.
-
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)
-
Mobile Phase: 10% Methanol in Dichloromethane (DCM) with 1% Triethylamine (TEA)
-
Note: The TEA is crucial to prevent streaking of the basic amine spots on the acidic silica gel.
-
-
Visualization: Potassium permanganate (KMnO₄) stain or Ninhydrin stain.
-
-
Procedure:
-
Dissolve a small amount (~1 mg) of your Boc-AEP sample in 0.5 mL of DCM.
-
Spot a small amount of the solution onto the TLC plate baseline.
-
Develop the plate in a chamber pre-saturated with the mobile phase.
-
Allow the solvent front to travel to ~1 cm from the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots using your chosen stain. Ninhydrin is excellent for visualizing primary amines.
-
-
Expected Results:
-
Pure Compound: A single major spot with an approximate Rf of 0.4-0.5.
-
Degraded Compound: A second major spot will be visible at a lower Rf (more polar), typically around 0.1-0.2, corresponding to the deprotected product.
-
Protocol 2: Optimized Boc Deprotection with Scavengers
-
Rationale: This protocol is designed for the clean and complete removal of the Boc group while actively preventing side reactions from the tert-butyl cation.
-
Materials:
-
Boc-AEP (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (10-20 eq)
-
Triisopropylsilane (TIS) (1.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Boc-AEP (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.
-
Add Triisopropylsilane (TIS) (1.2 eq) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 eq) dropwise to the stirring solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Carefully neutralize the residue by dissolving it in DCM and washing with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude deprotected product as the free base. Further purification can be performed if necessary.
-
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. BenchChem.
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. BenchChem.
- BenchChem. (2025).
- MedChemExpress. (2025). tert-Butyl 4-(2-aminoethyl)
- PubChem. This compound.
- Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- LookChem. 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester. LookChem.
Sources
- 1. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: A Guide to 1-Boc-4-(2-aminoethyl)piperazine for Researchers
Welcome to the Technical Support Center for 1-Boc-4-(2-aminoethyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the purity and use of commercial-grade 1-Boc-4-(2-aminoethyl)piperazine, providing in-depth explanations and actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial 1-Boc-4-(2-aminoethyl)piperazine, and what are the common impurities I should be aware of?
A1: Commercial grades of 1-Boc-4-(2-aminoethyl)piperazine typically have a purity of 95% or higher.[1][2][3] A certificate of analysis for a similar compound indicates a purity of ≥97.0% as determined by NMR.[4] The remaining percentage may consist of several common impurities derived from the synthesis, handling, or storage of the compound.
These impurities can be broadly categorized as:
-
Process-Related Impurities: These are substances that originate from the manufacturing process.
-
Unreacted Starting Materials: Residual amounts of the reactants used in the synthesis.
-
Reagents and Solvents: Trace amounts of reagents and solvents that are not fully removed during workup and purification.
-
By-products: Unwanted molecules formed from side reactions during the synthesis.
-
-
Degradation Products: These arise from the decomposition of 1-Boc-4-(2-aminoethyl)piperazine over time, especially with improper storage.
A summary of the most common potential impurities is provided in the table below.
| Impurity Category | Potential Impurity | Origin | Potential Impact on Experiments |
| Process-Related | 1,4-bis(tert-butoxycarbonyl)piperazine | Over-reaction during the Boc protection step.[5] | Can block the desired reaction site, leading to lower yields. |
| Piperazine | Incomplete reaction of the starting material. | Can lead to the formation of undesired di-substituted products in subsequent reactions. | |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from the Boc protection step. | Can react with other nucleophiles in your reaction mixture. | |
| Triethylamine/other bases | Residual base used to scavenge acid during the Boc protection.[6] | Can interfere with pH-sensitive reactions. | |
| Residual Solvents (e.g., Methanol, Dichloromethane) | Incomplete removal after purification.[7] | May affect reaction kinetics or solubility. | |
| Degradation | N-(2-aminoethyl)piperazine | Loss of the Boc protecting group due to thermal stress or acidic conditions.[8] | Can compete in reactions, leading to complex product mixtures. |
| tert-Butanol and Isobutylene | By-products from the cleavage of the Boc group.[9] | Generally volatile and less likely to interfere with subsequent steps but can be indicative of product degradation. |
Q2: My batch of 1-Boc-4-(2-aminoethyl)piperazine has a yellowish tint. Is it still usable?
A2: An off-white to yellow coloration is not uncommon for this compound and is often noted on certificates of analysis.[4] However, a significant change in color, especially to a darker yellow or brown, may indicate degradation. The primary degradation pathway to be concerned about is the loss of the Boc protecting group, which would yield N-(2-aminoethyl)piperazine.[8]
Before using a discolored batch, it is highly recommended to verify its purity. A simple TLC analysis against a known standard or a more quantitative method like ¹H NMR or HPLC can confirm the integrity of the material. For critical applications, using a freshly opened or recently purchased batch is always the best practice.
Q3: How should I properly store 1-Boc-4-(2-aminoethyl)piperazine to minimize degradation?
A3: Proper storage is crucial to maintain the purity and stability of 1-Boc-4-(2-aminoethyl)piperazine. The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions and, to a lesser extent, heat.
Recommended Storage Conditions:
-
Temperature: Store at 4°C.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and reaction with atmospheric moisture and carbon dioxide.
-
Light: Protect from light.[4]
-
Container: Keep the container tightly sealed to prevent moisture ingress.
Following these storage guidelines will help to minimize the rate of degradation and ensure the longevity of the reagent.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during reactions involving 1-Boc-4-(2-aminoethyl)piperazine and provides a logical workflow for identifying and resolving the root cause.
Issue 1: Low Yield in a Coupling Reaction
You are performing a reaction to couple a carboxylic acid to the primary amine of 1-Boc-4-(2-aminoethyl)piperazine, but you are observing a significantly lower yield than expected.
Potential Causes and Solutions:
-
Purity of the Starting Material: The presence of non-reactive impurities, such as 1,4-bis(tert-butoxycarbonyl)piperazine, will effectively lower the concentration of your desired reactant, leading to a reduced yield.
-
Troubleshooting Step: Confirm the purity of your 1-Boc-4-(2-aminoethyl)piperazine using ¹H NMR or HPLC. If significant impurities are detected, consider purifying the material by column chromatography or using a new batch from a reputable supplier.
-
-
Presence of N-(2-aminoethyl)piperazine: If your starting material has degraded, the resulting N-(2-aminoethyl)piperazine contains a free secondary amine on the piperazine ring in addition to the primary amine. This can lead to the formation of multiple products and consume your coupling reagents, thereby lowering the yield of the desired product.
-
Troubleshooting Step: Analyze your crude reaction mixture by LC-MS to look for the mass of the doubly acylated by-product. If present, purify your starting material or acquire a new batch.
-
Troubleshooting Workflow for Low Yield
Caption: Workflow for identifying the source of impurities.
References
- 1-BOC-4-(2-aminoethyl)piperazine, 95% 1 g | Buy Online | Thermo Scientific Acros
- 1-BOC-4-(2-aminoethyl)piperazine, 95% | Fisher Scientific
- Certificate of Analysis - 1-(2-N-Boc-aminoethyl)piperazine
- Troubleshooting N-Boc-piperazine deprotection side reactions - Benchchem
- 1-BOC-Piperazine synthesis - ChemicalBook
- Certificate of Analysis - 4-(2-Boc-aminoethyl)piperidine
- 1-(2-N-Boc-Aminoethyl)piperazine synthesis - ChemicalBook
- 4-(2-Aminoethyl)-1-boc-piperazine, min 97%, 100 grams
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture
- Technical Support Center: Monitoring N-(2-Aminoethyl)piperazine Reactions with TLC - Benchchem
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES
- Method for synthesizing 1-boc-4-aminopiperidine - Google P
- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers - Benchchem
Sources
- 1. 1-BOC-4-(2-aminoethyl)piperazine, 95% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 2. 1-BOC-4-(2-aminoethyl)piperazine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 7. 1-(2-N-Boc-Aminoethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methods for removing unreacted starting materials from the product mixture
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude product after a reaction?
A2: A preliminary aqueous work-up is a crucial first step to remove water-soluble impurities, as well as any acidic or basic compounds.[1] This typically involves dissolving the crude product in a suitable organic solvent like ethyl acetate and then washing it sequentially with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize acids, followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of water dissolved in the organic layer.[1]
Q2: How do I choose the most appropriate purification method?
A2: The selection of a purification method is a complex process that requires a thorough understanding of the substance, its impurities, the desired level of purity, the cost and practicality of the method, and safety considerations.[2] Key factors include the physical and chemical properties of your product and starting materials, such as solubility, boiling point, and polarity.[2] For instance, distillation is ideal for separating liquids with significantly different boiling points, while chromatography is effective for separating compounds with similar properties based on their differential adsorption.[2][3]
Q3: My product seems to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A3: Some compounds can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation.[1] Consider deactivating the silica gel by treating it with a base like triethylamine. Alternatively, using a different stationary phase, such as alumina or a reverse-phase silica, can be an effective solution.[4][5]
Q4: I'm not recovering any product from my chromatography column. What are the possible reasons?
A4: Several factors could be at play. Your compound might be too polar and is irreversibly adsorbed onto the column.[4] In this case, try flushing the column with a highly polar solvent like methanol.[4] It's also possible your compound is not visible under the UV lamp you are using for visualization.[4] Try using a different visualization technique, such as a potassium permanganate stain.[4] Another possibility is that the fractions are too dilute to detect; concentrating the fractions may reveal your product.[5]
Q5: Why is my actual yield lower after purification?
A5: It is almost impossible to recover every bit of product after purification.[6] Losses can occur during material transfers between containers, as some product may stick to the surfaces or be spilled.[6] Purification techniques themselves, such as filtration, chromatography, recrystallization, and distillation, are not perfect and can lead to some product loss.[6] Additionally, sensitive products can degrade or evaporate when exposed to heat, light, or air during the purification process.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques.
Column Chromatography
Column chromatography is a widely used technique for purifying compounds from a mixture.[3] It relies on the differential adsorption of compounds to a stationary phase as a mobile phase is passed through it.[7]
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product Elutes with Starting Material | Similar polarity of product and starting material.[4] | - Try a different stationary phase (e.g., alumina instead of silica gel).[4]- Use a gradient elution, gradually increasing the polarity of the mobile phase.[4] |
| No Product Recovered | - Product is too polar and stuck to the column.[4]- Product is not visible by the chosen visualization method (e.g., UV lamp).[4] | - Flush the column with a very polar solvent (e.g., methanol).[4]- Use a different visualization technique (e.g., potassium permanganate stain).[4] |
| Low Yield | - Product streaking or tailing on the column.- Incomplete elution.[4] | - Add a small amount of acetic acid or triethylamine to the solvent system to improve the peak shape of acidic or basic compounds, respectively.[4]- Ensure all fractions are collected and analyzed by TLC before combining.[4] |
| High Back Pressure | - Clogged column or system. | - Ensure the sample has been centrifuged and/or filtered through a 0.45 µm filter before loading.- Clean the column and system according to the manufacturer's instructions. |
Experimental Workflow: Flash Column Chromatography
Caption: General workflow for flash column chromatography.
Liquid-Liquid Extraction
Extraction is a fundamental technique used to isolate a target compound from a mixture by transferring it from one phase to another.[8][9] Liquid-liquid extraction involves partitioning a compound between two immiscible liquids, typically an aqueous phase and an organic solvent.[8][10]
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Vigorous shaking.- High concentration of solutes.- Presence of detergents or finely divided solids. | - Allow the mixture to stand for a longer period.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution).- Filter the mixture through a plug of glass wool. |
| Poor Separation of Layers | - Similar densities of the two phases.- Formation of a third phase. | - Add a small amount of a solvent that is miscible with one phase but not the other to alter the density.- Consult a phase diagram if available for the solvent system. |
| Product Remains in the Aqueous Layer | - Incorrect pH for acid-base extraction.- Insufficient volume of organic solvent. | - Adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral form.- Perform multiple extractions with smaller volumes of the organic solvent. |
Experimental Workflow: Liquid-Liquid Extraction
Caption: Step-by-step process for liquid-liquid extraction.
Distillation
Distillation is a process used to separate components of a liquid mixture based on differences in their boiling points.[11] Simple distillation is suitable for separating a liquid from a non-volatile solid or two liquids with significantly different boiling points.[12] Fractional distillation is used for liquids with closer boiling points.[12]
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Bumping (violent boiling) | - Uneven heating.- Lack of boiling chips or stir bar. | - Ensure uniform heating with a heating mantle or water bath.- Add fresh boiling chips or a magnetic stir bar before heating. |
| No Condensation in the Condenser | - Insufficient heating.- Cooling water is too warm or flow rate is too low. | - Increase the heating temperature.- Ensure a steady flow of cold water through the condenser. |
| Product Decomposes During Distillation | - Boiling point is too high at atmospheric pressure. | - Use vacuum distillation to lower the boiling point of the compound.[11] |
| Poor Separation in Fractional Distillation | - Inefficient fractionating column.- Heating too rapidly. | - Use a longer or more efficient fractionating column.- Heat the mixture slowly and steadily to allow for proper equilibration in the column. |
Decision Tree: Choosing the Right Distillation Method
Caption: Decision guide for selecting a distillation technique.
Crystallization and Precipitation
Crystallization is a technique for purifying solid compounds based on differences in solubility. An impure solid is dissolved in a suitable solvent at a high temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution. Precipitation is the rapid formation of a solid from a solution, often as a result of a chemical reaction or a change in solvent composition.[13]
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Too much solvent was used. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling Out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly. | - Use a lower-boiling solvent.- Reheat the solution to dissolve the oil, then allow it to cool more slowly. |
| Crystals are Colored | - Colored impurities are trapped in the crystal lattice. | - Add a small amount of activated charcoal to the hot solution to adsorb the impurities, then perform a hot filtration before cooling. |
| Low Recovery of Crystals | - The compound is too soluble in the chosen solvent at low temperatures.- Premature crystallization during hot filtration. | - Use a different solvent in which the compound is less soluble when cold.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
Key Differences: Crystallization vs. Precipitation
| Feature | Crystallization | Precipitation |
| Process Speed | Slow and controlled.[14] | Rapid.[14][15] |
| Product Purity | Generally higher, as impurities are excluded from the crystal lattice.[16] | Often lower, as impurities can be co-precipitated.[14] |
| Particle Nature | Well-defined crystalline solids.[13][14] | Amorphous or poorly ordered solids.[14][15] |
| Driving Force | Supersaturation achieved by cooling or evaporation.[13] | Chemical reaction or rapid change in solvent composition.[13] |
References
- Extraction. (n.d.). Organic Chemistry at CU Boulder.
- Methods of purification of organic compounds. (2019, October 16). BYJU'S.
- Extraction. (2020, March 26). Jove.
- Extraction. (n.d.). University of California, Los Angeles.
- Crystallization and Precipitation. (n.d.). Fiveable.
- The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Lab Report.
- Solvent Extraction Techniques. (n.d.). Organomation.
- Separation Techniques (Edexcel IGCSE Chemistry): Revision Note. (2024, August 21). Save My Exams.
- What are the criteria for selecting a purification method? (n.d.). TutorChase.
- Distillation. (2025, December 18). Britannica.
- Why Crystallization Is A Better Method Of Separation Than Precipitation? (2024, August 30). Achieve Chem.
- Distillation. (n.d.). Khan Academy.
- Crystallization process guide | industrial use. (n.d.). ANDRITZ.
- Methods Of Separating Mixtures. (n.d.). BYJU'S.
- SEPARATION TECHNIQUES. (n.d.).
- Extraction Distribution Of Solute Between Two Immiscible Solvents. (n.d.). Jack Westin.
- Precipitation and Crystallization Processes. (n.d.).
- How To Run A Reaction: Purification. (n.d.). University of Rochester.
- How Is Chromatography Used for Purification? (n.d.). Moravek.
- column chromatography & purification of organic compounds. (2021, February 9). YouTube.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.
- What Is The Difference Between Crystallization And Precipitation? (2025, August 13). YouTube.
- Why Does Actual Yield Drop After Product Purification? (2025, September 22). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. Extraction [sites.pitt.edu]
- 9. Video: Extraction - Concept [jove.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Distillation | Definition, Process, & Methods | Britannica [britannica.com]
- 12. savemyexams.com [savemyexams.com]
- 13. fiveable.me [fiveable.me]
- 14. m.youtube.com [m.youtube.com]
- 15. cresp.org [cresp.org]
- 16. achievechem.com [achievechem.com]
Technical Support Center: Scaling Up the Synthesis of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will explore a robust synthetic route, address common challenges encountered during scale-up, and provide practical, field-tested solutions to ensure a safe, efficient, and reproducible process.
Section 1: Recommended Synthetic Pathway for Scale-Up
The synthesis of this compound (Target Compound 3 ) is most effectively and safely achieved on a larger scale via a two-step process starting from the commercially available N-Boc-piperazine (1 ). This pathway involves the formation of a nitrile intermediate (2 ), followed by its reduction. This method avoids the direct use of hazardous and unstable 2-haloethylamine reagents and provides a more controlled reaction sequence.
The primary advantage of this route is the strategic avoidance of handling a free primary amine in the initial alkylation step, which prevents common side reactions such as dialkylation. The nitrile group is a stable and reliable precursor to the primary amine, and its reduction is a well-understood and scalable transformation.
Experimental Workflow Diagram
Caption: High-level workflow for the two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate (2)
-
Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge N-Boc-piperazine (1 ) (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile (5-10 L/kg of starting material).
-
Reagent Addition: Begin stirring the suspension and heat to a gentle reflux (approx. 80-82°C). Slowly add 2-chloroacetonitrile (1.1 eq.) dropwise over 1-2 hours. The addition is exothermic; maintain the reflux temperature by controlling the addition rate.
-
Causality Note: Using a slight excess of the alkylating agent ensures full conversion of the starting material. Potassium carbonate is a cost-effective and sufficiently strong base for this SN2 reaction, minimizing the risk of side reactions that stronger bases might induce.[1]
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every 2 hours. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with acetonitrile.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude intermediate 2 as an oil or low-melting solid. This material is often of sufficient purity (>95%) to be carried forward to the next step without further purification.
Step 2: Synthesis of this compound (3)
-
Reactor Setup: Charge the crude nitrile intermediate (2 ) (1.0 eq.) and a suitable solvent (e.g., ethanol or methanol for catalytic hydrogenation) into a hydrogenation-rated reactor.
-
Catalyst Addition: Carefully add Raney Nickel (5-10% w/w) as a slurry in the solvent.
-
Safety Note: Raney Nickel is pyrophoric and must be handled under a solvent and inert atmosphere.
-
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi). Heat the reaction to 40-50°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 8-16 hours. Confirmation of completion should be done via HPLC or GC-MS to ensure the disappearance of the nitrile intermediate.
-
Work-up: Cool the reactor to ambient temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Safety Note: The Celite® pad with the catalyst may be pyrophoric. Do not allow it to dry out; quench it carefully with water.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude target compound 3 .
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Q1: My yield in the alkylation step (Step 1) is consistently low. What are the likely causes?
-
Potential Cause 1: Ineffective Mixing. On a larger scale, solid-liquid suspensions like potassium carbonate in acetonitrile can be difficult to mix. If agitation is poor, the base is not effectively utilized, leading to an incomplete reaction.
-
Solution: Ensure your reactor's mechanical stirrer is appropriately sized and designed for solid-liquid mixtures. Check for "dead spots" in the reactor where solids may accumulate. Increasing the solvent volume can sometimes improve mixing efficiency.
-
-
Potential Cause 2: Moisture. The presence of water in the reagents or solvent can reduce the efficacy of the reaction. Anhydrous conditions are important for SN2 reactions.
-
Solution: Use anhydrous grade solvents and ensure the potassium carbonate is freshly dried before use. Store starting materials under a dry, inert atmosphere.
-
-
Potential Cause 3: Insufficient Reaction Time or Temperature. While the reaction is typically complete in 12 hours at reflux, larger volumes may have different heating dynamics.
-
Solution: Always monitor the reaction to completion using an appropriate analytical technique (TLC, HPLC) rather than relying on a fixed time. Ensure the internal temperature of the reactor is reaching the target reflux temperature.
-
Q2: I am seeing significant impurity formation during the nitrile reduction (Step 2). How can I improve the purity?
-
Potential Cause 1: Over-reduction or Side Reactions. Depending on the catalyst and conditions, side products can form. For instance, the primary amine product can react with remaining intermediates.
-
Solution: Lowering the reaction temperature (e.g., to 30-40°C) and hydrogen pressure can increase selectivity. Ensure the reaction is stopped as soon as the starting material is consumed.
-
-
Potential Cause 2: Catalyst Poisoning. The quality of the nitrile intermediate is crucial. Any residual impurities from Step 1 could poison the hydrogenation catalyst, leading to an incomplete or slow reaction and forcing harsher conditions that generate byproducts.
-
Solution: If the crude nitrile is of poor quality, consider a simple purification step before reduction, such as a short-path distillation or a quick filtration through a plug of silica.
-
Q3: The final product is difficult to purify. Acid-base extraction leads to emulsions and column chromatography is not viable on our scale.
-
Potential Cause: Amphiphilic Nature. The product contains a lipophilic Boc group and a hydrophilic aminoethylpiperazine moiety, making it act like a surfactant, which can cause emulsions during aqueous work-ups.[1]
-
Solution 1 (Improved Extraction): During the basic extraction, use brine (saturated NaCl solution) instead of water to increase the ionic strength of the aqueous phase. This often helps to break emulsions and "salt out" the organic product, driving it into the organic layer.
-
Solution 2 (Alternative Purification): The target compound is an oil with a relatively high boiling point, making it an excellent candidate for high-vacuum distillation . This method is highly scalable and avoids the use of large volumes of solvents required for chromatography.
-
Solution 3 (Salt Formation): Consider forming a crystalline salt (e.g., hydrochloride or acetate) of the final product. This can often be an effective method for purification via crystallization, which is highly amenable to large-scale production.[1]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common scale-up issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this process? Handling piperazine derivatives requires specific precautions as they can be corrosive and act as respiratory and skin sensitizers.[2][3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Ventilation: Conduct all operations in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[4]
-
Catalyst Handling: As mentioned, hydrogenation catalysts like Raney Nickel are pyrophoric and require careful handling under an inert atmosphere or solvent.
-
Emergency Procedures: Ensure an emergency shower and eyewash station are readily accessible.[5]
Q2: Can I use a different reducing agent instead of catalytic hydrogenation? Yes, chemical hydrides like Lithium Aluminum Hydride (LiAlH4) or Borane (BH3) can also reduce the nitrile. However, for large-scale operations, these present different challenges:
-
LiAlH4: Highly reactive and pyrophoric. The work-up procedure (e.g., Fieser work-up) can be difficult and hazardous to manage on a large scale.
-
Catalytic Hydrogenation: Generally considered safer, more environmentally friendly ("greener"), and more cost-effective for large-scale production, despite the initial capital investment for a hydrogenator.
Q3: How can I best monitor these reactions in a production environment? While TLC is excellent for the lab, it is not practical for in-process monitoring in a reactor.
-
HPLC: High-Performance Liquid Chromatography is the gold standard. Develop a simple, fast HPLC method to quantify the disappearance of starting material and the appearance of the product. Samples can be taken directly from the reactor (after quenching) at set intervals.
-
GC-MS: Gas Chromatography-Mass Spectrometry can also be used, particularly for monitoring the final product, which is often volatile enough under GC conditions.
Section 4: Data Summary Table
| Parameter | Step 1: Alkylation | Step 2: Reduction (Hydrogenation) | Scale-Up Consideration |
| Reactant Ratio | N-Boc-Pip:Chloroacetonitrile (1 : 1.1) | Intermediate:Catalyst (1 : 0.05 w/w) | Precise dosing is critical to control stoichiometry and minimize side products. |
| Solvent | Acetonitrile | Ethanol or Methanol | Choose solvents based on safety, cost, and ease of removal/recycling. |
| Temperature | ~82°C (Reflux) | 40-50°C | Monitor internal temperature. Account for exotherms with controlled addition rates and cooling capacity. |
| Pressure | Atmospheric | 50-100 psi (H₂) | Requires a properly rated and maintained pressure reactor. |
| Typical Yield | >90% (Crude) | >85% (After purification) | Yields can drop on scale-up if mixing or heat transfer is not optimized. |
| Typical Purity | >95% (Crude) | >98% (After distillation) | Final purity is highly dependent on the chosen purification method. |
References
- Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (2025).
- Piperazine Safety Information. (n.d.). European Directorate for the Quality of Medicines & HealthCare. [Link]
- Piperazine Anhydrous Safety Data Sheet. (n.d.). s d fine-chem limited. [Link]
- Hazard Summary: Piperazine. (n.d.). New Jersey Department of Health. [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020). PubMed Central. [Link]
Sources
Technical Support Center: The Impact of Solvent Choice on Reaction Efficiency and Outcomes
Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvent selection in chemical reactions. The choice of solvent extends beyond merely dissolving reactants; it is a pivotal parameter that can dictate reaction rate, yield, selectivity, and even the mechanism itself.[1][2] This center is structured to address the practical challenges you encounter in the lab, offering explanations grounded in chemical principles to empower you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally impact a chemical reaction?
A solvent provides the medium for a chemical reaction, and its influence is multifaceted, affecting solubility, stability, and reaction rates.[3] The selection of an appropriate solvent is crucial for controlling the reaction both thermodynamically and kinetically.[3] Key factors through which a solvent exerts its influence include:
-
Solubility: For a reaction to proceed efficiently, the reactants must be sufficiently soluble in the solvent to ensure a high concentration and increase the probability of molecular collisions.[2]
-
Stabilization of Intermediates and Transition States: Solvents can stabilize or destabilize reactants, intermediates, and transition states through various non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[3] This differential stabilization can significantly alter the activation energy of the reaction, thereby affecting the reaction rate.[3][4]
-
Reaction Mechanism: The nature of the solvent can favor one reaction pathway over another. A classic example is the competition between SN1 and SN2 reactions, where polar protic solvents favor the SN1 mechanism by stabilizing the carbocation intermediate, while polar aprotic solvents accelerate SN2 reactions.[1][5][6]
-
Physical Properties: The boiling point of a solvent determines the accessible temperature range for a reaction.[1][2] Higher temperatures can increase reaction rates, but must be balanced against the stability of reactants and products.[2] Solvent viscosity also plays a role; lower viscosity generally allows for faster diffusion and higher reaction rates.[1][7]
Q2: What is the difference between polar protic and polar aprotic solvents, and how do I choose between them?
The distinction between polar protic and polar aprotic solvents lies in their ability to act as hydrogen bond donors.[5][8]
-
Polar Protic Solvents contain a hydrogen atom bonded to an electronegative atom, typically oxygen or nitrogen (e.g., water, ethanol, methanol, acetic acid).[5][9] They can donate hydrogen bonds, which makes them effective at solvating both cations and anions.[5]
-
Polar Aprotic Solvents possess significant dipole moments but lack an acidic proton (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile).[8][10] They are adept at solvating cations but are less effective at solvating anions, leaving them more "naked" and nucleophilic.[5][8]
Choosing the right type:
-
For SN1 reactions , which proceed through a carbocation intermediate, a polar protic solvent is generally preferred.[5][6] The hydrogen bonding capability of these solvents effectively stabilizes the charged intermediate, facilitating the reaction.[1][6]
-
For SN2 reactions , which involve a backside attack by a nucleophile, a polar aprotic solvent is typically the better choice.[5][6] By not strongly solvating the anionic nucleophile, its reactivity is enhanced, leading to a faster reaction rate.[4][8]
Q3: How does solvent polarity, as measured by the dielectric constant, affect reaction rates?
The dielectric constant (ε) of a solvent is a rough measure of its polarity.[11] It influences the rate of reactions involving ionic or polar species by affecting the electrostatic interactions between them.[12] The Hughes-Ingold rules provide a general framework for predicting the effect of increasing solvent polarity on reaction rates:
| Reaction Type | Change in Charge During Activation | Effect of Increasing Solvent Polarity on Rate |
| Neutral or slightly charged reactants forming a more charged transition state | Charge development | Accelerates |
| Charged reactants forming a less charged transition state | Charge dispersal | Decreases |
| No significant change in charge between reactants and transition state | Little to no change | Little to no effect |
Source: Adapted from various sources.[3]
For instance, in a reaction between two oppositely charged ions, increasing the dielectric constant of the solvent can actually decrease the reaction rate by stabilizing the reactant ions more than the transition state.[12] Conversely, for reactions between ions of like charge, a higher dielectric constant increases the rate.[12]
Q4: My starting material has poor solubility. What are my options?
Poor solubility is a common hurdle that can significantly hinder reaction efficiency.[13] Here’s a systematic approach to addressing this issue:
-
Solvent Screening: The principle of "like dissolves like" is the first guide.[13] If your starting material is non-polar, try non-polar solvents, and vice-versa. A systematic screening of a range of solvents with varying polarities is often necessary.[14][15]
-
Co-solvent Systems: If a single solvent is not effective, a mixture of two or more miscible solvents (a co-solvent system) can be employed.[13] This allows for fine-tuning of the overall polarity of the medium.
-
Temperature Adjustment: For many compounds, solubility increases with temperature.[16] However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.[2] For some exothermic dissolution processes, decreasing the temperature can actually increase solubility.[16]
-
Particle Size Reduction: Grinding the solid starting material to a finer powder increases its surface area, which can enhance the rate of dissolution.[13]
-
Sonication: The use of an ultrasonic bath can facilitate the dissolution of stubborn materials by providing localized energy to break up solid aggregates.[13]
Troubleshooting Guides
Guide 1: Low Reaction Yield or Incomplete Conversion
Symptom: The reaction stops prematurely or gives a lower than expected yield, even though starting materials appear to be consumed.
| Potential Cause | Recommended Solution(s) |
| Poor Solubility of Reactants | The dissolved concentration may be too low for an efficient reaction rate.[13] Solution: Increase the volume of the solvent. If impractical, switch to a solvent with higher solubility for your reactants or use a co-solvent system.[13] |
| Product Precipitation | The product may be insoluble in the reaction solvent and precipitates out, potentially inhibiting further reaction or making isolation difficult. Solution: Select a solvent in which the product is also soluble. Alternatively, this can be used to your advantage to drive the reaction to completion if the precipitation is desired for purification. |
| Solvent-Reactant Interaction | The solvent may be reacting with one of the starting materials or the catalyst. For example, protic solvents are incompatible with Grignard reagents.[17] Solution: Choose an inert solvent that does not participate in the reaction. Review the compatibility of your chosen solvent with all reaction components.[17] |
| Incorrect Polarity for Mechanism | The solvent may be disfavoring the desired reaction mechanism. For example, using a polar protic solvent for an SN2 reaction can slow it down significantly.[6] Solution: Re-evaluate the reaction mechanism and select a solvent that is known to favor that pathway.[6] |
Guide 2: Unexpected Side Products or Low Selectivity
Symptom: The reaction yields a mixture of products, including unexpected byproducts, or the desired stereoisomer/regioisomer is not the major product.
| Potential Cause | Recommended Solution(s) |
| Solvent-Mediated Side Reactions | The solvent may be promoting an alternative reaction pathway. For example, a solvent with a high boiling point might provide enough thermal energy for decomposition or rearrangement. Solution: Switch to a lower-boiling solvent or run the reaction at a lower temperature. Consider if the solvent itself can act as a reactant under the reaction conditions. |
| Differential Solvation Effects | The solvent may be stabilizing the transition state leading to the undesired product more than the transition state for the desired product.[1] Solution: A solvent screen is highly recommended.[15] Even subtle changes in solvent polarity or hydrogen-bonding ability can dramatically alter the product distribution. |
| Presence of Water or Other Impurities | Trace amounts of water in a supposedly anhydrous solvent can lead to hydrolysis or other unwanted side reactions. Solution: Use a freshly dried, high-purity solvent.[18] For particularly sensitive reactions, consider using techniques like a Dean-Stark trap to remove water azeotropically. |
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a systematic approach to identifying an optimal solvent for a new or underperforming reaction.
Objective: To determine the effect of different solvents on reaction yield and selectivity.
Materials:
-
Reactants and catalyst (if applicable)
-
A selection of solvents covering a range of polarities and functionalities (e.g., a non-polar, a polar aprotic, and a polar protic solvent to start)
-
Small-scale reaction vessels (e.g., vials with stir bars)
-
Heating/cooling block or oil bath
-
Analytical instrumentation for monitoring reaction progress (e.g., TLC, GC, LC-MS)
Procedure:
-
Initial Solvent Selection: Choose 3-5 candidate solvents based on the known mechanism of the reaction and the solubility of the starting materials.[14] Consider factors like boiling point and potential reactivity.[14][17]
-
Reaction Setup: In parallel, set up identical small-scale reactions in each of the chosen solvents. Ensure all other parameters (temperature, concentration, stoichiometry) are kept constant.
-
Reaction Monitoring: At regular time intervals, take a small aliquot from each reaction and analyze it to monitor the consumption of starting materials and the formation of products.
-
Data Analysis: After a set time, or when the reactions appear to have reached completion, quench the reactions and analyze the final product mixtures. Determine the yield and selectivity for each solvent.
-
Optimization: Based on the results, you can select the best-performing solvent for scale-up. Further optimization can be performed by screening additional solvents with similar properties or by using co-solvent mixtures.[15]
Visualization of Solvent Selection Logic
The following diagram illustrates a simplified decision-making process for initial solvent selection.
Caption: A flowchart for initial solvent selection considerations.
References
- What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025, July 3). Google Cloud.
- Solvent effects. (n.d.). In Wikipedia.
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025, May 26). Tenger Chemical.
- How does the choice of solvent impact the reaction rate? (n.d.). TutorChase.
- Chemical Kinetics and Stability. (n.d.). Google Cloud.
- Difference Between Protic And Aprotic Solvents. (2024, January 15). VIVA DIFFERENCES.
- Theory of the Influence of the Dielectric Constant on the Rate of Reaction in Solution with Application to Enzyme Reactions. I. Development of the Theory and its Application to Some Simple Systems. (n.d.). Semantic Scholar.
- Choosing the Right Solvent for Drug Manufacturing. (2025, April 22). Purosolv.
- Unleash the Power of Solvent in Chemical Reactions. (2022, May 9). ECHEMI.com.
- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
- Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint. (n.d.). ResearchGate.
- Assess the efficiency and effectiveness of green solvents in various chemical reactions. (2024, September 23). Google Cloud.
- Effect of Changes in the Dielectric Constant of Reaction Medium. (n.d.). ResearchGate.
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021, February 13). YouTube.
- (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). ResearchGate.
- Quantitative Measures of Solvent Polarity. (n.d.). ACS Publications.
- Polar Protic and Aprotic Solvents. (n.d.). ChemTalk.
- Chapter 13.1: Factors that Affect Reaction Rates. (2019, June 5). Chemistry LibreTexts.
- Solvent selection for pharmaceuticals. (2025, August 7). ResearchGate.
- Technical Support Center: Overcoming Poor Solubility of Starting Materials. (n.d.). Benchchem.
- A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). Google Cloud.
- The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. (n.d.). IISTE.org.
- Solvent. (n.d.). In Wikipedia.
- What Factors Are Taken Into Consideration When Selecting a Solvent? (2026, January 2). Google Cloud.
- Effect of Dielectric Constant of the Medium & Specific Solvent Effects on the Rate of Reaction between Bromoacetate & Thiosulphate Ions. (n.d.). ResearchGate.
- 1.14.9: Extrathermodynamics - Solvent Polarity. (2024, May 20). Chemistry LibreTexts.
- Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022, December 2). NIH.
- Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. (n.d.). Books.
- Polarity Index. (n.d.). Google Cloud.
- Optimization of reaction conditions and solvent screening. (n.d.). ResearchGate.
- (PDF) Quantitative Measures of Solvent Polarity. (2025, August 6). ResearchGate.
- Reaction Condition Optimization. (n.d.). Creative Biolabs.
- Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube.
- How are solvents chosen in organic reactions? (2016, October 5). Chemistry Stack Exchange.
- Solvents and sustainable chemistry. (n.d.). PubMed Central.
- Solubility Rules. (2023, January 29). Chemistry LibreTexts.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
- Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. (2024, November 19). Journal of Chemical Education.
- Finding Optimal Reaction Conditions. (2018, July 13). ChemistryViews.
- Is there a guide to selecting solvents for synthesis? : r/OrganicChemistry. (2018, November 7). Reddit.
- Solvation Effects in Organic Chemistry. (2022, February 4). ACS Publications.
- Solvent Selection Guides: Summary and Further Reading. (2025, December 22). Google Cloud.
- Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf.
- Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. (2024, December 1). ACS Sustainable Chemistry & Engineering.
- Key factors in solvent selection. (2025, December 4). SEQENS.
- How to tackle compound solubility issue. (2022, January 6). Reddit.
Sources
- 1. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. theorango.com [theorango.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vivadifferences.com [vivadifferences.com]
- 9. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 10. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 11. Solvent - Wikipedia [en.wikipedia.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thecalculatedchemist.com [thecalculatedchemist.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
Technical Support Center: Managing Exotherms in Large-Scale Piperazine Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are scaling up piperazine reactions. The inherent reactivity of the piperazine moiety, particularly in common transformations like N-alkylations and acid-base neutralizations, frequently results in significant heat evolution (exotherms). Managing this thermal energy is not just critical for product quality and yield; it is a fundamental pillar of process safety.
As reaction volumes increase, the ratio of heat-dissipating surface area to heat-generating volume decreases dramatically. This physical reality means that a manageable temperature rise in a lab flask can escalate into an uncontrollable thermal runaway in a production reactor.[1][2] This document provides a structured, question-and-answer-based approach to understanding, predicting, and controlling these thermal hazards.
Part 1: Frequently Asked Questions - Core Concepts of Piperazine Exotherms
This section addresses the foundational knowledge required to approach the scale-up of piperazine chemistry with a safety-first mindset.
Q1: Why are piperazine reactions, especially N-alkylations, so exothermic?
A1: The high exothermicity of many piperazine reactions stems from fundamental chemical principles. Piperazine is a diamine, making it a potent nucleophile and a moderately strong base.
-
Bond Formation: Reactions like N-alkylation involve the formation of a new, stable carbon-nitrogen (C-N) bond. The formation of this stable bond releases a significant amount of energy as heat (enthalpy of reaction, ΔHrxn).
-
Acid-Base Neutralization: As a base, piperazine's reaction with acids is a classic neutralization, which is inherently exothermic.[3][4][5][6] Similarly, during N-alkylation with alkyl halides, a hydrohalic acid (e.g., HBr, HCl) is formed as a byproduct, which is immediately neutralized by another equivalent of basic piperazine, generating a secondary exotherm.
Q2: What defines a "thermal runaway" and why is it the primary concern during scale-up?
A2: A thermal runaway is a hazardous situation where the rate of heat generation from an exothermic reaction surpasses the rate of heat removal from the reactor.[2][7] This creates a dangerous positive feedback loop:
-
The reaction generates heat.
-
If cooling is insufficient, the reaction mixture's temperature rises.
-
The rate of a chemical reaction typically doubles for every 10°C increase in temperature.[8]
-
This increased reaction rate generates heat even faster.
-
The cycle repeats, leading to an exponential and uncontrollable acceleration of temperature and pressure, potentially causing reactor failure, explosion, or release of toxic materials.[9]
The core problem in scaling up is the change in the surface-area-to-volume ratio. Heat generation is a function of volume (mass of reactants), while heat removal is a function of the available surface area of the reactor walls and cooling coils. As you increase the reactor size, the volume increases cubically (e.g., by a factor of 1000), while the surface area only increases squarely (e.g., by a factor of 100), making heat removal progressively more difficult.[1]
Q3: What critical data must be collected before attempting to scale up a piperazine reaction?
A3: "Scaling up" without data is not an experiment; it is a gamble. Before proceeding, a thorough thermal hazard assessment is mandatory. This involves using specialized calorimetry equipment to simulate and measure thermal behavior.
-
Reaction Calorimetry (RC1, etc.): This is the gold standard for measuring the total heat of reaction, the rate of heat evolution, and the heat capacity of the reaction mixture under actual process conditions. This data allows you to calculate the cooling duty required for the full-scale reactor.
-
Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry (ARC): These techniques are essential for assessing the thermal stability of all individual components (reactants, intermediates, products, solvents) and the final reaction mixture.[10] They identify the onset temperature for any hazardous decomposition reactions, which defines the absolute maximum safe operating temperature for your process.[10]
Part 2: Troubleshooting Guide - Common Exotherm Scenarios
This section provides actionable advice for specific problems encountered during large-scale experiments.
Scenario 1: Temperature Spiking During Reagent Addition
-
Question: "I'm running a semi-batch N-alkylation, adding benzyl bromide to a stirred solution of piperazine. The main reactor temperature keeps overshooting my 25°C setpoint by 5-10°C after each addition. How do I correct this?"
-
Answer: This indicates that your instantaneous heat generation rate is exceeding your heat removal capability. The primary causes are an excessive addition rate, insufficient cooling capacity, or poor heat transfer.
Troubleshooting Steps:
-
Reduce Addition Rate: This is the most immediate and effective control parameter. A slower addition rate directly lowers the rate of heat generation.[2]
-
Verify Cooling System Performance: Ensure your cooling fluid is at the correct temperature and flow rate before starting the addition. Check for any utility failures.
-
Improve Agitation: Poor mixing can create localized "hot spots" where the reaction is proceeding much faster.[11] Increasing the agitation speed can improve heat transfer from the reaction mass to the reactor's cooling surfaces.
-
Lower Coolant Temperature: If possible, lowering the temperature of the cooling jacket will increase the temperature differential (ΔT) between the reaction and the coolant, thereby increasing the heat removal rate.
-
Consider Dilution: Adding more solvent increases the overall thermal mass of the system, meaning more energy is required to raise the temperature by one degree.[12] This can buffer against rapid temperature spikes.
Decision Workflow: Managing Temperature Spikes
Caption: Troubleshooting workflow for temperature overshoots.
-
Scenario 2: Delayed, Violent Exotherm (Reactant Accumulation)
-
Question: "The reaction seemed to be stalled at our target temperature, so we increased the heater setpoint to initiate it. After a few minutes, the temperature and pressure began to rise uncontrollably, forcing an emergency shutdown. What happened?"
-
Answer: This is a classic and extremely dangerous scenario caused by reactant accumulation . While you were adding your limiting reagent (e.g., the alkylating agent), the reaction was not proceeding due to a low temperature or an inhibition period. However, the reagent was still building up in the reactor. When you increased the temperature, you finally initiated the reaction, but now with a dangerously large amount of unreacted material, leading to a near-instantaneous and massive release of energy.
Prevention Protocol:
-
Ensure Initiation Before Continuous Addition: For a semi-batch process, add a small "seed" amount of the limiting reagent first. Confirm via temperature rise or in-situ analysis (e.g., IR) that the reaction has started before beginning the continuous, slow addition of the remaining reagent.
-
Strict Temperature Control: Do not increase the temperature to "force" a reaction to start if you have already added a significant portion of a reactant. This is a critical safety boundary.
-
Understand Your Kinetics: Reaction calorimetry data can help you understand the initiation temperature and rate of your specific reaction, allowing you to design a safer addition profile.
The Thermal Runaway Feedback Loop
Caption: The positive feedback loop of a thermal runaway.
-
Part 3: Protocols and Data for Safe Scale-Up
This section provides standardized procedures and reference data to aid in experimental design.
Experimental Protocol: Controlled Semi-Batch N-Alkylation of Piperazine
This protocol outlines a safety-conscious approach for a generic, large-scale (10L+) N-alkylation reaction.
-
Pre-Reaction Safety Review:
-
Verify that all process safety information, including calorimetry data (heat of reaction, decomposition temperatures), is available and understood by all personnel.[13]
-
Confirm functionality of all safety systems: emergency relief valve/rupture disc, emergency cooling water supply, and any automated shutdown logic.[8][10]
-
Ensure proper personal protective equipment (PPE) is in use.
-
-
Reactor Preparation:
-
Charge the reactor with piperazine (e.g., 5-10 molar equivalents) and the chosen solvent. Using a large excess of piperazine helps favor mono-alkylation and adds to the thermal mass.[14][15]
-
Begin agitation to ensure homogeneity.
-
Start the reactor cooling system and bring the batch temperature to the target setpoint (e.g., 15-20°C). Do not proceed until the temperature is stable.
-
-
Reagent Addition (Semi-Batch):
-
The limiting reagent (e.g., alkyl halide) should be loaded into a separate, calibrated addition vessel connected to the reactor via a dosing pump.
-
Initiation: Add a small portion (~2-5%) of the total alkyl halide charge to the reactor.
-
Confirmation: Monitor the reactor temperature for a slight, controlled exotherm (e.g., a 1-2°C rise that is easily managed by the cooling system). This confirms the reaction is active. If no exotherm is observed, do not add more reagent. Troubleshoot the cause (e.g., raw material quality, temperature too low).
-
Controlled Dosing: Once initiation is confirmed, begin the slow, continuous addition of the alkyl halide. The rate should be calculated based on calorimetry data to ensure the heat generation rate is well below (e.g., <75%) the reactor's maximum cooling capacity.
-
Real-time Monitoring: Continuously monitor the reaction temperature and pressure. If the temperature deviates from the setpoint by a pre-determined margin (e.g., >3°C), immediately stop the addition until the temperature is back under control.
-
-
Post-Reaction and Quench:
-
After the addition is complete, continue to stir and cool the mixture for a specified period to ensure full conversion.
-
Have a documented and ready-to-execute quenching procedure in case of an emergency. This may involve adding a pre-chilled, reactive quenching agent or having a "dump tank" available.[1]
-
Data Presentation
Table 1: Thermal Properties of Common Solvents for Exotherm Management
| Solvent | Heat Capacity (J/g·K) | Boiling Point (°C) | Notes |
| Water | 4.18 | 100 | High heat capacity, good for absorbing heat, but can be reactive.[7] |
| Toluene | 1.70 | 111 | Common industrial solvent, moderate heat capacity. |
| Acetonitrile | 2.23 | 82 | Polar aprotic, often used in alkylations. |
| Isopropanol | 2.54 | 82 | Protic solvent, can participate in H-bonding. |
| N,N-Dimethylformamide (DMF) | 2.03 | 153 | High boiling point, polar aprotic. |
Note: Data is approximate. Always refer to specific technical data sheets.
Table 2: Comparison of Heat Management Strategies
| Strategy | Batch / Semi-Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Poor (Low Surface Area / Volume) | Excellent (High Surface Area / Volume)[2][16] |
| Exotherm Control | Relies on slow addition, large thermal mass, and powerful external cooling.[7] | Inherent safety via small reaction volume and rapid heat dissipation. |
| Reactant Accumulation | High risk, especially during initiation or with slow kinetics. | Very low risk; small hold-up volume. |
| Scale-Up | Complex; requires extensive re-calculation of heat transfer. | Simpler; often achieved by running longer or in parallel ("numbering-up"). |
| Safety | Requires multiple layers of engineered and procedural protection.[17][18] | Inherently safer for highly exothermic or fast reactions. |
References
- Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. (2024). Medium. [Link]
- Cullinane, J. T. (2005). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption.
- Chen, X., et al. (2018). Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine.
- Liu, J., et al. (2018). Heat of absorption of CO2 in aqueous ammonia, piperazine solutions and their mixtures.
- Melhem, G. A. (n.d.). Designing Emergency Relief Systems for Runaway Reactions. ioMosaic. [Link]
- Cullinane, J. T. (2005). Thermodynamics and Kinetics of Aqueous Piperazine with Potassium Carbonate for Carbon Dioxide Absorption.
- Derks, P. W. J., et al. (2005). Kinetics of Absorption of CO2 in Aqueous Piperazine Solutions. ScienceDirect. [Link]
- Reactors - Process Design. (2016). processdesign.mccormick.northwestern.edu. [Link]
- Boardman, R. (2021). Process Heat for Chemical Industry.
- Understanding Runaway Reactions and Their Safety Implic
- Cullinane, J. T. (2005). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. Semantic Scholar. [Link]
- H-H, Hartanto. (2010).
- Chemical reaction hazards and the risk of thermal runaway. (n.d.). Health and Safety Executive. [Link]
- Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. [Link]
- Operational Challenges in Chemical Reactors. (2024). Jinzong Machinery. [Link]
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (2021). IRJET. [Link]
- F, Stankiewicz. (2005). Heat exchanger/reactors (HEX reactors)
- Solvent - Solute interactions in the reaction between piperazine and allylbromide. (2017). Indian Academy of Sciences. [Link]
- da Silva, E. F., et al. (2022).
- Balchandani, S. C., et al. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. PMC - NIH. [Link]
- Frailie, P. (2014). Modeling piperazine thermodynamics.
- Freeman, S. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
- Kadu, P. (2022). Practical approach to prediction and prevention of runaway reactions.
- Kouril, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Link]
- Covel, J. A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Procedure for N-alkylation of Piperidine? (2017).
- Junkin, J. (2023). Process Safety Management in Manufacturing: A Primer. Veriforce. [Link]
- Piperazine. (n.d.). PubChem - NIH. [Link]
- OSHA Process Safety Management (PSM) Requirements. (2023). Vector Solutions. [Link]
- Method for preparing n-alkyl-piperazines. (2014).
- N, Suwannahong. (2020). Effective process safety management for highly hazardous chemicals.
- 1910.119 - Process safety management of highly hazardous chemicals. (n.d.). OSHA. [Link]
- 1910.119 Process safety management of highly hazardous chemicals. (2019). ChemReg.net. [Link]
- Sergeev, D. (2022). Methods for the catalytic synthesis of piperazine.
Sources
- 1. cedrec.com [cedrec.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. irjet.net [irjet.net]
- 8. iomosaic.com [iomosaic.com]
- 9. wjarr.com [wjarr.com]
- 10. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 11. jinzongmachinery.com [jinzongmachinery.com]
- 12. Reactors - processdesign [design.cbe.cornell.edu]
- 13. OSHA Process Safety Management (PSM) Requirements [safetybydesigninc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. veriforce.com [veriforce.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Analysis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate by High-Performance Liquid Chromatography
Abstract
This guide provides a comprehensive technical comparison of methodologies for the purity analysis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, a critical bifunctional linker and building block in modern drug development. We present a detailed, optimized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, explaining the scientific rationale behind the selection of each parameter. The performance of this primary method is critically evaluated against alternative techniques, including HPLC with Charged Aerosol Detection (CAD) and Mass Spectrometry (MS), as well as Gas Chromatography-Mass Spectrometry (GC-MS). Supporting data, detailed protocols, and validation summaries are provided to equip researchers and quality control analysts with the necessary tools to implement a robust, accurate, and reliable purity assessment system in a regulated environment.
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
This compound is a heterocyclic compound widely used in the synthesis of active pharmaceutical ingredients (APIs). Its structure incorporates a Boc-protected piperazine and a primary amino group, making it a valuable linker in creating complex molecules. The purity of this intermediate is a critical quality attribute, as process-related impurities or degradation products can carry through the synthetic route, potentially impacting the efficacy, safety, and stability of the final drug product.[1][2]
Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a fundamental requirement for ensuring product consistency and regulatory compliance.[3][4] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its versatility, precision, and broad applicability to non-volatile and thermally labile compounds.[1][2]
The Core Analytical Challenge: The target molecule presents a unique analytical consideration. While the tert-butoxycarbonyl (Boc) group provides a weak chromophore, the molecule lacks a significant UV-absorbing moiety, making detection at low levels challenging. Furthermore, the presence of two basic nitrogen atoms in the piperazine ring and one in the primary amine necessitates careful control of the mobile phase pH to ensure symmetrical peak shapes and reproducible retention.
Recommended Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
A robust reversed-phase HPLC method with UV detection is the cornerstone for routine quality control of this compound. It offers a balance of performance, reliability, and accessibility for most pharmaceutical laboratories.
Rationale of Method Development
The development of a successful HPLC method is a systematic process of optimizing parameters to achieve the desired separation and sensitivity.[3][5]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is the logical starting point. Its nonpolar nature provides effective retention for the moderately polar analyte. A column with end-capping is crucial to minimize peak tailing caused by the interaction of the basic amine groups with residual acidic silanols on the silica surface.
-
Mobile Phase Composition: The mobile phase must achieve two primary goals: elute the analyte with an appropriate retention time and ensure good peak shape.
-
Solvent System: A gradient of acetonitrile and water is typically used to ensure elution of both the main component and any potential impurities with a wider range of polarities.[5]
-
pH Control: The basic nature of the analyte (pKa values associated with the piperazine and amino groups) requires an acidic mobile phase modifier. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) serves to protonate the amine functionalities. This ensures a single ionic species interacts with the stationary phase, preventing peak splitting and reducing tailing, leading to sharp, symmetrical peaks.[3]
-
-
Detector Selection and Wavelength: The Boc-protecting group on the piperazine nitrogen allows for low-wavelength UV detection. A wavelength of ~210 nm is selected to maximize the signal-to-noise ratio, as this is where the carbonyl group of the carbamate exhibits absorbance. While this provides adequate sensitivity for a purity assay, it may be a limiting factor for detecting trace-level impurities that lack this chromophore.
Detailed Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify related impurities by area percent.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% to 95% B; 17-19 min: 95% B; 19-20 min: 95% to 5% B; 20-25 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Diluent: Mobile Phase A (0.1% TFA in Water).
-
Standard/Sample Preparation: Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
Purity Calculation
Purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis of Alternative Methods
While HPLC-UV is a robust primary method, certain analytical challenges, such as the identification of unknown impurities or the analysis of compounds without a UV chromophore, may necessitate alternative approaches.[1][6]
| Method | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Separation by polarity; detection by UV absorbance. | Robust, reproducible, widely available, cost-effective. | Requires a UV chromophore; may have poor sensitivity for some impurities. | Routine QC, release testing, known impurity quantification. |
| HPLC-CAD/ELSD | Separation by polarity; universal detection based on nebulization and light scattering/charge measurement. | Universal detection, does not require a chromophore, good for non-volatile compounds. | Non-linear response, lower sensitivity than MS, requires volatile mobile phases. | Quantifying known non-chromophoric impurities. |
| LC-MS | Separation by polarity; detection by mass-to-charge ratio. | High specificity and sensitivity; provides molecular weight for impurity identification.[7] | Higher cost and complexity; matrix effects can suppress ionization. | Impurity identification, forced degradation studies, trace analysis. |
| GC-MS | Separation by volatility; detection by mass-to-charge ratio. | Excellent for volatile and semi-volatile impurities; provides structural information.[1][8] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[8] | Analysis of volatile starting materials or by-products (e.g., residual N-Boc-piperazine). |
Method Validation and Data Interpretation
Any analytical method intended for quality control must be validated to ensure it is fit for purpose.[9] Validation is performed according to International Council for Harmonisation (ICH) guidelines.[4][10]
The following table summarizes representative performance characteristics of a validated HPLC-UV method for this compound purity analysis.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The peak for the main analyte is resolved from impurities and degradation products. | Baseline resolution (R > 2.0) achieved for all known impurities. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 0.05% to 150% of the target concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% recovery for spiked impurity samples. |
| Precision (Repeatability) | RSD ≤ 2.0% for 6 replicate preparations. | RSD = 0.8% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.01% |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | 0.03% |
| Robustness | No significant change in results with minor variations in method parameters (e.g., flow rate ±10%, temp ±2°C). | Method is robust; SST criteria met under all varied conditions. |
Visualized Workflows and Decision Logic
Diagrams created with Graphviz help to clarify complex workflows and decision-making processes.
Caption: HPLC Purity Analysis Workflow.
Caption: Analytical Method Selection Logic.
Conclusion
The purity of this compound is a critical parameter that underpins the quality of downstream pharmaceutical products. A well-developed and validated reversed-phase HPLC-UV method provides a reliable, robust, and cost-effective solution for routine quality control. The method detailed in this guide, utilizing a C18 column with a TFA-modified mobile phase and low-wavelength UV detection, is optimized for the specific chemical properties of the analyte. For more complex challenges, such as the structural elucidation of unknown impurities or the analysis of non-chromophoric species, alternative methods like LC-MS and HPLC-CAD offer powerful, complementary capabilities. The selection of the appropriate analytical technique should always be guided by the specific objective, whether it is for routine release testing, stability studies, or in-depth impurity profiling.
References
- Title: An Effective Approach to HPLC Method Development Source: Onyx Scientific URL:[Link]
- Title: Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines Source: International Journal of Cre
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmaceutical Technology URL:[Link]
- Title: Steps for HPLC Method Valid
- Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL:[Link]
- Title: A Review on Analytical Methods for Piperazine Determination Source: ResearchG
- Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: National Institutes of Health (NIH) URL:[Link]
- Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI URL:[Link]
- Title: Simultaneous detection of piperazines and their congeners in street samples of amphetamine type stimulants by GC-MS Source: Royal Society of Chemistry URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. onyxipca.com [onyxipca.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pharmtech.com [pharmtech.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate with Other Bifunctional Linkers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate fields of bioconjugation, diagnostics, and targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of the final construct.[][2] These linkers act as the crucial bridge, covalently connecting a targeting biomolecule to a payload or another molecule of interest.[3][4] This guide provides an in-depth comparative analysis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, a unique piperazine-based linker, with other widely used classes of bifunctional linkers.
Introduction to Bifunctional Linkers
Bifunctional crosslinkers are reagents with two reactive functional groups connected by a spacer arm.[4] The utility of these molecules is defined by three core features:
-
Reactive Groups: These moieties form covalent bonds with specific functional groups on biomolecules, such as primary amines (-NH₂) or sulfhydryls (-SH).[4][5]
-
Spacer Arm: The chain connecting the reactive groups determines the distance between the linked molecules and influences properties like solubility and flexibility.[4][6]
-
Cleavability: Linkers can be non-cleavable, forming a permanent bond, or cleavable, designed to break under specific physiological conditions (e.g., changes in pH, presence of specific enzymes, or a reducing environment).[2][7][8]
The ideal linker must maintain a stable connection in systemic circulation to prevent premature payload release but allow for efficient release or activity at the target site.[][]
Spotlight on: this compound
This compound (CAS 192130-34-0) is a heterobifunctional linker featuring a primary amine and a Boc-protected secondary amine within a piperazine ring structure.[10][11][12] This structure provides a unique combination of properties.
Structural Features:
-
Primary Amine: A highly reactive nucleophile available for conjugation, typically with activated esters (like NHS esters), isocyanates, or aldehydes.[5][13]
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be removed under acidic conditions to reveal a secondary amine, allowing for subsequent, orthogonal conjugation steps.
-
Piperazine Core: This cyclic diamine structure imparts a degree of rigidity and a defined spatial orientation to the linker, which can be advantageous in applications like PROTACs where precise positioning of two proteins is required.[14] It also tends to increase the hydrophilicity of the overall construct.
Synthesis and Reactivity
This linker is typically synthesized by reacting Boc-protected piperazine with a protected 2-aminoethyl halide, followed by deprotection of the primary amine.[15] A common synthetic route involves the reaction of an N-substituted phthalimide with hydrazine hydrate to yield the primary amine.[10][16] The primary amine's reactivity is pH-dependent, with optimal conditions for reaction with NHS esters occurring at a pH of 8.3-8.5, where the amine is deprotonated and maximally nucleophilic.[17]
Comparative Analysis with Other Linker Classes
The selection of a linker is a multifaceted decision. Here, we compare the piperazine-based linker to two major classes: flexible polyethylene glycol (PEG) linkers and simple alkyl chain linkers.
Piperazine-Based Linker vs. PEG Linkers
Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of bioconjugates.[18][19]
dot
Caption: Piperazine vs. PEG Linker Properties.
Key Differences:
-
Flexibility and Structure: The piperazine core introduces a more constrained, semi-rigid structure compared to the highly flexible and dynamic nature of PEG chains.[6] This rigidity can be crucial for PROTACs, where an optimal linker length and conformation are necessary to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[14][20] High flexibility in PEG linkers can lead to an entropic penalty upon binding.[6]
-
Solubility and Pharmacokinetics (PK): While the piperazine linker enhances water solubility, PEG linkers are superior in this regard.[18][21] PEGylation is a well-established strategy to increase the hydrodynamic size of therapeutics, reduce renal clearance, and prolong circulation half-life.[22][23]
-
Steric Hindrance: The bulkiness of the piperazine ring and the tert-butyl group can introduce more steric hindrance near the conjugation site compared to a linear PEG chain. This can influence reaction kinetics and, in some cases, the biological activity of the final conjugate by affecting how it binds to its target.[24][25]
Piperazine-Based Linker vs. Alkyl Chain Linkers
Simple alkyl chains (e.g., those found in DSS - disuccinimidyl suberate) represent a class of hydrophobic, non-cleavable linkers.
dot
Caption: Piperazine vs. Alkyl Linker Properties.
Key Differences:
-
Physicochemical Properties: This is the most significant point of differentiation. The piperazine linker is hydrophilic, whereas alkyl chains are lipophilic.[21] In ADC development, excessive hydrophobicity from the linker and payload can lead to aggregation, poor solubility, and rapid clearance.[19] The piperazine linker helps mitigate this. Conversely, in PROTAC design, the high molecular weight often leads to poor cell permeability.[21] Lipophilic alkyl linkers can enhance membrane passage, which is a significant advantage.[21]
-
Conjugate Stability: Both linker types, when used in amine-reactive conjugations (e.g., via NHS esters), form stable, non-cleavable amide bonds. Non-cleavable linkers are generally associated with higher stability in circulation and lower off-target toxicity compared to many cleavable designs.[2]
-
Application-Specific Performance: The choice between these two linkers is heavily dependent on the application. For extracellular or circulating bioconjugates, the hydrophilicity of the piperazine linker is beneficial. For intracellular targets, particularly for PROTACs that need to cross the cell membrane, the lipophilicity of an alkyl linker might be required, despite the risk of aggregation.
Performance Data Summary
The following table summarizes key performance characteristics based on linker class.
| Parameter | This compound | PEG Linkers | Alkyl Chain Linkers | Supporting Rationale / Citation |
| Structure | Semi-rigid, defined conformation | Highly flexible | Flexible | [6][14] |
| Solubility | Hydrophilic, improves aqueous solubility | Very hydrophilic, significantly improves solubility | Lipophilic/Hydrophobic, decreases aqueous solubility | [18][19][21] |
| Pharmacokinetics | Favorable, reduces aggregation | Excellent, prolongs half-life | Can lead to rapid clearance due to aggregation | [19][22] |
| Cell Permeability | Moderate | Poor (length-dependent) | Good to Excellent | [21] |
| Primary Application | PROTACs, Sequential Conjugations | ADCs, PEGylation of proteins | PROTACs, Small molecule-small molecule linkage | [14][21][26] |
| Key Feature | Orthogonal reactivity, structural constraint | Superior hydrophilicity and PK enhancement | High lipophilicity for membrane passage | [21][22] |
Experimental Protocols & Methodologies
To objectively compare linker performance, a series of standardized experiments are required. Here, we provide a self-validating protocol for conjugating an amine-reactive linker to a model protein (e.g., an antibody) and the subsequent characterization.
Protocol: NHS Ester Conjugation to an IgG Antibody
This protocol describes the covalent attachment of a linker containing an N-hydroxysuccinimide (NHS) ester to primary amines (lysine residues) on an antibody.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 192130-34-0 [chemicalbook.com]
- 11. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tenovapharma.com [tenovapharma.com]
- 13. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 14. Application of Linkers in Chemical Biology [bldpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 19. adcreview.com [adcreview.com]
- 20. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. purepeg.com [purepeg.com]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 25. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 26. purepeg.com [purepeg.com]
Interpreting spectroscopic data (NMR, IR, MS) for tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
An In-Depth Guide to the Spectroscopic Interpretation of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of molecules is a cornerstone of scientific rigor. Intermediates like this compound, a key building block in the synthesis of various active pharmaceutical ingredients, demand thorough characterization. This guide provides a comprehensive analysis of its spectroscopic data, moving beyond a simple recitation of peaks to explain the why behind the spectral features. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comparative perspective grounded in the principles of organic chemistry.
The Molecular Blueprint: Structure and Functional Groups
Before interpreting any spectrum, a foundational understanding of the molecule's structure is essential. This compound (Molecular Formula: C₁₁H₂₃N₃O₂, Molecular Weight: 229.32 g/mol ) is a bifunctional molecule containing several key features that will manifest distinctly in its spectra.[1][2]
-
tert-Butoxycarbonyl (Boc) Group: A bulky protecting group for one of the piperazine nitrogens. This carbamate functionality has a characteristic carbonyl (C=O) group.
-
Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. One nitrogen is part of the carbamate, altering its electronic properties, while the other is a tertiary amine.
-
Primary Aminoethyl Group: An ethyl chain terminating in a primary amine (-NH₂), which provides a site for further chemical modification.
These distinct electronic environments for the protons and carbons are what allow for a detailed spectroscopic elucidation.
Figure 1: Structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton NMR spectroscopy provides a detailed map of the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Data
The structure suggests seven distinct proton environments. The electron-withdrawing carbamate group will deshield adjacent protons (shift them downfield), while the electron-donating alkyl groups will have a lesser effect.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H₁₀ (tert-Butyl) | ~1.45 | Singlet (s) | 9H | Nine equivalent methyl protons with no adjacent protons. |
| H₂, H₆ (Piperazine, adjacent to N-Boc) | ~3.40 | Triplet (t) or Multiplet (m) | 4H | Deshielded by the adjacent electron-withdrawing carbamate group. |
| H₃, H₅ (Piperazine, adjacent to N-alkyl) | ~2.40 | Triplet (t) or Multiplet (m) | 4H | Typical chemical shift for protons alpha to a tertiary amine. |
| H₁₁ (-N-CH₂ -CH₂-NH₂) | ~2.45 | Triplet (t) | 2H | Protons alpha to the piperazine nitrogen. |
| H₁₂ (-CH₂-CH₂ -NH₂) | ~2.70 | Triplet (t) | 2H | Protons alpha to the primary amine nitrogen, slightly more deshielded. |
| H₁₃ (-NH₂) | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | Signal is often broad due to quadrupole broadening and chemical exchange. Its position is concentration and solvent dependent. |
| TMS | 0.00 | Singlet (s) | - | Internal standard.[3] |
Expertise in Action: The two sets of piperazine protons (H₂/H₆ and H₃/H₅) are chemically distinct. Those adjacent to the Boc-protected nitrogen are shifted significantly downfield (~3.40 ppm) compared to those adjacent to the tertiary amine nitrogen (~2.40 ppm). This large difference is a direct and reliable indicator of successful and selective N-Boc protection. The primary amine protons are exchangeable; adding a drop of D₂O to the NMR tube will cause the -NH₂ signal to disappear, confirming its assignment.[4][5][6]
Experimental Protocol: ¹H NMR Analysis
A robust protocol ensures reproducible and high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[3][8]
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp peaks.
-
Acquire the spectrum using a standard 90° pulse sequence.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the peaks to determine the relative proton ratios.[8]
Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. With broadband proton decoupling, each carbon signal typically appears as a singlet, simplifying the spectrum.[9]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C₁₀ (tert-Butyl C H₃) | ~28.5 | Typical for sp³ carbons of a tert-butyl group on a carbamate.[10][11] |
| C₉ (tert-Butyl C (CH₃)₃) | ~79.5 | Quaternary carbon of the Boc group, significantly deshielded by the adjacent oxygen. |
| C₃, C₅ (Piperazine, adjacent to N-alkyl) | ~53.0 | Typical chemical shift for carbons alpha to a tertiary amine. |
| C₂, C₆ (Piperazine, adjacent to N-Boc) | ~44.0 | Carbons alpha to the carbamate nitrogen. Note: The exact assignment of C₂/C₆ vs C₃/C₅ can vary and may require 2D NMR for definitive confirmation. |
| C₁₁ (-N-C H₂-CH₂-NH₂) | ~57.0 | Carbon alpha to two nitrogen atoms. |
| C₁₂ (-CH₂-C H₂-NH₂) | ~38.0 | Carbon alpha to the primary amine. |
| C₇ (Boc C =O) | ~154.9 | Characteristic downfield shift for a carbamate carbonyl carbon.[9] |
Expertise in Action: The most downfield signal will be the carbamate carbonyl at ~155 ppm, a clear marker for the Boc group. The two distinct signals for the tert-butyl group (the quaternary C₉ and the methyl C₁₀) are also unambiguous. The four methylene carbons of the piperazine ring and the two of the ethyl chain will appear in the 35-60 ppm range, consistent with sp³ carbons bonded to nitrogen.[9][12]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[13]
Characteristic IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3300 - 3400 (two bands) | Medium, Sharp | Primary Amine (-NH₂) |
| C-H Stretch | 2800 - 3000 | Strong | Aliphatic (sp³ C-H) |
| C=O Stretch | ~1690 | Strong, Sharp | Carbamate (-O-C=O) |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium | Primary Amine (-NH₂) |
| C-N Stretch | 1000 - 1250 | Medium | Amine/Carbamate |
Expertise in Action: The two most diagnostic peaks in the IR spectrum are the C=O stretch of the carbamate and the N-H stretches of the primary amine.
-
The Carbamate C=O: This will be one of the strongest and sharpest absorptions in the entire spectrum, appearing around 1690 cm⁻¹. Its presence is definitive proof of the Boc group.[13]
-
The Primary Amine N-H: A primary amine (R-NH₂) exhibits two distinct N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[5][6][14] The presence of two peaks in the 3300-3400 cm⁻¹ region is a key differentiator from a secondary amine (which shows one peak) or a tertiary amine (which shows none).[14]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues based on how it fragments. For a molecule like this, Electrospray Ionization (ESI) is a common technique, which typically produces the protonated molecule [M+H]⁺.
-
Molecular Ion: With a molecular weight of 229.32, the expected [M+H]⁺ peak will be at a mass-to-charge ratio (m/z) of 230.3.
Key Fragmentation Pathways
The fragmentation of piperazine derivatives is often predictable, involving cleavage at bonds adjacent to the nitrogen atoms (alpha-cleavage) and within the ring.[15][16]
| m/z | Fragment Lost | Proposed Fragment Structure |
| 173 | C₄H₉ (tert-butyl radical) | [M - 57]⁺ |
| 156 | C₄H₉O (tert-butoxy radical) | [M - 73]⁺ |
| 130 | C₅H₉O₂ (Boc group) | [M - 101]⁺ |
| 99 | C₇H₁₄N₂O₂ | Fragment containing the aminoethylpiperazine core |
| 86 | C₈H₁₅N₂O₂ | Piperazine ring fragment |
| 57 | C₇H₁₆N₃O₂ | tert-Butyl cation [C(CH₃)₃]⁺ |
Trustworthiness through Fragmentation: The observation of a strong peak at m/z 57 (the tert-butyl cation) is highly characteristic of Boc-protected compounds. Another key fragmentation is the alpha-cleavage at the C-C bond of the ethyl group, leading to a resonance-stabilized iminium ion, which is a common and predictable pathway for amines.[5]
Figure 3: Simplified key fragmentation pathways for this compound in ESI-MS.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions, primarily [M+H]⁺.
-
Detection: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio. The detector records the abundance of each ion.
Conclusion: A Symphony of Spectra
The structural elucidation of this compound is a textbook example of the synergistic power of modern spectroscopic techniques. No single method provides the complete picture, but together they form a self-validating system.
-
MS confirms the molecular weight.
-
IR identifies the key functional groups: the primary amine and the carbamate carbonyl.
-
¹³C NMR maps the carbon backbone, confirming the number of unique carbons.
-
¹H NMR provides the most intricate details, confirming the connectivity and relative positions of all protons, and clearly distinguishing the electronically different sides of the piperazine ring.
For researchers and drug development professionals, mastering the interpretation of these spectra is not merely an academic exercise. It is a critical skill that ensures the identity and purity of materials, underpinning the reliability and reproducibility of scientific discovery.
References
- PubChem. This compound.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
- YouTube. Introduction to IR Spectroscopy - Amines. [Link]
- University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
- NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]
- Chemsrc. CAS#:192130-34-0 | tert-Butyl 4-(2-aminoethyl)
- AHH Chemical Co., Ltd. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester. [Link]
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
- Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
- ResearchGate. ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
- MDPI.
- Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
- Iowa State University Chemical Instrumentation Facility.
- riomaisseguro.rio.rj.gov.br.
- University of Cambridge Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]
- riomaisseguro.rio.rj.gov.br. Spectrometric Identification Of Organic Compounds Solutions Manual. [Link]
- PubMed. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. [Link]
- OpenStax. 24.10 Spectroscopy of Amines. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- VNU-Journal of Science: Education Research. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. [Link]
- ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. [Link]
- Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
- NIST WebBook.
- Oregon State University. ¹³C NMR Chemical Shifts. [Link]
- NIST WebBook.
Sources
- 1. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 192130-34-0 CAS MSDS (4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
Introduction: The Significance of Isomerism in a Privileged Scaffold
An In-Depth Guide to the Comparative Biological Activity of Piperazine Isomers
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold."[1] Its unique properties—such as high water solubility, favorable ADME characteristics, and the ability to be modified at its two nitrogen atoms—have led to its incorporation into a vast array of therapeutic agents, from antipsychotics to anticancer drugs.[2][3] However, the true pharmacological potential of a piperazine derivative is not defined by its core structure alone. The spatial arrangement of its substituents, a concept known as isomerism, can dramatically alter its biological activity.
This guide provides a comparative analysis of piperazine isomers, focusing on how positional changes (ortho, meta, para) of substituents on an attached aryl ring can profoundly impact receptor binding, functional activity, and overall pharmacological profile. Understanding these structure-activity relationships (SAR) is critical for the rational design of more potent, selective, and safer therapeutics.[4][5]
Part 1: The Critical Impact of Positional Isomerism on Receptor Binding
A ligand's ability to bind to its biological target is the first step in eliciting a pharmacological response. This interaction is highly dependent on the three-dimensional complementarity between the molecule and the receptor's binding pocket. Even a subtle shift in a substituent's position can introduce steric hindrance, alter electronic distribution, or change the molecule's preferred conformation, thereby enhancing or diminishing binding affinity.[4]
Case Study: Arylpiperazines and the Serotonin 5-HT1A Receptor
Arylpiperazine derivatives are a well-established class of ligands for serotonin receptors, which are key targets in treating neuropsychiatric disorders.[6] The position of a substituent on the aryl ring significantly modulates the affinity for these receptors. A comparative study of regioisomers of a novel arylpiperazine salicylamide derivative revealed a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor. The meta-substituted isomer demonstrated the highest affinity, followed by the ortho and then the para isomers.[4]
This difference is attributed to the specific interactions within the 5-HT1A binding pocket. The meta position likely allows the substituent to engage in a favorable interaction (e.g., hydrogen bonding or hydrophobic interaction) that is less accessible from the ortho or para positions. The ortho position may introduce steric clash, while the para position might extend the substituent into a less favorable region of the receptor.
Table 1: Comparative Binding Affinity of Arylpiperazine Isomers for the 5-HT1A Receptor
| Isomer Position | Compound Structure Example | 5-HT1A Receptor Affinity (Ki, nM) |
|---|---|---|
| Ortho | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 21[4] |
| Meta | {3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 8.5[4] |
| Para | {3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 35[4] |
(Data derived from a representative study to illustrate the principle of positional isomerism's effect on binding affinity.[4])
Part 2: Functional Consequences and Downstream Signaling
High binding affinity does not automatically translate to desired therapeutic action. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. Isomerism plays a crucial role in determining this functional outcome. Many centrally acting piperazine derivatives exert their effects through G-protein-coupled receptors (GPCRs).[7][8] The conformational change induced in the receptor upon ligand binding dictates the subsequent intracellular signaling cascade.
For instance, an agonist for the 5-HT1A receptor, a Gi/o-coupled GPCR, will trigger a cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a modulation of neuronal excitability. An antagonist will bind to the receptor but fail to induce this activating conformational change, thereby blocking the effects of the endogenous ligand, serotonin.
Figure 1: Simplified signaling cascade following activation of the 5-HT1A receptor by a piperazine agonist.
Part 3: Isomerism's Influence on Antimicrobial and Cytotoxic Activity
The impact of piperazine isomerism extends beyond neurotransmitter receptors. These derivatives have also been extensively investigated for their antimicrobial and anticancer properties.[2][4]
Antimicrobial Potency
Studies on various classes of piperazine derivatives have shown that isomeric variations can significantly influence their potency against bacterial and fungal pathogens.[4] For instance, in studies of alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment, it was generally observed that meta- and para-alkoxy substituted derivatives were more antimicrobially active than the corresponding ortho-substituted ones.[4] This suggests that the less sterically hindered meta and para positions allow for better interaction with the microbial target, which could be an enzyme or a cell wall component. Similarly, for coumarin derivatives with a piperazine skeleton, para-substituted compounds showed stronger antibacterial activity than meta- and ortho-substituted compounds.[9]
Antiproliferative and Cytotoxic Effects
In the context of oncology, the position of substituents can dictate a compound's effectiveness against cancer cell lines. Structure-activity relationship studies of ursolic acid derivatives revealed that para-substituents on an attached phenyl ring were more important for antiproliferative activity than meta-substituents.[9] The specific geometry imposed by the para substitution likely optimizes the molecule's interaction with its oncogenic target, leading to greater cell growth inhibition.
Part 4: Essential Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between piperazine isomers, a series of standardized, robust, and self-validating assays must be employed.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the piperazine isomers for a specific receptor.
Causality and Rationale: This assay directly measures the physical interaction between a ligand and a receptor. It utilizes a radiolabeled ligand with known high affinity for the target receptor. The test compounds (the piperazine isomers) are added in increasing concentrations to compete with the radioligand for binding. The concentration at which an isomer displaces 50% of the radioligand (its IC50) is determined, which is then used to calculate its binding affinity constant (Ki). This provides a quantitative measure of how "tightly" each isomer binds.
Detailed Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes and wash them repeatedly to remove endogenous ligands. Resuspend the final membrane pellet in an assay buffer at a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the unlabeled test isomer (typically a 10-point dilution series).
-
Nonspecific Binding Control: Prepare wells containing the membrane and radioligand, but with a very high concentration of a known, non-radioactive ligand to saturate all specific binding sites. This measures the amount of radioligand that sticks non-specifically to the filter or membrane.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the nonspecific binding counts from all other counts to get the specific binding. Plot the specific binding versus the log concentration of the test isomer. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Cell-Based Functional GPCR Assay
Objective: To determine if a ligand acts as an agonist or antagonist and to quantify its potency (EC50) or inhibitory capacity (IC50).[10]
Causality and Rationale: Binding to a receptor is not enough; a drug must also elicit a functional response. Functional assays measure a downstream event in the receptor's signaling pathway, such as the change in concentration of a second messenger like cAMP or intracellular calcium.[7][8] This directly measures the biological consequence of the ligand-receptor interaction. For a Gi/o-coupled receptor like 5-HT1A, an agonist will decrease cAMP levels, and this decrease can be quantified.
Detailed Step-by-Step Methodology (cAMP HTRF Assay):
-
Cell Culture: Plate cells stably or transiently expressing the target GPCR (e.g., CHO-K1 cells expressing 5-HT1A) in a 96- or 384-well plate and grow to confluence.
-
Compound Addition: Aspirate the culture medium. Add a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and produce a high basal cAMP level).
-
Isomer Treatment: Immediately add the piperazine isomers at varying concentrations to the appropriate wells. For antagonist testing, pre-incubate the cells with the isomers before adding a known agonist.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for receptor signaling to occur.
-
Cell Lysis and Detection: Add lysis buffer containing the HTRF detection reagents (typically a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog). These reagents will compete for binding to the antibody.
-
HTRF Reading: Incubate in the dark as specified by the kit manufacturer (e.g., 60 minutes). Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals. A high level of cellular cAMP will result in a low HTRF signal, and vice versa. Plot the HTRF ratio against the log concentration of the isomer to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the piperazine isomers on cell viability and proliferation.[11]
Causality and Rationale: This assay is crucial for evaluating the therapeutic window of a compound, especially for anticancer and antimicrobial agents. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[12] Viable, metabolically active cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Detailed Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., a cancer cell line or a standard fibroblast line) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing the piperazine isomers at a range of concentrations. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Remove the media containing the compounds. Add serum-free media and a sterile MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the insoluble formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently to ensure complete dissolution. Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis: Subtract the background absorbance from a media-only control. Normalize the data to the vehicle-treated cells (representing 100% viability). Plot the percentage of cell viability versus the log concentration of the isomer to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Figure 3: Standard workflow for assessing cytotoxicity using the MTT assay.
Conclusion
The biological activity of piperazine-based compounds is exquisitely sensitive to the positional arrangement of their substituents. As demonstrated, a simple shift from an ortho to a meta or para position can lead to orders-of-magnitude differences in receptor affinity, alter functional outcomes from agonism to antagonism, and significantly modulate antimicrobial or cytotoxic potency. This guide underscores the necessity for empirical validation through rigorous and standardized experimental protocols. For researchers in drug development, a thorough investigation of isomeric forms is not merely an academic exercise but a fundamental requirement for optimizing efficacy and selectivity, ultimately leading to the design of superior therapeutic agents.
References
- Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Piperazine Isomers. BenchChem.
- Fang, Y. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
- Creative Biolabs. (n.d.). GPCR targeted Functional Assay Services.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
- Stading, R., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Singh, H., et al. (2024).
- Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.
- Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io.
- Inhealth. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Inhealth.
- ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.
- PubMed. (n.d.).
- PubMed. (n.d.). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed.
- Bentham Science Publishers. (2024).
- ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives.
- Starowicz, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Zhang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry.
- University of York. (n.d.). Learning rules for comparing drug activities. University of York Department of Computer Science.
- BenchChem. (n.d.).
- Solubility of Things. (n.d.). Case Studies of Isomers: Examples from Pharmaceuticals. Solubility of Things.
- ResearchGate. (n.d.). A review of drug isomerism and its significance.
- Sharma, B., & Singh, S. (2021). Effects of Stereoisomers on Drug Activity. Acta Scientific Pharmaceutical Sciences.
- Malík, I., et al. (n.d.). Drug-like Properties of Some Esters of ortho-/meta-/para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. SciSpace.
- ResearchGate. (n.d.). (PDF) Effects of Stereoisomers on Drug Activity.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. molbio.gu.se [molbio.gu.se]
- 8. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 9. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
Evaluating the efficacy of various coupling agents with tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
I have completed the initial broad search for information. The results provide a good foundation for the comparison guide. I have found information on:
-
The target molecule: tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a commonly used building block in medicinal chemistry.[1][2][3]
-
Common coupling agents: The searches confirmed that HATU, HBTU, EDC/HOBt, and T3P are highly relevant and widely used coupling agents for amide bond formation.[4][5][6][7][8]
-
Mechanisms of action: I found resources explaining the mechanisms for T3P[7][9][10], HATU/HBTU[4][6][11], and carbodiimides like EDC.[12][13]
-
Protocols: Several sources provide example protocols and general procedures for using these agents.[14][15][16][17][18][19]
-
Performance Comparison: There is good comparative information, especially for HATU vs. HBTU, highlighting HATU's superiority in terms of speed and efficiency, particularly for difficult couplings.[4][5][11] T3P is presented as an excellent choice for minimizing epimerization and simplifying workup due to its water-soluble byproducts.[7][10][20][21] EDC is positioned as a common, cost-effective reagent, but with a known side reaction leading to N-acylurea formation, which can be minimized by additives like HOBt.[12][22][23][24]
-
Side Reactions: The formation of N-acylurea with carbodiimides is a well-documented side reaction.[12][22][23] The risk of epimerization is a key differentiator among the reagents, with T3P and HATU generally offering lower risk.[4][20][21]
Based on this, I can proceed with structuring and writing the guide. I have sufficient information to cover the core requirements, including explaining the causality behind experimental choices, presenting comparative data (qualitatively and through example protocols), and discussing common pitfalls. I can now design the structure of the guide and begin synthesizing the content, including the creation of tables and Graphviz diagrams. I do not need further searches at this stage.
Guide Structure Plan:
-
Title: A Comparative Guide to the Efficacy of Coupling Agents for Amide Bond Formation with this compound.
-
Introduction:
-
Understanding the Substrate: Key Considerations
-
Discuss the structure: a primary amine for coupling and a Boc-protected secondary amine, which is generally unreactive under these conditions.
-
-
Mechanism Showcase: How Coupling Agents Work
-
General overview of carboxylic acid activation.
-
Individual mechanisms for HATU, EDC/HOBt, and T3P with Graphviz diagrams.
-
-
Head-to-Head Comparison: Performance & Efficacy
-
Uronium Salts (HATU): The High-Performance Option
-
Carbodiimides (EDC/HOBt): The Workhorse Reagent
-
Phosphonium Anhydrides (T3P®): The Clean & Mild Choice
-
-
Quantitative Performance Summary
-
A Markdown table comparing the agents on Yield (Typical), Purity, Cost, Ease of Work-up, and Epimerization Risk.
-
-
Field-Proven Experimental Protocols
-
Detailed, step-by-step protocols for coupling a generic carboxylic acid (e.g., Boc-Phe-OH) with the title amine using each of the three coupling agents.
-
Graphviz diagram of the general experimental workflow.
-
-
Troubleshooting & Expert Insights
-
Low Yield: Check reagent quality, stoichiometry.
-
N-Acylurea Impurity (EDC): The importance of adding HOBt before or with EDC.
-
Difficult Purification: Highlighting the advantage of T3P's water-soluble byproducts.
-
-
-
Summarize the findings.
-
Provide clear guidance: HATU for speed and difficult couplings, T3P for sensitive substrates and scalability, EDC/HOBt for routine, cost-sensitive applications.
-
-
References
-
A complete, numbered list of all cited sources with titles and clickable URLs.
-
This structure allows for a logical flow from theory to practical application, fulfilling all parts of the user's request. I will now proceed with writing the guide.## A Comparative Guide to the Efficacy of Coupling Agents for Amide Bond Formation with this compound *
Introduction: The Central Role of a Versatile Building Block
In the landscape of modern drug discovery and development, piperazine scaffolds are ubiquitous due to their favorable physicochemical properties and ability to engage with a wide range of biological targets. Among the most valuable piperazine-containing building blocks is this compound[1][2]. Its unique structure, featuring a reactive primary amine nucleophile and a Boc-protected secondary amine, makes it an ideal starting point for constructing complex molecular architectures[1].
The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry[8][25]. However, the success of this critical transformation hinges on the judicious selection of a coupling agent. An inappropriate choice can lead to low yields, problematic side reactions, racemization of chiral centers, and arduous purification protocols[8]. This guide provides an in-depth, data-supported comparison of three widely-used classes of coupling agents—uronium salts (HATU), carbodiimides (EDC/HOBt), and phosphonic anhydrides (T3P®)—for the acylation of this compound. Our objective is to equip researchers with the expert knowledge required to select the optimal reagent based on project-specific priorities such as speed, cost, scalability, and the chemical sensitivity of the substrates involved.
Mechanism Showcase: A Visual Guide to Carboxylic Acid Activation
The fundamental principle of amide bond formation involves the conversion of a carboxylic acid's hydroxyl group—a poor leaving group—into a highly reactive species that is susceptible to nucleophilic attack by an amine[8][13]. The choice of coupling agent dictates the nature of this "activated" intermediate, which directly influences reaction efficiency, rate, and side product profile.
Uronium/Aminium Salts: The HATU Pathway
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that functions by forming a reactive O-acylisouronium species, which rapidly converts into a highly reactive OAt active ester[4][11]. The nitrogen atom at the 7-position of the azabenzotriazole moiety (HOAt) makes the resulting ester more reactive than its HOBt-based counterpart (formed by HBTU), leading to faster and more complete coupling reactions[4].
Caption: HATU activation pathway forming a highly reactive OAt ester.
Carbodiimides: The EDC/HOBt Pathway
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate[12][13]. This intermediate is highly reactive but prone to an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct[22][23]. To mitigate this, an additive like HOBt (1-Hydroxybenzotriazole) is used. HOBt rapidly traps the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine, thus preventing the formation of the N-acylurea side product and reducing the risk of racemization[12][24].
Caption: EDC/HOBt pathway showing the crucial role of HOBt in trapping the reactive intermediate.
Phosphonic Anhydrides: The T3P® Pathway
T3P® (Propanephosphonic acid anhydride) is a mild and highly effective dehydrating agent. The mechanism involves the initial deprotonation of the carboxylic acid by a base, followed by the carboxylate's attack on the T3P® reagent to form a mixed anhydride intermediate[9]. This activated intermediate is then attacked by the amine to furnish the final amide. A key advantage of T3P® is that its byproducts are water-soluble phosphonic acids, which are easily removed during a simple aqueous workup, greatly simplifying product purification[7][9][20].
Caption: T3P® mechanism highlighting the formation of water-soluble byproducts.
Head-to-Head Comparison: Performance & Efficacy
The choice of coupling agent should be a deliberate decision based on a multi-faceted analysis of efficiency, cost, substrate sensitivity, and operational simplicity.
HATU: The High-Performance Option
Experimental evidence consistently supports HATU as a superior coupling reagent, especially for challenging or sterically hindered substrates.[4][11] Its ability to form a highly reactive OAt-ester translates to faster reaction times and higher purity of the final product compared to its HOBt-based analogue, HBTU.[4] This enhanced reactivity is also associated with a lower risk of epimerization for chiral carboxylic acids.[5]
-
Advantages:
-
Disadvantages:
-
Cost: Significantly more expensive than carbodiimides or T3P®, making it less suitable for large-scale synthesis.
-
Side Reactions: Using excess HATU can lead to the capping of unreacted amine starting material, forming a guanidinium byproduct.[26]
-
EDC/HOBt: The Economical Workhorse
The EDC/HOBt system is a staple in both solution-phase and solid-phase synthesis due to its cost-effectiveness and the ease of purification. The urea byproduct generated from EDC is soluble in water, allowing for its removal through a simple aqueous extraction.[12][15] While highly effective for a vast range of routine couplings, its primary drawback is the potential for N-acylurea formation, especially if the amine is unreactive or if HOBt is omitted.[22][23]
-
Advantages:
-
Low Cost: EDC is an inexpensive reagent, making it ideal for large-scale and cost-sensitive projects.
-
Easy Workup: The primary byproduct is water-soluble, simplifying purification.[15]
-
-
Disadvantages:
T3P®: The Clean & Scalable Choice
T3P® has emerged as a reagent of choice for process chemistry and the synthesis of sensitive molecules. Its standout feature is the exceptionally clean reaction profile. The byproducts are completely water-soluble, often allowing for a simple aqueous wash to yield a highly pure product, sometimes eliminating the need for column chromatography.[7][9][20] Furthermore, T3P® is renowned for its ability to suppress epimerization, even with substrates that are notoriously prone to racemization.[10][20][21]
-
Advantages:
-
Minimal Epimerization: Widely recognized as one of the best reagents for maintaining stereochemical integrity.[20][21]
-
Simplified Purification: Water-soluble byproducts make for a very straightforward and scalable workup.[7][10]
-
High Safety Profile: T3P® is non-toxic and non-allergenic, and avoids the use of potentially explosive additives like HOBt.[10]
-
-
Disadvantages:
Quantitative Performance Summary
The following table provides a semi-quantitative comparison of the coupling agents based on key performance indicators relevant to a typical research and development setting.
| Feature | HATU | EDC / HOBt | T3P® |
| Typical Yield | Very High (>95%)[11] | Good to High (>85%) | Very High (>95%)[10] |
| Reaction Speed | Very Fast (30-60 min)[16][17] | Moderate (2-16 h)[15] | Fast (1-3 h) |
| Epimerization Risk | Low[5] | Moderate[8] | Very Low[10][20][21] |
| Ease of Work-up | Moderate | Easy (Aqueous Wash)[15] | Very Easy (Aqueous Wash)[7][9] |
| Relative Cost | High | Low | Moderate |
| Key Advantage | Speed & Power | Cost-Effectiveness | Low Epimerization & Cleanliness |
Field-Proven Experimental Protocols
The following protocols describe a general procedure for coupling a generic N-protected amino acid (e.g., Boc-Phenylalanine) with this compound.
Sources
- 1. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 2. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 192130-34-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. youtube.com [youtube.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 10. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. peptide.com [peptide.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amide Synthesis [fishersci.co.uk]
- 18. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 19. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 20. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. diva-portal.org [diva-portal.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Researcher's Guide to a Key Synthetic Building Block: The Cost-Benefit Analysis of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
In the landscape of modern drug discovery and medicinal chemistry, the piperazine scaffold is a privileged structure, forming the core of numerous marketed drugs, from antidepressants to anticancer agents.[1] Its unique physicochemical properties and versatile binding capabilities make it a highly sought-after motif.[1] For researchers navigating the complex synthetic pathways toward novel therapeutics, the choice of starting materials and building blocks is a critical decision point, balancing cost, efficiency, and chemical precision.
This guide provides an in-depth cost-benefit analysis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS: 192130-34-0), a bifunctional linker and building block that offers significant advantages in multi-step syntheses.[2][3] We will objectively compare its utility and cost against viable alternatives, supported by experimental considerations, to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their projects.
Unpacking the Profile of this compound
At its core, this molecule is a piperazine derivative strategically engineered for controlled, sequential reactions. It possesses two distinct nitrogen functionalities: a primary amine on the ethyl side-chain and a secondary amine within the piperazine ring, which is protected by a tert-butyloxycarbonyl (Boc) group.
-
The Primary Amine (-NH2): This is the primary reactive site for a host of common synthetic transformations, including amide bond formation, reductive amination, and nucleophilic substitution.
-
The Boc-Protected Amine: The Boc group is a robust protecting group that masks the reactivity of the piperazine ring nitrogen.[4] This is its key strategic advantage. It is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) when desired, revealing the secondary amine for subsequent functionalization.[4][5] This orthogonality is crucial for building complex molecules without side reactions.
This dual-functionality makes it an invaluable tool for synthesizing complex piperazine-containing compounds, particularly as a linker in molecules like PROTACs (Proteolysis Targeting Chimeras).[6]
Caption: Key functional regions of the title compound.
The Economic Equation: A Multi-faceted Cost Analysis
The upfront purchase price is only one component of the total cost. A comprehensive analysis must include the cost of reagents, solvents, purification, and, critically, the value of a researcher's time.
Direct Acquisition Cost
The price of this compound varies significantly based on the supplier and quantity. Below is a representative market analysis.
| Compound | CAS Number | Supplier Example | 1g Price | 5g Price | 25g Price | Approx. Cost/mol (at 25g scale) |
| This compound | 192130-34-0 | Manchester Organics[7] | £58.00 | £200.00 | ~£735 (extrapolated) | ~£2700 |
| 1-(2-Aminoethyl)piperazine | 140-31-8 | Thermo Scientific[8] | - | - | 250g for ~$50 | ~$15 |
| N-Boc-piperazine | 57260-71-6 | Various[9] | - | - | 100g for ~$50 | ~$27 |
Note: Prices are approximate, based on publicly available data as of early 2026, and subject to change. They are intended for comparative purposes.
As the table clearly shows, the direct cost of the Boc-protected compound is orders of magnitude higher than its unprotected counterparts. This premium price is for the embedded synthetic utility—the pre-installed protecting group that saves synthetic steps.
Indirect and Hidden Costs
The true cost-benefit emerges when we consider the entire synthetic workflow. Using a cheaper, unprotected alternative like 1-(2-aminoethyl)piperazine often necessitates a multi-step "protect-react-deprotect" sequence to achieve the same selective outcome.
Hidden Costs of the "Cheaper" Alternative:
-
Additional Reagents: Cost of Boc-anhydride (for protection), acid (for deprotection), and bases.
-
Solvent and Purification: Each additional step requires solvents for the reaction and subsequent purification (e.g., column chromatography), generating more waste.
-
Time and Labor: Each step adds significant time for setup, reaction, workup, purification, and analysis. This is often the most significant, yet overlooked, cost in a research environment.
-
Yield Loss: Every additional synthetic step invariably leads to a loss of material, reducing the overall yield and increasing the effective cost of the final product.
Strategic Alternatives: A Comparative Overview
The primary alternatives are the unprotected diamine and the mono-protected piperazine. The choice depends entirely on the synthetic goal.
Alternative 1: 1-(2-Aminoethyl)piperazine (CAS: 140-31-8)
-
Profile: A simple, inexpensive diamine with three reactive nitrogen atoms (two secondary in the ring, one primary on the side-chain). It is highly versatile and used in applications from epoxy curing to corrosion inhibition.[8][10]
-
Benefit: Extremely low direct cost. Ideal for applications where regioselectivity is not a concern or when the desired product is formed through exhaustive alkylation/acylation.
-
Detriment: In complex syntheses, its lack of selectivity is a major drawback. Reactions can yield complex mixtures of products, making purification difficult and yields of the desired isomer low. It is also listed as air-sensitive.[8]
Alternative 2: N-Boc-piperazine (CAS: 57260-71-6)
-
Profile: A widely used pharmaceutical intermediate where one of the two equivalent ring nitrogens is Boc-protected.[5][11][12] This leaves a single secondary amine available for reaction.
-
Benefit: Low cost and ideal for synthesizing N-substituted piperazines. It provides a clean, selective route to mono-functionalized products.[12]
-
Detriment: It is not a direct substitute for this compound. To arrive at the same structure, one would need to first react N-Boc-piperazine with a suitable two-carbon electrophile (e.g., chloroethylamine or bromoacetonitrile followed by reduction), adding steps to the synthesis.
Experimental Workflow: A Tale of Two Syntheses
To illustrate the practical implications of these choices, let's compare the synthesis of a hypothetical target molecule, "N-(Aryl)-2-(4-Boc-piperazin-1-yl)ethanamine."
Workflow 1: The Direct Approach (High Upfront Cost)
This route leverages the pre-functionalized starting material.
Caption: A single-step, high-efficiency synthesis.
Protocol:
-
To a solution of this compound (1.0 eq) and the desired aryl aldehyde (1.0 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry with sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield the target molecule.
Analysis: This is a clean, one-step process. While the starting material is expensive, the reaction is efficient, purification is straightforward, and time-to-product is minimal.
Workflow 2: The Multi-Step Approach (Low Upfront Cost)
This route starts with the cheaper N-Boc-piperazine.
Caption: A multi-step synthesis with higher hidden costs.
Protocol:
-
Step 1 (Alkylation): React N-Boc-piperazine (1.0 eq) with bromoacetonitrile (1.1 eq) in the presence of a base like potassium carbonate in acetonitrile. Purify to obtain the nitrile intermediate.
-
Step 2 (Reduction): Reduce the nitrile intermediate using a powerful reducing agent like lithium aluminum hydride in THF or catalytic hydrogenation. Purify to obtain this compound.
-
Step 3 (Reductive Amination): Proceed as described in Workflow 1.
Analysis: This route involves at least two additional, non-trivial synthetic steps. Each requires its own setup, reaction time, workup, and purification, leading to significant yield loss and a dramatic increase in labor and solvent/reagent consumption. The use of hazardous reagents like LiAlH4 also adds safety and handling considerations.
Conclusion and Recommendations
The choice between this compound and its cheaper alternatives is a classic case of "pay now or pay later."
-
Choose this compound when:
-
Speed is critical: In discovery phases, reaching the target molecule quickly for biological testing is paramount.
-
Synthesis is complex: For multi-step syntheses where protecting group orthogonality is required to avoid side products.
-
Scale is small: For lab-scale research (mg to g scale), the cost of labor and time far outweighs the reagent cost.
-
Purity is paramount: The direct route often leads to cleaner products and simpler purifications.
-
-
Choose 1-(2-Aminoethyl)piperazine or N-Boc-piperazine when:
-
Cost is the primary driver: For large-scale industrial synthesis where reagent cost is the dominant factor and process optimization can mitigate yield losses.
-
The synthetic target is simple: When selectivity is not an issue or when a multi-step route from a cheaper precursor has been thoroughly optimized.
-
A process chemistry team is available: Developing a robust, multi-step synthesis from cheap materials is a project in itself, best suited for dedicated process development.
-
For the vast majority of researchers in academic and drug discovery labs, the higher upfront cost of this compound is overwhelmingly justified by the savings in time, labor, and downstream resources. It accelerates research by simplifying complex synthetic challenges, allowing scientists to focus on what matters most: designing and testing the next generation of innovative molecules.
References
- Chemsrc.tert-Butyl 4-(2-aminoethyl)
- Wasteless Bio.1-(2-Aminoethyl)piperazine, 98%, 1000 g.[Link]
- Sagar Life Science.
- Petalheadexim.N-Boc Piperazine (1-Boc-piperazine).[Link]
- Scientific Laboratory Supplies (Ireland) Ltd.1-(2-Aminoethyl)piperazine, 99%.[Link]
- Taylor & Francis Online.
- MDPI.Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Tradeindia.N Boc Piperazine In Surat - Prices Manufacturers & Suppliers.[Link]
- World Journal of Pharmacy and Pharmaceutical Sciences.
- Dalton Transactions (RSC Publishing).
- International Journal of Pharmaceutical and Phytopharmacological Research.
- Office of Justice Programs.Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.[Link]
- ResearchGate.Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- NIH National Library of Medicine.Metabolically Stable tert-Butyl Replacement.[Link]
- Manasa Life Sciences.
- PubChem.tert-Butyl 4-(2-aminoethyl)
- MDPI.Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]
- 5. petalheadexim.com [petalheadexim.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. 1-(2-Aminoethyl)piperazine, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. N Boc Piperazine In Surat - Prices Manufacturers & Suppliers [tradeindia.com]
- 10. wasteless.bio [wasteless.bio]
- 11. sagarlifescience.com [sagarlifescience.com]
- 12. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
A Comparative Guide to Validated Analytical Methods for the Quality Control of Piperazine Derivatives
This guide provides an in-depth comparison of validated analytical methods for the quality control of piperazine derivatives, a significant class of compounds in the pharmaceutical industry. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to ensure robust and reliable quality control strategies.
Introduction: The Significance of Piperazine Derivatives and Their Quality Control
Piperazine and its derivatives are a critical scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antihistaminic, antipsychotic, and anthelmintic agents. Given their widespread use, ensuring the quality, purity, and potency of these active pharmaceutical ingredients (APIs) and their formulated products is paramount. Stringent quality control is essential to guarantee patient safety and therapeutic efficacy.
The analytical challenge with piperazine derivatives often lies in their potential for related impurities, degradation products, and the presence of residual solvents from the manufacturing process. A robust quality control strategy, therefore, relies on validated, specific, sensitive, and accurate analytical methods. This guide will compare the most effective and commonly employed techniques, grounded in principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method for piperazine derivatives is dictated by the specific analyte, the sample matrix, and the intended purpose of the analysis (e.g., impurity profiling, assay, or stability testing). Here, we compare the primary chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode, stands as the cornerstone for the quality control of many piperazine derivatives due to its versatility, high resolution, and sensitivity.
-
Expertise & Experience: The choice of a C18 column is a common starting point for many piperazine derivatives due to its broad applicability for moderately polar compounds. However, for more polar derivatives or to achieve better peak shape, alternative stationary phases like C8 or those with a polar-embedded group may be more suitable. The mobile phase composition is critical; a buffered aqueous phase is often necessary to control the ionization state of the basic piperazine nitrogens, ensuring reproducible retention times and symmetrical peaks. An organic modifier, typically acetonitrile or methanol, is used to elute the analytes.
-
Trustworthiness: A well-validated HPLC method provides exceptional precision and accuracy for the quantification of piperazine derivatives and their impurities. Validation should follow ICH Q2(R1) guidelines, encompassing specificity, linearity, range, accuracy, precision, and robustness.
-
Detection: UV detection is the most common and cost-effective choice, as many piperazine derivatives contain a chromophore. For compounds lacking a strong chromophore or for trace-level impurity analysis, more sensitive detectors like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are superior alternatives.
Experimental Workflow: HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation for quality control.
Gas Chromatography (GC)
GC is a powerful technique for volatile piperazine derivatives or those that can be readily derivatized to become volatile. It is particularly well-suited for the analysis of residual solvents and certain process impurities.
-
Expertise & Experience: The primary consideration for GC analysis of piperazine derivatives is their polarity and volatility. Many are not sufficiently volatile for direct injection and require derivatization, such as acylation or silylation, to increase volatility and improve peak shape. The choice of a capillary column is critical; a mid-polarity column (e.g., 5% phenyl-polysiloxane) is often a good starting point.
-
Trustworthiness: When applicable, GC coupled with a Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantification. For unequivocal identification of impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard, providing structural information.
Hyphenated Techniques: LC-MS and GC-MS
For comprehensive impurity profiling and identification of unknown degradation products, hyphenated techniques are indispensable.
-
LC-MS: This is arguably the most powerful tool for the analysis of non-volatile piperazine derivatives. It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is essential for identifying impurities that may be present at very low levels.
-
GC-MS: As mentioned, this is the definitive technique for volatile analytes and impurities, providing both quantitative data and structural confirmation.
Performance Comparison of Analytical Methods
The choice of method significantly impacts the achievable performance characteristics. The following table summarizes typical performance data for validated methods applied to piperazine derivative analysis.
| Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| Applicability | Broadly applicable to most piperazine derivatives. | Volatile or derivatizable derivatives; residual solvents. | High potency and trace-level analysis. |
| Specificity | Good; may require peak purity analysis. | High, based on retention time. | Very high, based on retention time and mass-to-charge ratio. |
| Limit of Detection (LOD) | ~0.01-0.1% | ~0.001-0.01% | <0.001% |
| Limit of Quantification (LOQ) | ~0.03-0.3% | ~0.003-0.03% | <0.003% |
| Linearity (r²) | >0.999 | >0.999 | >0.999 |
| Precision (%RSD) | <2% | <2% | <5% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
Note: These are typical values and can vary significantly based on the specific molecule, instrumentation, and method optimization.
Detailed Experimental Protocol: Validated HPLC-UV Method for Cetirizine Dihydrochloride
This protocol provides a self-validating system for the assay and impurity determination of Cetirizine, a common piperazine derivative.
Objective: To determine the purity of Cetirizine Dihydrochloride and quantify related substances using a validated reverse-phase HPLC method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic data system (CDS).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
Method Validation Workflow
Caption: The validation lifecycle of an analytical method as per ICH guidelines.
Step-by-Step Validation Protocol:
-
System Suitability: Before each validation run, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The tailing factor for the main peak should be less than 2.0, and the theoretical plates should be greater than 2000. This ensures the chromatographic system is performing adequately.
-
Specificity: Analyze blank (diluent), placebo, standard, and sample solutions. The blank and placebo should not show any interfering peaks at the retention time of the main analyte and its known impurities. Stress studies (acid, base, peroxide, heat, light) should be performed to demonstrate that degradation products do not interfere with the quantification of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the reference standard, ranging from the LOQ to 150% of the working concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) must be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking the drug product placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of the drug product at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be less than 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be within acceptable limits (typically < 3.0%).
-
-
Limit of Quantification (LOQ) and Detection (LOD): Determine experimentally by injecting solutions with decreasing concentrations of the analyte. The LOQ is the concentration that gives a signal-to-noise ratio of approximately 10:1, while the LOD is approximately 3:1.
-
Robustness: Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability criteria must still be met, demonstrating the method's reliability during normal use.
Conclusion
The quality control of piperazine derivatives requires a multi-faceted analytical approach. While HPLC-UV remains the workhorse for routine assay and impurity testing, GC and hyphenated techniques like LC-MS are critical for comprehensive characterization, including residual solvent analysis and identification of unknown impurities. The choice of method must be justified based on the specific application, and all methods must be rigorously validated according to ICH guidelines to ensure data integrity and product quality. This guide provides the foundational knowledge for developing and implementing a scientifically sound and defensible quality control strategy for this important class of pharmaceutical compounds.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
A Benchmark Comparison of Synthesis Routes for Functionalized Piperazines: A Guide for Drug Discovery Professionals
The piperazine ring is a cornerstone of modern medicinal chemistry, ranking as the third most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile scaffold for engaging with biological targets. Historically, the structural diversity of piperazine-containing drugs has been somewhat limited, with approximately 80% featuring substituents only at the nitrogen positions.[4][5] This has left the vast three-dimensional chemical space offered by substitution on the carbon atoms of the piperazine ring largely underexplored.[1]
Recent years have witnessed a surge in the development of novel synthetic methodologies that provide access to previously inaccessible C-functionalized and chiral piperazines.[2][4] This guide offers a benchmark comparison of both classical and modern synthesis routes, providing researchers, scientists, and drug development professionals with the objective data and field-proven insights needed to select the optimal strategy for their specific target molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide your synthetic planning.
Classical Approaches: Mastering N-Functionalization
The traditional focus of piperazine synthesis has been the modification of its two secondary amine nitrogens. These methods are robust, well-established, and highly effective for generating vast libraries of N-substituted analogs, crucial for structure-activity relationship (SAR) studies.[6][7]
Buchwald-Hartwig Amination: The Gold Standard for N-Arylation
The palladium-catalyzed Buchwald-Hartwig amination is a pillar of modern medicinal chemistry for its unparalleled ability to form carbon-nitrogen (C-N) bonds.[3][8] This reaction provides a powerful and versatile route to N-aryl piperazines, a motif present in numerous blockbuster drugs.[3][9]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the piperazine and subsequent reductive elimination to form the desired N-aryl piperazine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical; sterically hindered and electron-rich ligands are often required to facilitate the reductive elimination step, especially with less reactive aryl chlorides.[8][9]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine [8]
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), and a suitable base (e.g., NaO-t-Bu, 1.4 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-4 mol%).
-
Reaction: Add anhydrous solvent (e.g., toluene or dioxane) via syringe. Seal the tube and heat the mixture to the required temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Reductive Amination: A Versatile Route to N-Alkylation
Reductive amination is a highly reliable and versatile method for introducing alkyl substituents onto the piperazine nitrogen.[6][7] The reaction proceeds in a one-pot fashion by first forming an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding N-alkylated piperazine.[6][10]
Causality of Reagent Choice: The success of this method hinges on the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mild nature, excellent functional group tolerance, and effectiveness under slightly acidic conditions which favor iminium ion formation.[6][10]
Diagram: Workflow for Reductive Amination ```dot digraph "Reductive_Amination_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, penwidth=1.5, color="#4285F4"];
// Nodes start [label="Piperazine + Aldehyde/Ketone", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Mix in Solvent\n(e.g., DCE, MeOH)"]; step2 [label="Formation of Iminium Ion\n(Acid Catalyst optional)"]; step3 [label="Add Reducing Agent\n(e.g., NaBH(OAc)₃)"]; step4 [label="In Situ Reduction"]; end [label="N-Alkylpiperazine", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; }
Caption: Simplified cycle for photoredox-mediated C-H functionalization.
Asymmetric Synthesis of Chiral Piperazines
Introducing chirality into the piperazine core is of paramount importance for drug development, as stereochemistry often dictates pharmacological activity. [11]
-
Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of prochiral pyrazine or pyrazin-2-ol precursors using a chiral transition metal catalyst (e.g., Iridium or Palladium complexes with chiral ligands). [12][13][14]This method can provide direct access to highly enantioenriched chiral piperazines with excellent enantioselectivity (up to 96% ee reported). [12]* Chiral Pool Synthesis: This strategy leverages readily available and inexpensive chiral starting materials, such as α-amino acids. [11][15]A common approach involves converting the amino acid into a chiral 1,2-diamine intermediate, which is then subjected to a cyclization reaction to form the piperazine ring, often preserving the initial stereochemistry. [1][15]* Asymmetric Lithiation: This method involves the enantioselective deprotonation of a C-H bond on an N-Boc protected piperazine using a strong base (s-BuLi) in the presence of a chiral ligand, such as (-)-sparteine. The resulting chiral organolithium species can be trapped with various electrophiles to yield enantiopure C-substituted piperazines. [4]
Comparative Data Summary
The choice of a synthetic route is a multi-factorial decision. The following table provides a comparative overview of the discussed methodologies to aid in this selection process.
| Synthesis Route | Target Functionalization | Key Reagents/Catalysts | Typical Yields | Key Advantages | Key Disadvantages/Limitations |
| Buchwald-Hartwig Amination | N-Arylation | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base (e.g., NaO-t-Bu) | Good to Excellent [9][16] | Broad substrate scope, high functional group tolerance, well-established. [8][9] | Requires expensive catalysts/ligands, potential for heavy metal contamination. [7] |
| Reductive Amination | N-Alkylation | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Good to Excellent [10] | Operationally simple, mild conditions, wide availability of starting materials. [6][7] | Limited to N-alkylation; may require protection of other reactive amines. [10] |
| Photoredox Catalysis (C-H) | C-Arylation, -Alkylation, etc. | Photocatalyst (e.g., Ir(ppy)₃), Light source (LEDs) | Moderate to Good [4] | Accesses novel C-functionalization, extremely mild conditions, high atom economy. [4][17] | Substrate scope can be limited by redox potentials; may require specific radical precursors (CLAP/SnAP). [4][18] |
| Asymmetric Hydrogenation | Chiral C-Substitution | Chiral Ir or Pd catalyst, H₂ gas | Good to Excellent [12][13] | Direct access to enantiopure products, high enantioselectivity. [11][12] | Requires specialized high-pressure equipment and expensive chiral catalysts. [11] |
| Chiral Pool Synthesis | Chiral C-Substitution | Chiral α-amino acids | Moderate to Good [1][15] | Utilizes inexpensive, readily available chiral starting materials. [11][15] | Multi-step sequences, potential for racemization during some steps. [1] |
| Asymmetric Lithiation | Chiral C-Substitution | s-BuLi, Chiral ligand (e.g., (-)-sparteine) | Good | Direct asymmetric C-H functionalization. [4] | Requires cryogenic temperatures (-78 °C), use of pyrophoric reagents. [4] |
Emerging Trends: Flow Chemistry
The transition of synthetic methods from batch to continuous flow processing is a significant trend in pharmaceutical manufacturing. [19]Flow chemistry offers enhanced safety by minimizing the volume of hazardous reagents at any given time, improved heat and mass transfer leading to better reaction control and reproducibility, and the potential for straightforward scalability. [19][20]Photoredox C-H functionalization, in particular, is well-suited for flow reactors, which allow for efficient and uniform irradiation of the reaction mixture, leading to improved yields and reduced reaction times. [4]
Conclusion
The synthetic toolkit for accessing functionalized piperazines has expanded dramatically beyond classical N-alkylation and N-arylation methods. The advent of powerful C-H functionalization strategies, particularly those driven by photoredox catalysis, has opened the door to novel molecular architectures and the exploration of new regions of chemical space. Simultaneously, advances in asymmetric synthesis provide robust pathways to enantiomerically pure piperazines, a critical requirement for modern drug candidates.
The optimal synthetic route will always depend on the specific target molecule, the desired scale of the synthesis, and the resources available. For rapid SAR exploration around the nitrogen atoms, classical methods like reductive amination and Buchwald-Hartwig coupling remain indispensable. For accessing novel, complex, and chiral C-substituted scaffolds, modern photoredox, asymmetric hydrogenation, and chiral pool strategies offer unparalleled opportunities. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to accelerate the discovery and development of the next generation of piperazine-based therapeutics.
References
- Durand, C.; Szostak, M.
- Wang, Y., et al. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]
- Tan, X., et al. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
- van der Heijden, L. M., et al. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]
- Tan, X., et al. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
- Durand, C.; Szostak, M.
- Kaur, H., et al.
- Synthesis of Piperazines by C-H Functionaliz
- Reilly, S. W., & Mach, R. H. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Gettys, K. E., et al. Recent Advances in Piperazine Synthesis.
- Bak, A. A., et al.
- Vaněk, T., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes. [Link]
- Caporale, A., et al. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Cancers. [Link]
- Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review.
- Intramolecular reductive amination for the preparation of piperazines.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Synthesis of piperazines. Organic Chemistry Portal. [Link]
- Romanelli, M. N., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Nebraska-Lincoln. [Link]
- Vaněk, T., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Romanelli, M. N., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Molecules. [Link]
- Kant, R.; Maji, S.
- Battilocchio, C., et al. Continuous Flow Synthesis of Anticancer Drugs. Organic Process Research & Development. [Link]
- Methods for the catalytic synthesis of piperazine.
- Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
- Durand, C.; Szostak, M.
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. rsc.org [rsc.org]
- 17. Piperazine synthesis [organic-chemistry.org]
- 18. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 19. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Strategic Guide to Selecting Boc vs. Fmoc Protection for Piperazine Linkers
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step synthesis. Piperazine linkers, valued for their conformational rigidity and pH-responsive nature, are increasingly incorporated into complex molecules like PROTACs and other therapeutics.[][2] The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection for one of the piperazine nitrogens dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and ultimately, the yield and purity of the final product. This guide provides an in-depth, data-driven comparison to inform the strategic selection of Boc versus Fmoc protection for piperazine linkers.
At the heart of this decision lies the principle of orthogonal protection, which enables the selective removal of one protecting group without affecting others.[3][4] The fundamental difference between Boc and Fmoc is their lability under distinct chemical conditions: Boc is removed with acid, while Fmoc is cleaved by a base.[3][5][][7] This key distinction governs their compatibility with other protecting groups and the overall synthetic design.
The Case for Boc-Protected Piperazine Linkers
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, favored for its stability under a broad range of reaction conditions, except for acidic ones.[8][9] This robustness makes Boc-piperazine a versatile building block in many synthetic endeavors.
Key Advantages of Boc Protection:
-
Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][8] This allows for selective deprotection in the presence of base-labile protecting groups, such as Fmoc.
-
Stability: Boc-protected piperazine is stable to basic conditions, making it compatible with a wide array of reagents and reaction conditions used in modern organic synthesis.[8]
-
Orthogonality to Fmoc: The acid-labile nature of Boc and the base-labile nature of Fmoc make them an ideal orthogonal pair, enabling complex synthetic strategies where sequential deprotection is required.[3][4]
Typical Applications:
Boc-protected piperazine is a workhorse in medicinal chemistry, particularly in the synthesis of monosubstituted piperazines which are precursors to a vast number of bioactive molecules.[10][11] Its use is prevalent in the construction of molecules where the other end of the linker needs to be manipulated under basic conditions or when a final acidic deprotection step is desired. For instance, in the synthesis of PROTACs, a Boc-protected piperazine can be incorporated to allow for the subsequent attachment of a warhead or E3 ligase ligand under conditions that would cleave an Fmoc group.[]
The Case for Fmoc-Protected Piperazine Linkers
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions.[3][][] When employed for piperazine linkers, it offers a distinct set of advantages.
Key Advantages of Fmoc Protection:
-
Base Lability: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][7][13] This is advantageous when acid-sensitive functional groups are present in the molecule.
-
Mild Deprotection: The use of a mild base for deprotection avoids the harsh acidic conditions required for Boc removal, which can be detrimental to sensitive substrates.[][]
-
Orthogonality to Boc: Fmoc's base lability provides excellent orthogonality with acid-labile protecting groups like Boc, allowing for intricate synthetic designs.[3][]
Typical Applications:
Fmoc-protected piperazine finds its niche in syntheses where acid-sensitive moieties must be preserved. A prime example is in the context of solid-phase synthesis, where the linker is attached to a resin that is cleaved with a strong acid at the final step.[14] Using an Fmoc-protected piperazine allows for the selective deprotection and elaboration of the piperazine nitrogen while the molecule remains attached to the acid-labile resin.
Head-to-Head Comparison: Boc vs. Fmoc for Piperazine Linkers
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[5][8][9] | Mild Base (e.g., 20% Piperidine in DMF)[5][7][13] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[8] | Stable to acids.[3] |
| Orthogonality | Orthogonal to Fmoc, Cbz, and other base-labile groups.[3][4] | Orthogonal to Boc, t-butyl esters, and other acid-labile groups.[3][] |
| Common Side Reactions | Potential for t-butylation of sensitive functional groups.[15] | Formation of dibenzofulvene adducts, potential for diketopiperazine formation in dipeptides.[13][16] |
| Ideal Use Cases | Synthesis of molecules with base-sensitive groups; when a final acidic cleavage is desired. | Solid-phase synthesis on acid-labile resins; synthesis of molecules with acid-sensitive groups.[14] |
Decision-Making Workflow for Protecting Group Selection
The choice between Boc and Fmoc protection for a piperazine linker is context-dependent and should be guided by the overall synthetic strategy. The following diagram illustrates a simplified decision-making process:
Caption: Decision tree for selecting between Boc and Fmoc protection for piperazine linkers.
Experimental Protocols
The following are generalized protocols for the deprotection of Boc- and Fmoc-protected piperazine derivatives. It is crucial to monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) and adjust the reaction time as needed.
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group from a piperazine linker using TFA in dichloromethane (DCM).
Materials:
-
Boc-protected piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stir bar
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected piperazine derivative in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[9]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.[9]
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine. Further purification by chromatography may be necessary.
Protocol 2: Fmoc Deprotection with Piperidine
This protocol outlines the standard procedure for removing the Fmoc group from a piperazine linker using a solution of piperidine in DMF.
Materials:
-
Fmoc-protected piperazine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stir bar
-
Separatory funnel
Procedure:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Dissolve the Fmoc-protected piperazine derivative in DMF in a round-bottom flask.
-
Add the 20% piperidine in DMF solution (approximately 10 equivalents of piperidine relative to the substrate).[4]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water to remove the DMF and the dibenzofulvene-piperidine adduct.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected piperazine. Purification by column chromatography may be required.
Conclusion
The choice between Boc and Fmoc protection for piperazine linkers is a critical decision that significantly impacts the design and outcome of a synthetic route. Boc protection offers robustness and is ideal for syntheses involving base-sensitive functionalities, with deprotection achieved under acidic conditions. Conversely, Fmoc protection provides a milder, base-labile alternative, which is particularly advantageous in solid-phase synthesis and when dealing with acid-sensitive molecules. A thorough understanding of their respective chemical properties, stabilities, and orthogonality is paramount for the strategic design of efficient and successful syntheses of complex molecules incorporating piperazine linkers.
References
- Benchchem. A Head-to-Head Battle of Protecting Groups: Assessing the Stability of Fmoc vs. Boc in Peptide Synthesis. Benchchem. Accessed January 7, 2026.
- Benchchem. A Comparative Stability Analysis of Boc- vs. Fmoc-Protected Linkers in Chemical Synthesis. Benchchem. Accessed January 7, 2026.
- PubMed. Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. PubMed. Accessed January 7, 2026.
- Benchchem. An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Benchchem. Accessed January 7, 2026.
- Benchchem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem. Accessed January 7, 2026.
- RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. Accessed January 7, 2026.
- Benchchem. Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Benchchem. Accessed January 7, 2026.
- Benchchem. Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Benchchem. Accessed January 7, 2026.
- Benchchem. Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Benchchem. Accessed January 7, 2026.
- Benchchem. Troubleshooting N-Boc-piperazine deprotection side reactions. Benchchem. Accessed January 7, 2026.
- Benchchem. Application Notes and Protocols: Standard Conditions for Fmoc Group Removal with Piperidine in Solid-Phase Peptide Synthesis. Benchchem. Accessed January 7, 2026.
- PMC - NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Accessed January 7, 2026.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences. Accessed January 7, 2026.
- PMC - NIH. Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Accessed January 7, 2026.
- Benchchem. Advancements and Structural Insights. Benchchem. Accessed January 7, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026.
- Slideshare. T boc fmoc protocols in peptide synthesis. Slideshare. Accessed January 7, 2026.
- ResearchGate. (PDF) Methods for Removing the Fmoc Group.
- Google Patents. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis.
- YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Accessed January 7, 2026.
- Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Accessed January 7, 2026.
- ACS Publications. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate. Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis | Request PDF.
- Springer Nature Experiments. Methods for Removing the Fmoc Group. Springer Nature Experiments. Accessed January 7, 2026.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Accessed January 7, 2026.
- MDPI.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks. Sigma-Aldrich. Accessed January 7, 2026.
- Semantic Scholar. Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. Accessed January 7, 2026.
- Benchchem. Technical Support Center: Orthogonal Protecting Group Strategies for Trifunctional Linkers. Benchchem. Accessed January 7, 2026.
- Semantic Scholar. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. Accessed January 7, 2026.
- ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Springer Link. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Springer Link. Accessed January 7, 2026.
- Benchchem. Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. Benchchem. Accessed January 7, 2026.
- White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Accessed January 7, 2026.
- ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences. Accessed January 7, 2026.
- PMC - NIH. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. Accessed January 7, 2026.
- C&EN. Practical Synthesis Guide to Solid Phase Peptide Chemistry. C&EN. Accessed January 7, 2026.
- YouTube. Boc Deprotection Mechanism | Organic Chemistry. YouTube. Accessed January 7, 2026.
- Benchchem. A Comparative Analysis of Boc-Protected vs. Fmoc-Protected Dipeptide Stability for Pharmaceutical and Research Applications. Benchchem. Accessed January 7, 2026.
- ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth. Accessed January 7, 2026.
Sources
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. innospk.com [innospk.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Recent Patents in the Application of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among these, the piperazine scaffold has emerged as a cornerstone in the design of a multitude of therapeutic agents, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] This guide provides an in-depth review and comparative analysis of recent patents involving tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, a key building block that has seen a surge in utility, particularly in the development of innovative kinase inhibitors and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
The Ascendance of a Versatile Piperazine Building Block
This compound, with its strategically placed primary amine and a Boc-protected secondary amine within the piperazine ring, offers a versatile platform for chemical modification. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the primary amine, making it an ideal linker component in the modular synthesis of complex molecules.[2] Its inherent structural rigidity and basic nitrogen atoms can also contribute to favorable interactions with biological targets and enhance aqueous solubility.[][4]
Patented Synthetic Strategies: A Comparative Overview
While many patents utilize this compound as a commercially available starting material, a review of related synthetic methodologies for N-Boc-piperazine derivatives provides insight into its efficient production. The primary routes to this and similar scaffolds involve the mono-protection of piperazine or the construction of the piperazine ring from acyclic precursors.
A common patented approach for the synthesis of N-Boc-piperazine involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O. However, this method can lead to the formation of the di-protected byproduct, which requires careful control of reaction conditions and purification to ensure a good yield of the mono-protected product.[5]
An alternative, multi-step approach detailed in a Chinese patent (CN108033931B) starts from diethanolamine. This method involves a three-step sequence of chlorination, Boc protection, and an aminolysis-cyclization.[1] The inventors claim this process offers advantages in terms of readily available starting materials, mild reaction conditions, and high yield and purity, making it suitable for industrial-scale production.[1]
Table 1: Comparison of Synthetic Approaches to N-Boc-Piperazine Scaffolds
| Synthetic Strategy | Key Steps | Advantages | Disadvantages | Patent Reference (Example) |
| Direct Mono-Boc Protection | Reaction of piperazine with (Boc)₂O | Fewer steps | Formation of di-protected byproduct, requires careful control and purification | General knowledge, mentioned as a common method[5] |
| Multi-step Synthesis from Diethanolamine | 1. Chlorination of diethanolamine 2. Boc protection 3. Aminolysis-cyclization | Readily available starting materials, mild conditions, high yield and purity, scalable | More synthetic steps | CN108033931B[1] |
Experimental Protocol: A Representative Synthesis of a Functionalized N-Boc-Piperazine
The following protocol, adapted from the synthesis of a structurally related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, illustrates a typical nucleophilic substitution approach to functionalize the N-Boc-piperazine core.[6]
-
Dissolution: Dissolve N-Boc-piperazine (1.0 eq) and a suitable base, such as triethylamine (2.0 eq), in an anhydrous solvent like tetrahydrofuran (THF).
-
Addition of Electrophile: To this solution, add the desired electrophile, for instance, a halo-substituted ethylamine derivative, dropwise at room temperature.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60 °C) overnight to ensure complete reaction.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired functionalized N-Boc-piperazine.
This general procedure can be adapted for the synthesis of this compound by using a suitable protected 2-aminoethyl halide.
The Pivotal Role in Kinase Inhibitors: Patent Insights
The piperazine moiety is a prevalent feature in a vast number of FDA-approved kinase inhibitors.[5] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged scaffold in this class of drugs. Recent patents continue to exploit the versatility of piperazine derivatives, including the title compound, in the design of novel kinase inhibitors.
For instance, patents for Bruton's Tyrosine Kinase (Btk) inhibitors often feature a piperazine core that connects different recognition elements of the molecule. The use of this compound allows for the introduction of a key pharmacophore that can interact with the hinge region of the kinase, while the rest of the molecule extends into other binding pockets to enhance potency and selectivity.
Figure 1: Role of the piperazine linker in kinase inhibitors.
A Paradigm Shift in Drug Discovery: The PROTAC Revolution
Perhaps the most significant recent application of this compound is in the design of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.[7]
The Piperazine Advantage in PROTAC Linkers
Recent patents and literature highlight a trend towards using more rigid linkers in PROTAC design to improve potency and metabolic stability.[] Flexible linkers, such as long alkyl chains, can have a high entropic penalty upon binding to form the ternary complex (Target Protein-PROTAC-E3 Ligase). In contrast, the semi-rigid nature of the piperazine ring can help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty and promoting the formation of a stable and productive ternary complex.[]
Furthermore, the basicity of the piperazine nitrogen can be modulated to influence the physicochemical properties of the PROTAC. The protonation state of the piperazine at physiological pH can enhance solubility, a crucial factor for oral bioavailability.[4][8]
Figure 2: The general mechanism of action for a PROTAC.
Comparative Performance Data from Recent Studies
The choice of linker can dramatically impact the degradation efficiency of a PROTAC, often quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). While direct head-to-head comparisons in patents are often limited, the scientific literature provides compelling evidence for the benefits of piperazine-containing linkers.
Table 2: Illustrative Comparison of PROTACs with Different Linker Types (Hypothetical Data Based on Literature Trends)
| PROTAC | Linker Type | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observations |
| PROTAC-A | Flexible (PEG-based) | BRD4 | VHL | 50 | 85 | Good degradation but may have suboptimal pharmacokinetic properties. |
| PROTAC-B | Rigid (Piperazine-based) | BRD4 | VHL | 15 | 95 | Increased potency and maximal degradation, likely due to a more stable ternary complex.[] |
| PROTAC-C | Flexible (Alkyl chain) | BTK | CRBN | 100 | 80 | Lower potency compared to rigid linker counterparts. |
| PROTAC-D | Rigid (Piperazine-based) | BTK | CRBN | 25 | 90 | Enhanced efficacy, demonstrating the broad applicability of the piperazine motif.[] |
Future Perspectives and Conclusion
The patent landscape clearly indicates that this compound is a highly valuable and versatile building block in modern drug discovery. Its utility extends from the established field of kinase inhibitors to the cutting-edge technology of targeted protein degradation with PROTACs. The inherent structural and physicochemical properties of the piperazine ring offer significant advantages in linker design, leading to more potent and drug-like candidates.
For researchers and drug development professionals, the key takeaways are:
-
Strategic Incorporation: The piperazine motif, and specifically this functionalized derivative, should be considered a prime candidate for linker design where rigidity and improved solubility are desired.
-
Synthesis Optimization: While commercially available, understanding the efficient, scalable synthesis of this building block is crucial for cost-effective drug development.
-
PROTAC Design: In the context of PROTACs, the move towards more rigid linkers is a clear trend, with piperazine-containing linkers at the forefront of this evolution.
As the quest for more effective and selective therapeutics continues, the innovative application of well-designed building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
References
- CN108033931B - Synthesis method of N-Boc piperazine - Google P
- CN108033931A - A kind of synthetic method of N-Boc piperazines - Google P
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [Link]
- Comparing the efficacy of different PROTAC linkers in targeted protein degrad
- CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google P
- Comparative Analysis of PROTAC Linkers: A Structural and Functional Perspective on m-PEG5-sulfonic acid - Benchchem.
- CAS#:192130-34-0 | tert-Butyl 4-(2-aminoethyl)
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
- Exploration and innovation of Linker fe
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER - Echemi.
- Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- tert-Butyl 4-(2-aminoethyl)
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- WO2022101603A1 - Improved small molecules - Google P
- Recent PROTAC Patent Publications and Target Proteins - Marin Biologic Labor
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- N-Boc-piperazine | PROTAC Linkers - MedchemExpress.com.
- CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester - Google P
- United States P
Sources
- 1. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 2. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS No. 192130-34-0). As a common bifunctional linker and building block in pharmaceutical synthesis, its proper management is critical to ensuring laboratory safety and environmental compliance. The protocols outlined herein are grounded in an understanding of the compound's chemical properties and associated hazards to provide a self-validating system for waste management.
Core Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound is classified as hazardous, and its risk profile is driven by the reactivity of its piperazine and aminoethyl moieties.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 192130-34-0 | [1][2] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [2][3] |
| Molecular Weight | 229.32 g/mol | [2] |
| Appearance | Solid below 36°C, Liquid above 41°C | [1] |
| Boiling Point | 319.4°C at 760 mmHg | [1] |
| Flash Point | >198°C | [1][4] |
GHS Hazard Classification
The Globally Harmonized System (GHS) classification dictates the necessary precautions for handling and disposal.
| GHS Classification | Hazard Statement | Rationale |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | The piperazine structure and its derivatives can exhibit systemic toxicity upon ingestion. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Piperazine-based compounds are known to be irritants and can cause chemical burns upon prolonged contact.[5][6] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact can cause significant eye damage.[1][2][6] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[1][2] |
Incompatible Materials: To prevent dangerous reactions, this compound must not be mixed with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents.[1] The tert-butoxycarbonyl (Boc) protecting group is notably labile in strong acidic conditions.[7][8]
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE and handling protocols is the first line of defense against accidental exposure.
Required Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile.[5]
-
Body Protection: A standard laboratory coat is required.[1][5]
-
Respiratory Protection: When handling the solid form where dust may be generated or when working outside of a certified fume hood, use a NIOSH/MSHA-approved respirator.[5]
Safe Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][5]
-
Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors and direct contact with skin and eyes.[1][6]
-
Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Clothing: Contaminated clothing should be removed immediately and washed separately before reuse.[1][6]
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated.[1]
-
Containment: Stop the leak if it is safe to do so. Prevent the spill from entering drains or waterways by creating a dike with an inert, non-combustible absorbent material like vermiculite, sand, or diatomite.[1][5][6]
-
Absorption: Carefully cover the spill with the absorbent material.
-
Collection: Once fully absorbed, collect the material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[5][6]
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly. Surfaces can be decontaminated by scrubbing with alcohol.[1] All cleaning materials must also be disposed of as hazardous waste.[5]
Step-by-Step Waste Disposal Procedure
Disposal of this compound and materials contaminated with it must be treated as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Segregation
-
Action: Designate a specific hazardous waste container for this compound and its associated contaminated waste (e.g., gloves, pipette tips, absorbent pads).
-
Causality: Proper segregation is critical. Do not mix this waste with incompatible materials, particularly strong acids which can cause a reactive decomposition of the Boc group, or with oxidizers.[1][7]
Step 2: Container Selection and Labeling
-
Action: Use a container made of compatible material with a secure, screw-on cap. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][9] Do not use abbreviations or chemical formulas on the primary label.[9]
-
Causality: Clear, unambiguous labeling prevents accidental mixing of incompatible waste streams and ensures the waste is handled correctly by disposal personnel.
Step 3: Waste Collection
-
Action: Carefully transfer waste into the designated container. For residual amounts in laboratory glassware, rinse with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous waste.
-
Causality: This ensures that even trace amounts of the chemical are captured and disposed of properly, preventing environmental release.
Step 4: Temporary Storage
-
Action: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[1][9] The container should be stored in secondary containment to manage any potential leaks.
-
Causality: Secure storage minimizes the risk of spills, unauthorized access, and exposure to personnel prior to final disposal.
Step 5: Final Disposal
-
Action: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Causality: This compound requires disposal at a licensed facility capable of handling such chemical waste, typically via high-temperature incineration.[6][9] Never discharge this chemical into drains or dispose of it in general trash.[10]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- PubChem. This compound.
- Chemsrc. CAS#:192130-34-0 | tert-Butyl 4-(2-aminoethyl)
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Quora. What is the protection of BOC in organic synthesis processes?. [Link]
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
- Novachem.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. carlroth.com [carlroth.com]
Comprehensive Handling Guide: Personal Protective Equipment for Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
This guide provides essential, field-proven safety protocols for the handling and disposal of Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS No. 192130-34-0). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. This chemical is a valuable building block in pharmaceutical and chemical synthesis, but its safe handling is paramount to protecting the health of our researchers. The following procedures are designed to create a self-validating system of safety, ensuring that every step mitigates risk and reinforces best practices.
Hazard Assessment: Understanding the "Why" Behind the Protocol
This compound is classified with specific hazards that directly inform our choice of personal protective equipment and handling procedures.[1][2] Understanding the nature of these risks is the first step toward mitigating them effectively.
Table 1: GHS Hazard Classification and Implications [1][2]
| Pictogram | Hazard Code | GHS Hazard Statement | Practical Implication for the Researcher |
| H302 | Harmful if swallowed | Accidental ingestion can lead to acute health effects. Eating, drinking, or smoking in the lab is strictly prohibited.[1] | |
| H315 | Causes skin irritation | Direct contact with the skin can cause redness, itching, or inflammation. This necessitates robust skin protection.[1][2] | |
| H319 | Causes serious eye irritation | Splashes pose a significant risk to vision. The substance can cause pain, redness, and potentially serious damage to the eyes.[1][2] | |
| H335 | May cause respiratory irritation | Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2] |
Given its physical properties—melting between 36-41°C—this compound may be handled as either a solid or a liquid, requiring consistent and thorough application of these safety measures regardless of its state.[1]
Core PPE Protocol: Your Primary Defense
The selection of PPE is not a checklist; it is a comprehensive barrier system designed to protect you from the specific hazards identified above. The following equipment is mandatory when handling this compound.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Area | Required PPE | Specification Standard | Rationale & Expert Insight |
| Eye & Face | Chemical Safety Goggles & Face Shield | ANSI Z87.1 / EN166 | Goggles are essential to prevent splashes from reaching the eyes.[3] A face shield worn over the goggles is required because the compound is a serious eye irritant; this provides a secondary, larger barrier against splashes during transfers or potential reactions.[4] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves provide excellent protection for incidental contact.[4] For extended handling or immersion, consult the manufacturer's specific chemical resistance guide. Crucially, inspect gloves for any signs of degradation before each use and remove them using proper technique to avoid skin contamination. | |
| Body | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat serves as the primary barrier to protect your skin and personal clothing from incidental spills and contamination. | |
| Respiratory | Use in a Chemical Fume Hood | Due to the risk of respiratory irritation (H335), all handling, weighing, and transfers of this chemical must be performed within a properly functioning and certified chemical fume hood to control vapor and dust exposure.[1][5] A respirator may be required for large-scale work or emergency situations.[5][6] |
Procedural Guidance: From Lab Bench to Disposal
A successful safety protocol relies on a consistent and logical workflow. The following steps provide a clear path for handling this compound from preparation to final disposal.
Preparation and Engineering Controls
Before handling the chemical, your environment must be prepared.
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational, with the sash at the appropriate height.
-
Locate Emergency Equipment: Confirm the immediate accessibility of a safety shower and an eyewash station.[1]
-
Prepare Work Area: Clear the fume hood of all unnecessary items. Lay down absorbent, disposable bench paper to contain any potential spills.
-
Assemble Materials: Place all necessary glassware, reagents, and waste containers inside the fume hood before introducing the chemical.
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound. Each step is a critical control point designed to minimize exposure.
Caption: Safe Handling Workflow Diagram.
Step-by-Step PPE Doffing (Removal) Sequence
Removing PPE correctly is as important as putting it on. An improper removal technique can lead to self-contamination.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, from the back of your head. Avoid touching the front surfaces.
-
Laboratory Coat: Unbutton the lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][6]
Decontamination and Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
-
Operational Waste: All disposable items (e.g., gloves, wipes, bench paper) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused chemical and reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous waste container. Never pour this chemical down the drain.[1]
-
Glassware Decontamination: Glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) in the fume hood. This rinse solvent must be collected as hazardous liquid waste. After the initial rinse, the glassware can be washed normally.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[1][6]
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek prompt medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
-
Spill Response: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like diatomite or a universal binder.[1] Collect the material into a sealed container for hazardous waste disposal. Decontaminate the area with alcohol.[1]
By adhering to this comprehensive guide, you build a foundation of safety that protects not only yourself but your entire research team. Trust in these procedures is trust in a safer scientific discovery process.
References
- PubChem. This compound | C11H23N3O2.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperazine. [Link]
- Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
